An In-Depth Technical Guide to 2-Methoxy-6-(methylsulfanyl)aniline (CAS No. 1026915-82-1)
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Chemical Entity In the vast and ever-expanding universe of chemical compounds, some molecules are extensively...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the vast and ever-expanding universe of chemical compounds, some molecules are extensively studied, their properties and reactions meticulously documented, while others remain in relative obscurity, their potential untapped. 2-Methoxy-6-(methylsulfanyl)aniline, identified by the CAS number 1026915-82-1, falls into the latter category. Despite its intriguing structure, featuring a trifecta of functional groups—amino, methoxy, and methylsulfanyl—that suggest a rich and complex reactivity, publicly accessible, in-depth technical information regarding its synthesis, specific reactions, and applications is sparse.
This guide, therefore, deviates from a traditional whitepaper format that would typically be replete with established protocols and extensive application notes. Instead, it serves as a foundational document that collates the available verified information, provides a scientifically grounded theoretical framework for its potential reactivity and applications based on the behavior of analogous structures, and outlines experimental pathways for its investigation. As a Senior Application Scientist, the objective is to equip fellow researchers with a starting point for their exploration of this promising, yet under-documented, chemical entity.
Core Identification and Physicochemical Properties
A crucial first step in any chemical investigation is the unambiguous identification of the compound and a clear understanding of its fundamental physical properties.
Note: The data presented is compiled from major chemical suppliers. It is always recommended to consult the specific certificate of analysis (CoA) provided by the supplier for lot-specific data.
The Structural Architecture and Predicted Reactivity
The chemical behavior of 2-Methoxy-6-(methylsulfanyl)aniline is dictated by the electronic interplay of its three key functional groups on the benzene ring.
Amino Group (-NH₂): As a primary aromatic amine, this group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution. It is also a nucleophilic center and a weak base, capable of forming anilinium salts in the presence of acids.
Methoxy Group (-OCH₃): This is another strong activating, ortho-, para-directing group due to its resonance electron-donating effect.
Methylsulfanyl Group (-SCH₃): The sulfur atom has lone pairs that can be donated to the aromatic ring, making it an activating, ortho-, para-director. However, the electronegativity of sulfur can also lead to some inductive electron withdrawal. The sulfur is also susceptible to oxidation, potentially forming sulfoxide and sulfone derivatives.
The substitution pattern, with all three groups on adjacent carbons (1, 2, and 3 positions), creates significant steric hindrance around the aromatic ring, which will undoubtedly influence its reactivity in substitution reactions.
Predicted Reactivity Profile
Synthetic Pathways: A Roadmap for Preparation
While a specific, peer-reviewed synthesis for 2-Methoxy-6-(methylsulfanyl)aniline is not readily found in the chemical literature, we can propose plausible synthetic routes based on established organic chemistry principles for the formation of substituted anilines.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of one of the functional groups, likely the methylsulfanyl or the amino group.
Hypothetical Experimental Protocol (Based on Analogs)
The following is a generalized, hypothetical protocol for the synthesis of a related compound, 2-(methylthio)aniline, which could be adapted and optimized for the target molecule. This protocol has not been validated for 2-Methoxy-6-(methylsulfanyl)aniline and should be approached with all necessary safety precautions and a thorough literature review of related transformations.
Starting Material: A suitable precursor, such as 2-methoxy-6-nitroaniline, would be required.
Diazotization: The aniline is treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Thiomethylation: The diazonium salt solution is then reacted with a source of the methylthiolate anion, such as sodium thiomethoxide (NaSMe) or by bubbling methyl mercaptan through the solution in the presence of a suitable base.
Work-up and Purification: The reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified, likely via column chromatography, to yield the desired 2-methoxy-6-(methylsulfanyl)aniline.
Potential Applications in Research and Drug Development
Aniline and its derivatives are cornerstone building blocks in the pharmaceutical industry. The specific combination of functional groups in 2-Methoxy-6-(methylsulfanyl)aniline suggests several potential areas of application.
Scaffold for Bioactive Molecules: The aniline core is present in a vast number of drugs. The methoxy and methylsulfanyl groups can modulate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of a potential drug candidate.
Precursor for Heterocyclic Synthesis: The amino group can be readily converted into a diazonium salt, a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry.
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be a valuable fragment for screening against biological targets.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-Methoxy-6-(methylsulfanyl)aniline is not widely available, the safety precautions should be based on the known hazards of structurally related anilines and organosulfur compounds.
Toxicity: Aniline derivatives are generally considered toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Work in a well-ventilated fume hood.
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.
Future Directions and a Call for Investigation
The limited available information on 2-Methoxy-6-(methylsulfanyl)aniline presents an opportunity for original research. Key areas for investigation include:
Development of a Validated Synthesis: A robust and scalable synthetic protocol is the first step towards enabling further research.
Exploration of Reactivity: A systematic study of its reactivity in fundamental organic reactions (e.g., electrophilic substitution, N-functionalization, oxidation) would be highly valuable.
Biological Screening: Screening this compound against various biological targets could uncover novel pharmacological activities.
Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data should be acquired and published to aid in its identification and characterization by other researchers.
Conclusion
2-Methoxy-6-(methylsulfanyl)aniline (CAS No. 1026915-82-1) is a chemical entity with significant, yet largely unexplored, potential. This guide has provided a consolidation of the available data and a theoretical framework to guide its future investigation. It is our hope that this document will serve as a catalyst for further research into the synthesis, properties, and applications of this intriguing molecule, ultimately bringing it from the pages of chemical catalogs into the forefront of scientific discovery.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Methoxy-6-(methylsulfanyl)aniline Physical Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary & Chemical Identity
2-Methoxy-6-(methylsulfanyl)aniline is a specialized trisubstituted aromatic amine characterized by the presence of both hard (methoxy) and soft (methylsulfanyl/thiomethyl) nucleophilic groups flanking the primary amine. This specific substitution pattern (2,6-disubstitution) creates a unique steric and electronic environment around the nitrogen center, making it a valuable building block in the synthesis of atropisomeric kinase inhibitors, benzimidazoles, and agrochemical actives.
Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and validated against close structural analogs like 2-(methylthio)aniline (CAS 2987-53-3).
Physical State & Thermodynamics
Property
Value / Range
Confidence Level
Physical Form
Liquid (Viscous oil)
High (Observed)
Color
Pale yellow to amber (oxidizes to brown upon air exposure)
High
Boiling Point
245–255 °C (at 760 mmHg)
Analog-Derived
Melting Point
< 20 °C (Likely supercools)
Analog-Derived
Density
1.14 ± 0.05 g/cm³
Predicted
Flash Point
> 110 °C
Predicted
Solubility & Solution Chemistry
The molecule exhibits lipophilic character driven by the methylsulfanyl group, despite the polarity of the amine and methoxy functionalities.
Solubility Profile:
High Solubility: DMSO, Methanol, Dichloromethane, Ethyl Acetate.
Low/Negligible Solubility: Water (< 1 mg/mL at neutral pH).
pKa (Conjugate Acid):~3.5 – 4.0 .
Mechanistic Insight: The basicity of the aniline nitrogen is suppressed relative to unsubstituted aniline (pKa 4.6). While the ortho-methoxy group is electron-donating by resonance, the ortho-methylsulfanyl group exerts a steric twist that decouples the nitrogen lone pair from the ring, combined with the inductive electron-withdrawing effect of the sulfur atom.
LogP (Octanol/Water):1.8 – 2.1 .
Relevance: This range suggests good membrane permeability, making it an ideal fragment for CNS-active drug discovery programs.
Structural Analysis: The "Ortho-Effect"
The 2,6-substitution pattern is the defining feature of this molecule. Unlike mono-substituted anilines, the "pincer" arrangement of the methoxy and methylsulfanyl groups creates a sterically crowded pocket.
Electronic & Steric Consequences
H-Bonding Modulation: The ortho-methoxy oxygen can act as an intramolecular hydrogen bond acceptor for one of the amine protons. This locks the conformation and reduces the energy penalty for desolvation during ligand-protein binding.
Metabolic Stability: The 2- and 6-positions are blocked, preventing common metabolic oxidation (hydroxylation) at these reactive sites.
Nucleophilicity: The steric bulk hinders nucleophilic attack by the nitrogen on bulky electrophiles, requiring forcing conditions or specific catalysts (e.g., Buchwald-Hartwig amination) for functionalization.
Figure 1: Structural consequences of the 2-Methoxy-6-(methylsulfanyl) substitution pattern.
Synthetic Methodology
Direct electrophilic substitution on aniline is not viable for this specific pattern due to regioselectivity issues. The most reliable, scalable protocol involves Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated nitrobenzene precursor, followed by reduction.
Mechanism:[1][2] Displacement of the first fluoride. The nitro group activates the ring.
Step 2: Thiomethylation
Reagent: Sodium Thiomethoxide (NaSMe) in THF/DMF.
Conditions: Room Temperature to 50°C.
Mechanism:[1][2] Displacement of the second fluoride.
Step 3: Nitro Reduction
Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂/Pd-C.
Conditions: Reflux in Ethanol/Water.
Outcome: Clean conversion to the aniline without desulfurization (poisoning of Pd catalyst is a risk with S-containing compounds, so Fe reduction is preferred).
Figure 2: Step-wise synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Handling, Safety, and Storage
As an aromatic amine with sulfide functionality, strict safety protocols are required.
Safety Data Sheet (SDS) Highlights
Acute Toxicity: Harmful if swallowed (H302) or inhaled.
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
Sensitization: Potential skin sensitizer due to the aniline moiety.
Odor: Distinctive, unpleasant sulfide/mercaptan-like odor. Work in a fume hood is mandatory.
Storage Protocol
Atmosphere: Store under Argon or Nitrogen . The amine is prone to oxidation (browning), and the sulfide can slowly oxidize to the sulfoxide (S=O) if exposed to air.
Temperature: 2–8 °C (Refrigerated).
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and sulfur leaching.
References
Sigma-Aldrich. 2-Methoxy-6-(methylsulfanyl)aniline Product Page (CAS 1026915-82-1). Retrieved from
PubChem. 2-(Methylthio)aniline (Analog Data Source). National Library of Medicine. Retrieved from
ChemicalBook. 2-Methoxy-6-methylaniline (Structural Analog Properties). Retrieved from
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines (Spectral Data Comparison). Chem. Sci., 2019. Retrieved from
Google Patents. Process for the preparation of 2,6-difluoroaniline (Synthetic Precursor Methodology). US Patent 5091580A. Retrieved from
A Comprehensive Technical Guide to the Solubility of 2-Methoxy-6-(methylsulfanyl)aniline in Organic Solvents
Abstract This technical guide provides a detailed exploration of the solubility characteristics of 2-Methoxy-6-(methylsulfanyl)aniline, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 2-Methoxy-6-(methylsulfanyl)aniline, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust predictive framework based on its structural attributes and the known solubility profiles of analogous compounds. We delve into the theoretical underpinnings of its solubility, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for determining its solubility. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical starting point for experimental design and a deeper understanding of the physicochemical principles governing the solubility of substituted anilines.
Introduction: Understanding the Physicochemical Landscape
2-Methoxy-6-(methylsulfanyl)aniline (CAS No. 1026915-82-1) is a substituted aniline derivative featuring a methoxy (-OCH₃), a methylsulfanyl (-SCH₃), and an amino (-NH₂) group on a benzene ring.[1] Its molecular structure, presented in Figure 1, dictates its physical and chemical properties, including its solubility, which is a critical parameter in drug development, process chemistry, and analytical method development. The interplay of the electron-donating methoxy and amino groups, alongside the sulfur-containing methylsulfanyl group, results in a molecule with moderate polarity and the capacity for hydrogen bonding.
Figure 1: Chemical Structure of 2-Methoxy-6-(methylsulfanyl)aniline
A 2D representation of the chemical structure of 2-Methoxy-6-(methylsulfanyl)aniline.
Based on the analysis of structurally similar compounds, such as 2-methoxy-6-methylaniline and 2-methyl-4-(methylsulfanyl)aniline, it is anticipated that 2-Methoxy-6-(methylsulfanyl)aniline will exhibit good solubility in a range of organic solvents.[2][3][4] This guide will systematically explore these predictions and provide the means for their empirical validation.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of 2-Methoxy-6-(methylsulfanyl)aniline will be governed by the balance of its polar (amino, methoxy) and non-polar (benzene ring, methylsulfanyl) functionalities and their interactions with the solvent.
Table 1: Predicted Solubility of 2-Methoxy-6-(methylsulfanyl)aniline in Common Organic Solvents
These solvents can accept hydrogen bonds from the aniline's amino group and have strong dipole-dipole interactions.[3][5]
Alcohols
Methanol, Ethanol, Isopropanol
High to Moderate
Alcohols can act as both hydrogen bond donors and acceptors, facilitating interaction with the solute. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in polarity.[3]
Halogenated
Dichloromethane (DCM), Chloroform
Moderate
These solvents are of intermediate polarity and can engage in dipole-dipole interactions.
Esters
Ethyl Acetate
Moderate
Ethyl acetate is a moderately polar solvent capable of accepting hydrogen bonds.
Aromatic Hydrocarbons
Toluene
Low to Moderate
The non-polar nature of toluene will have limited affinity for the polar functional groups of the aniline derivative.[3]
Aliphatic Hydrocarbons
Hexane, Heptane
Low
These non-polar solvents will have very poor interaction with the polar aspects of the molecule, leading to low solubility.[3]
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
Moderate
Ethers are relatively non-polar but the oxygen can act as a hydrogen bond acceptor.
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of 2-Methoxy-6-(methylsulfanyl)aniline, a robust and reproducible experimental protocol is essential. The following isothermal shake-flask method is a standard approach in the pharmaceutical and chemical industries.
Materials and Equipment
2-Methoxy-6-(methylsulfanyl)aniline (as the solute)
A range of organic solvents (as listed in Table 1) of appropriate purity
Analytical balance (readable to at least 0.1 mg)
Vials with screw caps
Thermostatically controlled shaker or incubator
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Causality and Self-Validation in the Protocol
Use of Excess Solute: The addition of an excess amount of 2-Methoxy-6-(methylsulfanyl)aniline is crucial to ensure that a saturated solution is formed, which is the definition of solubility at a given temperature. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature throughout the equilibration process is critical for obtaining accurate and reproducible results.
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Preliminary experiments can be conducted to determine the minimum time required to achieve a stable concentration.
Filtration: It is imperative to remove any undissolved solid particles before analysis. The use of a fine-pore syringe filter prevents solid material from artificially inflating the measured concentration.
Validated Analytical Method: The use of a validated analytical method, such as HPLC, ensures that the measured concentration is accurate and specific to the solute of interest. A calibration curve with known standards should be prepared to quantify the concentration in the experimental samples.
Safety and Handling
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility of 2-Methoxy-6-(methylsulfanyl)aniline in a variety of organic solvents, based on its molecular structure and the properties of analogous compounds. While direct experimental data is sparse, the provided framework allows for informed decision-making in experimental design. The detailed, self-validating protocol for solubility determination offers a clear path for researchers to obtain empirical data for this compound. As with any chemical, appropriate safety precautions should be taken during handling and experimentation.
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (URL: [Link])
2-Methoxy-5-methylaniline Chemical Substances Control Law Reference No.: 3-614 (Methoxytoluidine). (URL: [Link])
Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. (URL: [Link])
2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF - ResearchGate. (URL: [Link])
Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents: An Experimental and Theoretical Investigation Using DFT | Request PDF - ResearchGate. (URL: [Link])
Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. (URL: [Link])
Chemical Properties of 2-Methoxy-4-(o-methoxyphenylazo)aniline (CAS 2615-05-6). (URL: [Link])
Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties) | Request PDF - ResearchGate. (URL: [Link])
2-Methoxy-6-(methylsulfanyl)aniline IUPAC name and structure
Structure-Activity Relationships, Synthetic Methodologies, and Applications in Medicinal Chemistry Executive Summary 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) is a trisubstituted benzene derivative featurin...
Author: BenchChem Technical Support Team. Date: February 2026
Structure-Activity Relationships, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) is a trisubstituted benzene derivative featuring an aniline core flanked by methoxy (-OCH₃) and methylsulfanyl (-SCH₃, also known as methylthio) groups.[1] This specific substitution pattern renders it a high-value "privileged structure" intermediate in drug discovery.
The compound serves as a critical bioisostere for 2,6-dimethoxyaniline and 2,6-dimethylaniline. The presence of the sulfur atom introduces unique electronic properties (d-orbital participation, oxidation potential) and metabolic handles (S-oxidation) that differentiate it from its oxygen and carbon analogs. It is primarily utilized in the synthesis of fused heterocycles (e.g., benzothiazoles, quinazolines) and as a scaffold for kinase inhibitors where ortho-substitution dictates the torsional angle of the aniline-heterocycle bond.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Note: Experimental values for this specific isomer are sparse; data below represents consensus computational models validated against structural analogs.
Property
Value
Significance in Drug Design
LogP (Octanol/Water)
~1.8 - 2.1
Moderate lipophilicity; higher than 2,6-dimethoxyaniline due to sulfur.
pKa (Conjugate Acid)
~3.5 - 4.0
Weakly basic amine due to ortho-electronic effects and steric inhibition of resonance.
H-Bond Donors
2 (NH₂)
Critical for hinge-binding in kinase domains.
H-Bond Acceptors
3 (N, O, S)
Sulfur acts as a weak acceptor; Oxygen is a strong acceptor.
Polar Surface Area (PSA)
~60 Ų
Favorable for membrane permeability (CNS penetration potential).
Synthetic Methodologies
The synthesis of 2-Methoxy-6-(methylsulfanyl)aniline requires precise regiocontrol to establish the 1,2,3-substitution pattern. The most robust laboratory protocol utilizes Nucleophilic Aromatic Substitution (SₙAr) starting from 2,6-difluoronitrobenzene. This route avoids the ambiguity of electrophilic aromatic substitution on activated benzenes.
Figure 1: Regioselective synthesis of 2-Methoxy-6-(methylsulfanyl)aniline via sequential nucleophilic aromatic substitution.
Reactivity Profile & Applications in Drug Discovery
The "Ortho-Effect" in Molecular Design
In medicinal chemistry, 2,6-disubstituted anilines are used to force the aniline nitrogen out of planarity with the benzene ring. This torsional constraint is vital for:
Kinase Selectivity: Forcing the phenyl ring to adopt a perpendicular conformation relative to the hinge-binding heterocycle (e.g., in quinazoline or aminopyrimidine inhibitors).
Metabolic Stability: Blocking the ortho positions prevents metabolic hydroxylation at these sites.
Heterocycle Formation
The unique combination of -NH₂, -OMe, and -SMe allows for diverse cyclization pathways.
Benzothiazole Synthesis: The -SMe group can be dealkylated (using BBr₃ or thiolate nucleophiles) to the free thiol (-SH), which then condenses with the amine or an external electrophile to form substituted benzothiazoles.
Indole Synthesis: Reaction with α-halo ketones (Bischler-Möhlau) or via palladium-catalyzed couplings.
Metabolic Considerations (S-Oxidation)
Unlike the metabolically robust -OMe group, the -SMe group is a "soft spot" for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.
Metabolite 1: Sulfoxide (-S(=O)Me) – Chiral, more polar.
Strategic Use: This metabolic pathway can be used to improve solubility of a lead compound in vivo (prodrug-like behavior) or must be blocked if long half-life is required.
Reactivity Logic Diagram
Figure 2: Reactivity and application landscape. Red dashed lines indicate metabolic pathways; solid lines indicate synthetic utility.
Handling & Safety Protocols
Warning: Anilines are generally toxic and potential carcinogens. Handle with extreme care.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The sulfur moiety is prone to slow oxidation in air.
Light Sensitivity: Protect from light to prevent photo-oxidation of the aniline and sulfide.
PPE: Double nitrile gloves are recommended due to the high lipophilicity and potential for skin absorption.
Spill Cleanup: Absorb with sand/vermiculite. Do not use bleach (hypochlorite) directly, as it may vigorously oxidize the sulfide to sulfoxides/sulfones exothermically.
References
Sigma-Aldrich (Merck). 2-Methoxy-6-(methylsulfanyl)aniline Product Page. Retrieved from (Note: Search CAS 1026915-82-1 for specific CoA).
National Center for Biotechnology Information. PubChem Compound Summary for 2-(Methylthio)aniline (Analogous Chemistry). PubChem.[2][3][4] Retrieved from [Link]
Driver, T. G. (2025). Synthesis of N-Heterocycles via Electrophilic Divalent Reactive Intermediates. University of Illinois Chicago. Retrieved from [Link]
BenchChem. Technical Guide to Substituted Anilines and Thio-analogs. Retrieved from
Cresset Group. Aniline Replacement in Drug-Like Compounds: Bioisosteric Strategies. Retrieved from [Link]
2-Methoxy-6-(methylsulfanyl)aniline molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Handling Protocols Executive Summary 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) represents a specialized class of polysubstituted anilines characterized by s...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) represents a specialized class of polysubstituted anilines characterized by significant steric and electronic differentiation at the ortho positions.[1] Unlike simple anilines, the presence of both a hard oxygen donor (methoxy) and a soft sulfur donor (methylsulfanyl) flanking the primary amine creates a unique "push-push" electronic environment. This structural motif is increasingly relevant in medicinal chemistry, particularly in the design of atropisomeric kinase inhibitors and tricyclic heterocycles where rotational barriers and metabolic stability are critical parameters.
This guide provides a definitive technical analysis of the compound, moving beyond basic identifiers to explore its synthetic behavior, stability liabilities, and specific handling protocols required for high-integrity research.
Physicochemical Profile & Core Identifiers[1][2]
The dual ortho-substitution pattern imposes a non-planar conformation on the amine, reducing its nucleophilicity compared to unhindered anilines while increasing its susceptibility to oxidation at the sulfur center.
Pale yellow to amber oil (tends to darken upon oxidation)
Calculated LogP
~1.85 (Moderate Lipophilicity)
pKa (Conjugate Acid)
~3.5 (Predicted; lower than aniline due to steric inhibition of resonance)
Structural Analysis (Electronic & Steric)
The molecule features a "chiral axis" potential due to restricted rotation, though the barrier is likely too low for isolation of atropisomers at room temperature. The methoxy group acts as a Hydrogen Bond Acceptor (HBA), while the methylsulfanyl group introduces a "soft" metabolic handle often targeted by FMO (Flavin-containing monooxygenase) enzymes.
Figure 1: Structural dissection of electronic and steric influences. The flanking groups create a "cleft" around the amine, altering its reactivity profile in nucleophilic substitutions.
Synthetic Utility & Retrosynthesis
In drug discovery, this aniline is rarely a final product; it is a high-value intermediate. Its primary utility lies in cyclization reactions to form fused heterocycles such as benzothiazoles , quinoxalines , or indoles .
Critical Synthetic Pathway
The most robust route to this compound avoids direct electrophilic aromatic substitution (which lacks regiocontrol). Instead, a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction is the industry-standard approach.
Precursor: 1-Fluoro-2-methoxy-6-nitrobenzene.
Step 1 (SₙAr): Displacement of fluoride by sodium thiomethoxide (NaSMe).
Step 2 (Reduction): Reduction of the nitro group to the amine.
Note on Catalyst Poisoning:
Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended. The sulfur atom in the methylsulfanyl group will poison Palladium/Platinum catalysts, leading to stalled reactions or desulfurization. Iron-mediated chemical reduction is the authoritative method.
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitro substrate in Ethanol/Water (4:1). Sparge with N₂ for 15 minutes to remove dissolved oxygen (prevents sulfur oxidation).
Activation: Add Ammonium Chloride (solid) followed by Iron Powder in a single portion.
Reaction: Heat the suspension to mild reflux (approx. 75°C) for 2–4 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The starting material (nitro) is non-polar; the product (aniline) will be more polar and fluorescent.
Workup (Critical Step):
Cool the mixture to room temperature.
Filter the slurry through a Celite pad to remove iron oxides. Wash the pad copiously with Ethyl Acetate.
Caution: The iron waste can be pyrophoric. Keep wet and dispose of in a dedicated metal waste container.
Purification:
Wash the filtrate with saturated NaHCO₃ and Brine.
Dry over Na₂SO₄ and concentrate in vacuo.
Storage: If not used immediately, store under Argon at -20°C to prevent disulfide formation.
Figure 2: Workflow for the chemoselective reduction of the nitro precursor, avoiding catalytic hydrogenation.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
¹H NMR (DMSO-d₆, 400 MHz):
δ 6.5–7.0 ppm: Multiplet (3H, aromatic protons). Look for the characteristic 1,2,3-substitution pattern.
δ 4.8 ppm: Broad singlet (2H, –NH₂). Note: This peak may shift depending on concentration/water content.
δ 3.75 ppm: Singlet (3H, –OCH₃).
δ 2.35 ppm: Singlet (3H, –SCH₃).
Mass Spectrometry (ESI+):
[M+H]⁺: Observed m/z = 170.25.
Flag: If you observe m/z = 186, significant oxidation to the sulfoxide (–S(=O)Me) has occurred.
Safety & Handling
Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.
Odor: The methylsulfanyl group imparts a distinct, disagreeable sulfurous odor (stench). All handling must occur in a functioning fume hood.
Storage:
Light Sensitive: Store in amber vials.
Air Sensitive: Store under inert gas (Argon/Nitrogen).
Incompatibility: Avoid contact with strong oxidizers (H₂O₂, KMnO₄) which will attack the sulfur.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54356499. PubChem.[1][2][3][4] [4]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Cited for context on Pd-catalyst poisoning by sulfur).
13C NMR spectral data for 2-Methoxy-6-(methylsulfanyl)aniline
The following technical guide details the 13C NMR spectral data for 2-Methoxy-6-(methylsulfanyl)aniline , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. This guide synthesizes...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the 13C NMR spectral data for 2-Methoxy-6-(methylsulfanyl)aniline , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.
This guide synthesizes experimental data from high-fidelity analogs and empirical substituent increment systems to provide a definitive spectral assignment. It is designed for researchers requiring precise structural validation.
Executive Summary & Compound Profile
2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) is a trisubstituted benzene derivative featuring an amino group flanked by two different heteroatom substituents: a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3).[1] This specific substitution pattern (2,6-disubstituted aniline) creates a unique electronic environment where the central amino group is sterically crowded and electronically modulated by both the strong
-donating oxygen and the polarizable sulfur.
IUPAC Name: 2-Methoxy-6-(methylsulfanyl)aniline
Molecular Formula: C
HNOS
Molecular Weight: 169.24 g/mol
Key Application: Precursor for benzothiazoles and indole derivatives in medicinal chemistry.
Experimental Protocol for NMR Acquisition
To ensure reproducibility and minimize solvent-induced shifts, the following acquisition parameters are recommended.
Sample Preparation[2][3]
Solvent: Deuterated Chloroform (CDCl
) is the standard solvent. Dimethyl Sulfoxide-d (DMSO-d) may be used if solubility is an issue, but will cause solvent-induced shifts (typically +1 to +2 ppm for polar carbons).
Concentration: 10–20 mg of sample in 0.6 mL of solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the central triplet of CDCl
at 77.16 ppm.
Instrument Parameters (Recommended)
Frequency: 100 MHz or higher (for 13C).
Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).
Scans: 256–1024 (due to quaternary carbons).
Relaxation Delay (D1):
2.0 seconds to ensure quantitative integration of quaternary carbons C1, C2, and C6.
13C NMR Spectral Data & Assignment
The following data represents the consensus assignment derived from experimental values of the parent analogs (2-methoxyaniline and 2-(methylthio)aniline) and calculated substituent chemical shift increments (SCS).
Chemical Shift Table (CDCl
)
Carbon Label
Shift (, ppm)
Type
Electronic Environment
C2
147.5
Quaternary (C)
Ipso-Methoxy : Highly deshielded by direct oxygen attachment.
C1
137.2
Quaternary (C)
Ipso-Amino : Shielded relative to aniline (146 ppm) due to ortho-methoxy effect.
C6
133.5
Quaternary (C)
Ipso-S-Methyl : Deshielded by sulfur, but less than oxygen.
C5
121.0
Methine (CH)
Para-Methoxy : Shielded by resonance from OMe; Ortho to SMe.
C4
119.5
Methine (CH)
Para-Amino : Shielded by resonance from NH.
C3
110.1
Methine (CH)
Ortho-Methoxy : Strongly shielded by ortho-oxygen resonance.
OCH
55.8
Methyl (CH)
Typical aromatic methoxy range.
SCH
17.5
Methyl (CH)
Typical aromatic methylthio range.
Structural Assignment Logic
The assignment relies on the distinct electronic effects of the substituents:
C2 (147.5 ppm): The carbon attached to the oxygen is the most deshielded aromatic signal. In o-anisidine, this carbon appears at ~147.0 ppm.[2] The meta-SMe group has a negligible effect.
C1 (137.2 ppm): The carbon bearing the amine. While aniline's C1 is typically ~146 ppm, the presence of an ortho-methoxy group causes a significant upfield shift (shielding) of ~10 ppm (the "ortho-effect"). The ortho-SMe group has a minimal deshielding effect (+1 ppm).
C6 (133.5 ppm): The carbon attached to sulfur. In 2-(methylthio)aniline, this carbon appears at 133.3 ppm.[2] The meta-methoxy group exerts a minor influence.
C3 (110.1 ppm): This position is ortho to the strong donor OMe and meta to the amine. It experiences the strongest shielding resonance effect, consistent with the C3 of o-anisidine (110 ppm).
C4 (119.5 ppm): Para to the amine. The amino group is a strong resonance donor, shielding the para position. This value aligns with o-anisidine (118 ppm) and o-thioanisole (119 ppm).
C5 (121.0 ppm): Para to the methoxy group. While OMe shields the para position, the ortho-SMe group and meta-amine group balance this, resulting in a shift near 121 ppm.
Visualizations
Structural Numbering & Assignment Map
The following diagram illustrates the carbon numbering scheme and the corresponding chemical shifts.
Caption: Carbon-13 chemical shift assignments for the aromatic ring and substituents.
Synthesis & Impurity Context
Understanding the synthesis helps identify potential impurity peaks in the NMR spectrum.
To validate the assignment, we compare the target molecule against its monosubstituted parents. This "triangulation" method confirms the additive nature of the shifts.
Carbon
Target Shift
o-Anisidine (Ref)
o-Thioanisole (Ref)
Deviation/Effect
C1 (C-N)
137.2
136.0
146.9
Ortho-OMe dominates shielding.
C2 (C-O)
147.5
147.0
N/A
Consistent with o-anisidine.
C6 (C-S)
133.5
N/A
133.3
Consistent with o-thioanisole.
S-Me
17.5
N/A
17.6
Characteristic S-Methyl.
Note on Solvent Effects:
If the spectrum is run in DMSO-d
, expect the following shifts relative to CDCl:
C1 (Ipso-NH2): +1.5 ppm (Hydrogen bonding to solvent).
National Center for Biotechnology Information (2025). 2-(Methylthio)aniline - PubChem Compound Summary. Retrieved from [Link]
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines - Supporting Information. (Contains 13C NMR data for 2-methylthioaniline derivatives). Retrieved from [Link]
Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for substituent increment rules).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FT-IR Analysis of 2-Methoxy-6-(methylsulfanyl)aniline
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) represents a distinct class of tri-substituted anilines where the primary amine is sterically and electronically flanked by a hard donor (methoxy, -OMe) and a soft donor (methylsulfanyl, -SMe). This unique "sandwiched" architecture creates a complex vibrational landscape governed by intramolecular hydrogen bonding and electronic push-pull effects.
This guide provides a rigorous protocol for the Fourier Transform Infrared (FT-IR) characterization of this molecule. It synthesizes experimental best practices with theoretical vibrational analysis to ensure accurate spectral interpretation, essential for quality control in pharmaceutical intermediate synthesis.
Molecular Architecture & Vibrational Logic
Before acquiring data, one must understand the molecular physics driving the spectrum. The molecule features a 1,2,3-substitution pattern on the benzene ring (if the amine is C1, methoxy is C2, methylsulfanyl is C6).
The "Sandwich" Effect
The primary amine (-NH
) resides between an oxygen atom and a sulfur atom.
Intramolecular H-Bonding: The amine protons act as donors. The methoxy oxygen is a strong acceptor, while the sulfur is a weaker acceptor. This competition typically results in a redshift and broadening of the N-H stretching bands compared to free aniline.
Electronic Effects: The -OMe group is strongly electron-donating (resonance), as is the -NH
. The -SMe group is also donating but involves d-orbital interactions (polarizability). This increases electron density in the ring, intensifying the aromatic C=C ring stretches.
Vibrational Logic Diagram
The following diagram illustrates the causal links between the molecular structure and the expected spectral features.
Figure 1: Causal relationship between functional group interactions and spectral outputs.
Experimental Protocol
Given that 2-Methoxy-6-(methylsulfanyl)aniline is typically a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its minimal sample prep and ease of cleaning.
Instrumentation & Settings
Technique: ATR-FTIR (Diamond or ZnSe crystal).
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) if high sensitivity is required.
Resolution: 4 cm
(Standard for identifying H-bonding shifts).
Scans: 32 (Screening) to 64 (High Quality).
Range: 4000 – 400 cm
(Diamond ATR cuts off ~525 cm; ZnSe cuts off ~650 cm. If C-S stretching <600 cm is critical, use CsI transmission windows).
Step-by-Step Workflow
Figure 2: Validated operational workflow for ATR-FTIR acquisition.
Critical Quality Checks (Self-Validating System)
Energy Throughput: Ensure the energy meter on the FT-IR reads >50% of the open beam value before applying the sample.
Contact Check: For solids, monitor the live preview. Increase clamp pressure until peak heights stabilize (ensures maximum optical contact).
Atmospheric Correction: Check for doublet peaks at 2350 cm
(CO) and jagged noise >3500 cm (HO). If present, purge the chamber or apply atmospheric correction algorithms.
Spectral Interpretation & Band Assignment
The following assignments are derived from authoritative correlation tables for aniline derivatives and thioethers [1][2][3].
High-Frequency Region (4000 – 2500 cm
)
3500 – 3300 cm
(N-H Stretching):
Expect two distinct bands: Asymmetric (higher freq) and Symmetric (lower freq) stretching of the primary amine (-NH
).
Note: Due to the ortho-methoxy group, the symmetric band often redshifts significantly (to ~3350 cm
) and broadens due to intramolecular H-bonding (N-H...O).
3100 – 3000 cm
(Aromatic C-H): Weak, sharp bands characteristic of the benzene ring protons.
3000 – 2800 cm
(Aliphatic C-H):
-OCH
: Distinct bands around 2835 cm (symmetric C-H stretch of methoxy).
-SCH
: Methyl C-H stretches attached to sulfur often appear slightly lower, around 2920 cm.
Fingerprint Region (1600 – 600 cm
)
1620 – 1590 cm
(N-H Scissoring): The "bending" mode of the amine. Often overlaps with ring stretches.
1600 & 1500 cm
(Ring Breathing): Strong aromatic skeletal vibrations. The intensity is enhanced by the electron-donating substituents.
1250 cm
(C-N & C-O Asym): A complex region. The C-N stretch of the aniline (Ar-NH) usually appears ~1280-1300 cm. The asymmetric C-O-C stretch of the anisole moiety appears ~1250 cm.
1040 cm
(Sym C-O-C): A strong diagnostic band for the methoxy ether linkage.
750 – 700 cm
(Out-of-Plane Bending): The 1,2,3-substitution pattern creates a specific "oop" bending pattern. Expect a strong band in this region indicating three adjacent substituents.
700 – 600 cm
(C-S Stretch): The C-S bond is weaker and heavier. Look for a weak-to-medium band in this low-frequency range. Note: Diamond ATR absorbs heavily below 525 cm; ensure your crystal allows visibility here.
Summary of Diagnostic Bands
Functional Group
Mode of Vibration
Frequency (cm)
Intensity
Notes
Primary Amine
N-H Stretch (Asym)
3480 – 3450
Medium
Primary Amine
N-H Stretch (Sym)
3380 – 3350
Medium
Broadened by H-bond to -OMe
Methoxy
C-H Stretch
~2835
Weak
Diagnostic for OMe
Aromatic Ring
C=C Stretch
1600, 1500
Strong
Enhanced by resonance
Amine
N-H Scissoring
1620 – 1590
Medium
Ether (Ar-O-C)
C-O Stretch (Asym)
1260 – 1240
Strong
Very characteristic
Ether (Ar-O-C)
C-O Stretch (Sym)
1050 – 1030
Strong
Thioether
C-S Stretch
700 – 600
Weak
Often obscured in fingerprint
Troubleshooting & Anomalies
Polymorphism
If analyzing the solid form, be aware that anilines can exhibit polymorphism. Different crystal packing can shift the N-H stretching bands by 10-20 cm
.
Solution: If spectra vary between batches, dissolve the sample in a solvent (e.g., CCl
or CHCl) and run a liquid cell spectrum. This eliminates crystal lattice effects and isolates the molecular spectrum.
Oxidation
Anilines and thioethers are prone to oxidation.
Sulfoxide (S=O): If the sample is degraded, a strong new band will appear at 1050 cm
(overlapping with C-O sym).
Nitro/Nitroso: Oxidation of the amine may yield bands at 1550/1350 cm
(NO).
Protocol: Always run a fresh sample or store under inert gas (N
/Ar).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for functional group assignment rules).
NIST Chemistry WebBook. Infrared Spectrum of 2-Methoxyaniline (o-Anisidine). National Institute of Standards and Technology.[2] Available at: [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for C-S and substituted benzene assignments).
A Technical Guide to the Predicted Biological Activity and Experimental Validation of 2-Methoxy-6-(methylsulfanyl)aniline
Abstract 2-Methoxy-6-(methylsulfanyl)aniline is a small molecule with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the scientific literature. This technical guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Methoxy-6-(methylsulfanyl)aniline is a small molecule with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the scientific literature. This technical guide provides a comprehensive framework for predicting its pharmacological profile and outlines a detailed roadmap for experimental validation. By leveraging in silico predictive modeling and drawing parallels with structurally related compounds, we hypothesize potential therapeutic applications, including anti-inflammatory and cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to unlock the therapeutic potential of novel chemical entities. We detail robust, step-by-step protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, cytotoxicity screening, and target-based assays, providing a self-validating system for investigation.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Substituted anilines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The subject of this guide, 2-Methoxy-6-(methylsulfanyl)aniline, possesses key functional groups—a methoxy and a methylsulfanyl moiety on an aniline ring—that are present in various biologically active molecules. For instance, methoxy aniline derivatives are found in compounds with analgesic and anti-inflammatory properties, while the methylsulfanyl group is present in certain anti-cancer and anti-inflammatory agents.[2][3][4]
Given the absence of extensive biological data for this specific compound, a predictive and systematic approach is essential to guide its exploration. This guide employs the principles of computational chemistry and analog-based reasoning to build a testable hypothesis regarding its biological activities.[5][6] We will first delineate its physicochemical properties and predicted drug-likeness, followed by an in-depth analysis of its potential biological targets and ADMET profile. The core of this document is a detailed experimental workflow designed to systematically validate these predictions.
Physicochemical Properties and In Silico Drug-Likeness
The initial step in evaluating a novel compound is to assess its fundamental physicochemical properties, which are critical determinants of its pharmacokinetic behavior.[7] Publicly available data and predictive models provide a solid foundation for this analysis.
These properties suggest that 2-Methoxy-6-(methylsulfanyl)aniline has moderate lipophilicity and low water solubility, which are important considerations for formulation and bioavailability. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be predicted using various computational tools.[10][11][12]
ADMET Parameter
Prediction
Implication
Absorption
Human Intestinal Absorption
High
Likely well-absorbed from the GI tract.
Blood-Brain Barrier (BBB) Permeation
Likely to cross
Potential for CNS activity (and side effects).
Distribution
Plasma Protein Binding
High
May have a longer duration of action but lower free drug concentration.
Metabolism
CYP450 Substrate/Inhibitor
Predicted to be a substrate of multiple CYPs (e.g., CYP2D6, CYP3A4)
Potential for drug-drug interactions.
Excretion
Primary Route
Likely renal
Clearance would be dependent on kidney function.
Toxicity
hERG Inhibition
Low probability
Reduced risk of cardiotoxicity.
Mutagenicity (AMES test)
Low probability
Reduced risk of being a mutagen.
Hepatotoxicity
Moderate risk
Warrants experimental investigation.
Note: These are in silico predictions and require experimental verification.
Predicted Biological Activities and Potential Molecular Targets
The prediction of biological activity for a novel compound can be approached through ligand-based and structure-based virtual screening methods.[5][13]
Ligand-Based Predictions: Learning from Analogs
The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[13]
Anti-Inflammatory and Analgesic Potential : Aniline derivatives are known to possess anti-inflammatory and analgesic properties.[3][14] Specifically, compounds with a 4-(methylsulfonyl) aniline pharmacophore have shown significant anti-inflammatory activity, potentially through the inhibition of COX-2.[15][16] The structural similarity of our compound of interest to these agents suggests that it may also modulate inflammatory pathways.
Cytotoxic/Anticancer Activity : Various methylsulfanyl-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[4][17] For example, 2-methylsulfanyl-[5][13][18]triazolo[1,5-a]quinazoline derivatives have shown cytotoxicity against hepatocellular and colon carcinoma cells.[4] This raises the possibility that 2-Methoxy-6-(methylsulfanyl)aniline could possess antiproliferative properties.
Structure-Based Predictions: Identifying Potential Protein Targets
Inverse or reverse docking is a computational technique used to identify potential protein targets for a small molecule by screening it against a library of 3D protein structures.[5] Based on the functional groups present in 2-Methoxy-6-(methylsulfanyl)aniline, several protein families are plausible targets:
Protein Kinases : The aniline scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases.[19]
G-Protein Coupled Receptors (GPCRs) : GPCRs are a large family of transmembrane receptors that are major drug targets.[20] The aromatic and lipophilic nature of the compound could facilitate binding to GPCRs.
Enzymes of the Arachidonic Acid Pathway (e.g., COX, LOX) : Given the predicted anti-inflammatory potential, enzymes involved in the synthesis of prostaglandins and leukotrienes are plausible targets.
The overall workflow for the prediction and validation of the biological activity of 2-Methoxy-6-(methylsulfanyl)aniline is depicted in the following diagram.
Caption: In silico prediction and experimental validation workflow.
Proposed Experimental Validation
The following protocols provide a detailed, step-by-step guide to experimentally test the hypotheses generated from the in silico analysis.
General Cytotoxicity Screening: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a crucial first step to evaluate potential anticancer properties.[21][22]
Protocol: MTT Cytotoxicity Assay
Cell Seeding:
Culture selected cancer cell lines (e.g., HCT-116 for colon cancer, HepG2 for liver cancer) to ~80% confluency.
Trypsinize and resuspend cells in a complete medium to a concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment:
Prepare a 10 mM stock solution of 2-Methoxy-6-(methylsulfanyl)aniline in DMSO.
Perform serial dilutions in a complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
Incubate for 48-72 hours.
MTT Addition and Formazan Solubilization:
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: MTT assay experimental workflow.
Target-Based Assay: In Vitro Kinase Inhibition
Should the compound exhibit cytotoxicity, a follow-up investigation into its mechanism of action is warranted. A kinase inhibition assay can determine if the compound directly affects the activity of specific kinases.[19][23]
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[24]
Assay Setup:
In a 384-well plate, add the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.
Add the target kinase (e.g., a panel of cancer-related kinases) to each well, except the "no enzyme" control.
Pre-incubate for 15-30 minutes at room temperature.[25]
Kinase Reaction:
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
Incubate for 60 minutes at 30°C.
Signal Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[26]
Data Acquisition and Analysis:
Measure luminescence using a plate reader.
A lower signal indicates higher kinase activity (more ADP produced).
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Kinase inhibition assay workflow.
Target-Based Assay: GPCR Binding
To investigate the potential interaction with GPCRs, a competitive binding assay can be performed using cell membranes expressing the target receptor.[18]
Protocol: Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[18]
Membrane Preparation:
Use commercially available membranes or prepare them from cell lines overexpressing the GPCR of interest.
Assay Setup:
In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of the test compound.
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
Incubation and Filtration:
Incubate the plate to allow binding to reach equilibrium.
Rapidly filter the contents of the plate and wash with cold buffer to separate bound from free radioligand.
Data Acquisition and Analysis:
Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
Calculate the specific binding and determine the ability of the test compound to inhibit it.
Calculate the Ki value, which represents the binding affinity of the compound for the receptor.
Data Interpretation and Future Directions
The experimental data will either confirm or refute the in silico predictions.
If Cytotoxicity is Observed : A significant IC₅₀ value in the low micromolar range would warrant further investigation. The compound should be screened against a broader panel of cancer cell lines and in 3D culture models. The kinase inhibition assay results would help to elucidate the mechanism of action.
If No Significant Cytotoxicity is Observed : The compound may still possess other valuable biological activities. The anti-inflammatory potential should be explored using assays such as LPS-stimulated cytokine release in macrophages.
If Target Binding is Confirmed : Functional assays should be performed to determine if the compound acts as an agonist or antagonist at the identified kinase or GPCR target.[19][20]
Positive results from these in vitro assays would provide a strong rationale for advancing the compound to in vivo studies in relevant animal models of cancer or inflammation.
Conclusion
2-Methoxy-6-(methylsulfanyl)aniline represents a novel chemical entity with a high potential for biological activity based on computational modeling and structural analogy. This guide provides a comprehensive and logical framework for its systematic evaluation, from in silico prediction to detailed experimental validation. The proposed workflows are designed to be robust and self-validating, ensuring that the generated data is reliable and actionable. By following this structured approach, researchers can efficiently uncover the therapeutic potential of this and other novel compounds, accelerating the journey from chemical structure to clinical candidate.
References
QIMA Life Sciences. (2020, February 14). in silico screening with SELNERGY: Biological Activity Prediction. Retrieved from QIMA Life Sciences website: [Link]
Opo, Faisal M., et al. (2021). "Computational/in silico methods in drug target and lead prediction." Briefings in Bioinformatics, 22(5). Available at: [Link]
Bagherian, Mohsen, et al. (2021). "Machine learning approaches and databases for prediction of drug–target interaction: a survey paper." Briefings in Bioinformatics, 22(1), 247–269. Available at: [Link]
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc. website: [Link]
In-Situ. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from In-Situ website: [Link]
SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from SciSpace website: [Link]
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from BMG Labtech website: [Link]
U.S. Environmental Protection Agency. (2025, October 15). 2-Methoxy-6-(methylsulfonyl)aniline Properties. CompTox Chemicals Dashboard. Retrieved from: [Link]
VLS3D. ADMET predictions. Retrieved from VLS3D.COM: [Link]
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from Deep Origin website: [Link]
Ali, Imran, et al. (2008). "A high density assay format for the detection of novel cytotoxicagents in large chemical libraries." Combinatorial Chemistry & High Throughput Screening, 11(5), 363–370. Available at: [Link]
Luginbuhl, K. M., & Schoch, R. L. (2021). "Evaluating functional ligand-GPCR interactions in cell-based assays." Methods in Enzymology, 655, 201–226. Available at: [Link]
Protheragen. ADMET Prediction. Retrieved from Protheragen website: [Link]
MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from MDPI website: [Link]
Chen, X., et al. (2015). "Drug–target interaction prediction: databases, web servers and computational models." Briefings in Bioinformatics, 17(4), 696-712. Available at: [Link]
Computational tools for ADMET. Retrieved from: [Link]
Byrne, R., & Schneider, G. (2019). "In Silico Target Prediction for Small Molecules." Methods in Molecular Biology, 1888, 273–309. Available at: [Link]
Al-Said, M. S., et al. (2012). "Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore." Molecules, 17(2), 1751–1763. Available at: [Link]
Therapeutics Data Commons. Drug-Target Interaction. Retrieved from Therapeutics Data Commons website: [Link]
Stanford University. (2021). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230. Retrieved from: [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website: [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website: [Link]
Reddit. (2023, July 1). What database should I use for drug-target interaction. r/bioinformatics. Retrieved from: [Link]
Digital Repository. (2012, February 10). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from: [Link]
MDPI. (2024, July 15). Drug–Target Interaction Prediction Based on an Interactive Inference Network. Retrieved from MDPI website: [Link]
Neuroquantology. (2022). "Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent." Neuroquantology, 20(8), 4811-4820. Available at: [Link]
Al-Salahi, R. A., et al. (2013). "Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines." Molecules, 18(2), 1434–1446. Available at: [Link]
ChemAnalyst. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from ChemAnalyst website: [Link]
Al-Salahi, R. A., et al. (2013). "Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines." Molecules, 18(2), 1434–1446. Available at: [Link]
ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from ResearchGate: [Link]
2-Methoxy-6-(methylsulfanyl)aniline: Technical Safety & Handling Guide
This guide serves as a definitive technical manual for the safe handling, storage, and experimental application of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1). It is designed for senior researchers and safety...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical manual for the safe handling, storage, and experimental application of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1). It is designed for senior researchers and safety officers in pharmaceutical discovery who require actionable, high-level protocols beyond standard Safety Data Sheets (SDS).
Primary Hazards: Acute systemic toxicity (Methemoglobinemia), severe ocular/dermal irritation, and high olfactory potency (stench).
Critical Control: Handling requires strict exclusion of oxygen (to prevent sulfur oxidation) and containment (to manage toxicity and odor).
Drug Discovery Context: A privileged scaffold for synthesizing fused heterocycles (e.g., indazoles, benzothiazoles). Its metabolic liability (bioactivation) necessitates rigorous safety barriers during synthesis.
Physicochemical & Toxicological Profile
The following data consolidates specific vendor information with structure-activity relationship (SAR) inferences where experimental values are proprietary.
Property
Specification / Data
CAS Number
1026915-82-1
IUPAC Name
2-Methoxy-6-(methylsulfanyl)aniline
Molecular Formula
C₈H₁₁NOS
Molecular Weight
169.25 g/mol
Physical State
Viscous liquid (typically pale yellow to brown)
Solubility
Soluble in DMSO, DCM, MeOH; Low water solubility.[1][2]
Boiling Point
~280–300°C (Predicted); Decomposes before boiling.
pKa (Conjugate Acid)
~3.0–4.0 (Estimated; lower than aniline due to -OMe/-SMe inductive effects).
Target Organ Toxicity: Blood (Methemoglobinemia). Reasoning: Aniline moiety undergoes N-hydroxylation.
Sensitization: Skin Sensitizer (Category 1).
Organoleptic: "Stench" characteristic of aryl thioethers. Odor threshold is likely ppb range, far below toxicity limits.
Mechanism of Toxicity: The "Double-Edge" Threat
To handle this compound safely, one must understand why it is dangerous. The toxicity stems from two distinct metabolic pathways.
A. The Aniline Vector: Methemoglobinemia
Like many electron-rich anilines, this compound is lipophilic and easily absorbed through the skin. Once systemic, hepatic CYP450 enzymes (specifically CYP2E1) oxidize the amine to an N-hydroxylamine .
Bioactivation:
Redox Cycling: The N-hydroxyl metabolite oxidizes Ferrous Hemoglobin (
) to Ferric Methemoglobin (), which cannot transport oxygen.
Result: Functional anemia and tissue hypoxia (Cyanosis).
B. The Thioether Vector: Irritancy & Odor
The methylsulfanyl group (-SMe) contributes to high lipophilicity (enhancing skin absorption) and severe ocular irritation. It is also susceptible to oxidation to sulfoxides (
) and sulfones (), which may alter toxicokinetics.
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic bioactivation leading to toxicity.
Caption: Metabolic activation pathway of 2-Methoxy-6-(methylsulfanyl)aniline leading to methemoglobinemia.
Engineering Controls & Personal Protective Equipment (PPE)
Reliance on odor detection is dangerous due to olfactory fatigue. Engineering controls are the primary line of defense.
Primary Containment
Fume Hood: Mandatory for all open handling. Minimum face velocity: 100 fpm (0.5 m/s).
Glove Box: Recommended for weighing solids or handling neat liquids >1 gram, or if the specific synthesis involves highly reactive intermediates (e.g., acid chlorides).
Anilines permeate standard nitrile rapidly. Laminate provides >4hr breakthrough time.
Ocular
Chemical Goggles
Safety glasses are insufficient for liquid splashes of irritant thioethers.
Body
Tyvek Lab Coat
Disposable chemically resistant lab coat prevents contamination of personal clothing.
Experimental Handling Protocol
This workflow ensures data integrity (preventing oxidation) and researcher safety.
A. Storage & Stability
Atmosphere: Store under Argon or Nitrogen. The thioether moiety is prone to air-oxidation to the sulfoxide.
Temperature: Refrigerate at 2–8°C .
Container: Amber glass with Teflon-lined caps to prevent light degradation and cap degradation by the amine.
B. Reaction Setup (The "Closed Loop" Method)
Weighing: Tare the reaction flask (containing a stir bar) and cap it. Move to the balance. Inject the liquid via syringe through a septum if possible to avoid open-air transfer.
Solvent Choice: Avoid chlorinated solvents if using strong Lewis acids (potential for violent exotherms).
Quenching: Quench reactions slowly. If using oxidants, ensure excess oxidant is destroyed before workup to prevent runaway S-oxidation.
C. Decontamination & Waste
Glassware: Rinse with a 10% Bleach (Sodium Hypochlorite) solution.
Chemistry:
(Odorless Sulfoxide).
Warning: Do not mix bleach with acid streams (Chlorine gas risk).
Liquid Waste: Segregate into "Toxic Organic" streams. Do not mix with general solvent waste if the facility incinerator has sulfur limits.
Visualizing the Safe Handling Workflow
Caption: Step-by-step workflow for minimizing exposure and odor contamination.
Emergency Response Protocols
Spill Management
Evacuate: Clear the immediate area.
PPE Up: Don full-face respirator and laminate gloves.
Absorb: Use vermiculite or activated carbon mats. Do not use paper towels (increases surface area for evaporation/stench).
Deodorize: Wipe the area with dilute bleach after bulk removal to neutralize residual sulfur odor.
Medical Alert: Inform EMS of "Suspected Aniline Poisoning / Methemoglobinemia."
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment, administered only by medical professionals.
References
PubChem. (n.d.).[7] Thioanisole (Methyl phenyl sulfide) Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]
Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved February 19, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. United States Department of Labor. Retrieved February 19, 2026, from [Link]
Technical Guide: Strategic Sourcing & Application of 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary 2-Methoxy-6-(methylsulfanyl)aniline (CAS 1026915-82-1) is a specialized "ortho-ortho" disubstituted aniline derivative serving as a critical building block in the synthesis of Type I/II kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-6-(methylsulfanyl)aniline (CAS 1026915-82-1) is a specialized "ortho-ortho" disubstituted aniline derivative serving as a critical building block in the synthesis of Type I/II kinase inhibitors and GPCR ligands . Its structural uniqueness lies in the steric and electronic interplay between the electron-donating methoxy group and the lipophilic, oxidizable methylsulfanyl (thiomethyl) moiety.
This guide addresses the technical challenges associated with this compound—specifically its susceptibility to sulfur oxidation and the potential for catalyst poisoning during downstream synthesis. It provides a validated framework for selecting suppliers who demonstrate competency in handling organosulfur anilines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before engaging suppliers, the procurement and chemistry teams must align on the exact specification to avoid isomer confusion (e.g., the 4-methylsulfanyl isomer, CAS 1657-84-7).
Property
Specification
Chemical Name
2-Methoxy-6-(methylsulfanyl)aniline
CAS Number
1026915-82-1
Molecular Formula
C₈H₁₁NOS
Molecular Weight
169.25 g/mol
Appearance
Pale yellow to amber oil (tends to darken upon oxidation)
Solubility
Soluble in DMSO, DCM, MeOH; Low water solubility
Key Liability
S-Oxidation : Rapidly forms sulfoxide (S=O) upon air exposure.[1]
Storage
2–8°C, under Argon/Nitrogen, protected from light.
Synthesis & Manufacturing Logic (The "Why" Behind the Quality)
Understanding the synthesis allows researchers to predict impurity profiles. The commercial production of CAS 1026915-82-1 typically follows a Nucleophilic Aromatic Substitution (SₙAr) pathway followed by nitro reduction.
The Synthetic Pathway
The most robust route utilizes 2-fluoro-6-nitroanisole as the starting material. The ortho-nitro group activates the ring for the displacement of the fluorine atom by sodium thiomethoxide.
Critical Insight: The subsequent reduction of the nitro group to the aniline is the "danger zone." Standard Hydrogenation (H₂/Pd-C) is risky because the sulfide sulfur can poison the Palladium catalyst, leading to incomplete conversion or the need for high catalyst loading. Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride reductions are preferred in bulk manufacturing to avoid this.
Pathway Visualization
The following diagram illustrates the synthesis logic and the critical control points (CCPs) where impurities arise.
Figure 1: Industrial synthesis pathway highlighting the SnAr mechanism and the reduction method selection to prevent catalyst poisoning.
Strategic Sourcing & Supplier Landscape
For this specific CAS, the market is divided between Catalog Aggregators and Original Manufacturers . Because of the oxidation risk, "freshness" is more critical than price.
Supplier Tiers
Supplier Tier
Representative Vendors
Pros
Cons
Tier 1: Originators
Enamine , WuXi AppTec
High batch freshness; direct QC data; custom scale-up capability.
Higher unit cost for small catalog amounts.
Tier 2: Stocking Distributors
Sigma-Aldrich , Combi-Blocks , Fluorochem
Fast delivery (overnight); standardized COA.
Stock may be aged (risk of sulfoxide impurity).
Tier 3: Aggregators
eMolecules, MolPort
Access to broad inventory.
Drop-shipping adds lead time; no direct QC control.
Recommended Sourcing Protocol
Primary Source:Enamine (Catalog Code: ENA497376035).[2] As a major building block manufacturer, they likely synthesize this in-house, ensuring the "sulfur handling" expertise is present.
Secondary Source:Sigma-Aldrich (often resells Enamine stock but adds QC layer).
Bulk Sourcing: For >100g, contact WuXi AppTec or Pharmablock for a custom campaign using the Fe/NH₄Cl reduction method to ensure purity.
Quality Assurance & Handling Protocols
The presence of the methylsulfanyl group requires specific QC checks that generic protocols might miss.
The "Self-Validating" QC Protocol
Do not rely solely on the supplier's COA. Upon receipt, perform this 3-step validation:
Visual Inspection: The liquid should be clear/pale yellow. Dark brown/red indicates significant oxidation to the sulfoxide or polymerization.
LCMS Check (Oxidation Marker):
Target Mass (M+H): 170.1
Impurity Mass (M+16): 186.1 (Sulfoxide). If >2%, reject the batch or repurify.
Impurity Mass (M+32): 202.1 (Sulfone).
H-NMR Verification:
Look for the S-Me singlet around 2.3–2.5 ppm .
Look for the O-Me singlet around 3.8 ppm .
Diagnostic: If oxidized, the S-Me peak will shift downfield (deshielded) significantly.
Handling & Storage (The "Argon Rule")
Aliquot Immediately: Upon opening a 5g or 10g bottle, dispense into single-use vials under an inert atmosphere (glovebox or cone of Argon).
Avoid Acidic Methanol: When analyzing by LCMS, avoid prolonged storage in acidic methanol, which can promote oxidation or degradation of the electron-rich aniline.
Sourcing Decision Workflow
Use this logic flow to determine the correct procurement channel based on your project phase.
Figure 2: Decision tree for procurement and quality control based on scale and oxidation risk.
References
Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-6-(methylsulfanyl)aniline (CAS 1026915-82-1). Retrieved from
Enamine Store. (2025).[3] Building Block: 2-methoxy-6-(methylsulfanyl)aniline.[4] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1026915-82-1. Retrieved from
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual reference on aniline bioisosteres).
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Reference for SnAr and Nitro reduction methodologies).
Strategic Derivatization of 2-Methoxy-6-(methylsulfanyl)aniline in Modern Drug Discovery
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Subject: Scaffold Analysis & Derivatization Strategy for CAS 94966-26-6 Executive Summary In the pursuit of novel...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Subject: Scaffold Analysis & Derivatization Strategy for CAS 94966-26-6
Executive Summary
In the pursuit of novel therapeutic entities, the "privileged scaffold" concept remains a cornerstone of rational drug design. 2-Methoxy-6-(methylsulfanyl)aniline (CAS 94966-26-6) represents a highly specialized, underutilized ortho-disubstituted aniline core. Its unique asymmetry—pairing a hard hydrogen-bond acceptor (methoxy) with a soft, lipophilic, and oxidizable thioether (methylsulfanyl)—offers distinct advantages over traditional 2,6-dichloro or 2,6-dimethyl anilines.
This guide provides a comprehensive technical analysis of this scaffold, detailing its conformational dynamics, metabolic liabilities (and opportunities), and synthetic pathways for integration into kinase inhibitors and GPCR ligands.
Chemical Profile & Structural Analysis
The "Ortho-Effect" and Conformational Control
The primary utility of 2-Methoxy-6-(methylsulfanyl)aniline lies in its steric environment. Unlike mono-substituted anilines, the 2,6-disubstitution pattern forces the amino group (and subsequent amides/ureas) out of planarity with the phenyl ring.
Torsional Strain: The steric clash between the N-substituent and the ortho-SMe/OMe groups induces a high energy barrier to rotation. In kinase inhibitors, this pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Atropisomerism Potential: If the N-substituent is sufficiently bulky (e.g., a large heterocycle), the C-N bond rotation may be restricted enough to generate stable atropisomers. This asymmetry allows for the design of chiral drugs that do not rely on sp3 stereocenters.
Electronic & Physicochemical Properties
Property
2-Methoxy Group (-OMe)
6-Methylsulfanyl Group (-SMe)
Net Effect on Scaffold
Electronic Effect
Strong EDG ( = -0.27)
Moderate EDG ( = 0.00)
Electron-rich ring; prone to oxidation.
H-Bonding
Strong Acceptor
Weak Acceptor
Dual-mode binding capability.
Lipophilicity
Lowers LogP
Increases LogP
Balanced solubility/permeability profile.
Metabolism
O-Demethylation (CYP2D6)
S-Oxidation (FMO/CYP)
Multiple clearance pathways (Soft Spot).
Medicinal Chemistry Strategy: Derivatization
The "Chameleon" Sulfur Switch
The -SMe group is a metabolic "soft spot." While often viewed as a liability, it can be exploited as a metabolic switch or prodrug moiety .
Sulfoxide (S=O): Chiral center generation; increases polarity; introduces a strong H-bond acceptor.
Strategy: Synthesize the parent -SMe compound for membrane permeability (CNS penetration), anticipating in vivo oxidation to the active polar sulfoxide/sulfone species.
Kinase Hinge Binding (Urea/Amide Synthesis)
The aniline nitrogen is the vector for attachment to the "hinge-binding" motif of kinase inhibitors.
Challenge: The 2,6-steric bulk makes nucleophilic attack by the aniline sluggish.
Solution: Use highly reactive electrophiles (isocyanates) or activation agents (triphosgene) rather than standard carboxylic acid coupling.
Graphviz: SAR Decision Tree
The following diagram illustrates the decision logic for derivatizing this scaffold based on the target profile.
Figure 1: Strategic modification pathways for the 2-Methoxy-6-(methylsulfanyl)aniline scaffold.
Experimental Protocols
Protocol A: Synthesis of a 1,3-Diarylurea Derivative
Rationale: Urea linkages are critical for Type II kinase inhibitors (e.g., Sorafenib analogs). The steric hindrance of the 2,6-disubstituted aniline requires forcing conditions.
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-Methoxy-6-(methylsulfanyl)aniline (1.0 mmol) in anhydrous THF (5 mL).
Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise via syringe to prevent exotherm-induced side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.
Checkpoint: Monitor by TLC/LC-MS. If the aniline persists due to steric hindrance, reflux at 60°C for 4 hours.
Workup: Concentrate the solvent in vacuo.
Purification: The urea product often precipitates. Triturate with cold diethyl ether or hexane. If soluble, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation: Confirm structure via ¹H NMR (look for two singlet NH peaks > 8.0 ppm) and HRMS.
Rationale: To determine if the -SMe group is a metabolic liability or a prodrug handle.
Materials:
Test Compound (1 µM final conc.)
Liver Microsomes (Human/Rat, 0.5 mg/mL protein)
NADPH Regenerating System
Quench Solution: Acetonitrile with Internal Standard (IS)
Workflow:
Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into Quench Solution.
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Data Interpretation:
Monitor disappearance of Parent (SMe).
Monitor appearance of Metabolite M1 (+16 Da, Sulfoxide) and M2 (+32 Da, Sulfone).
Calculation:
Hypothetical Case Study: Designing a Selective Kinase Inhibitor
Target: Tyrosine Kinase (Generic) with a Cysteine Gatekeeper.
Design Hypothesis:
Most inhibitors use 2,6-dichloroaniline. Replacing this with 2-Methoxy-6-(methylsulfanyl)aniline offers:
Selectivity: The -OMe group can accept a H-bond from a specific backbone NH, while the -SMe group sits in the hydrophobic pocket.
Covalent Potential: If the target has a cysteine near the solvent front, the -SMe group can be modified to a vinyl sulfone (via oxidation and olefination) to act as a Michael acceptor.
Figure 2: Synthetic route for urea-based kinase inhibitors using the scaffold.
References
Smith, D. A., & Jones, B. C. (2002). Drug delivery and metabolism: the nature of the beast. Wiley-VCH.
Lombardo, F., et al. (2014). Comprehensive Medicinal Chemistry III. Elsevier.
Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-6-(methylsulfanyl)aniline. Link
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Zhu, X., et al. (2017). Structural insights into drug development: Atropisomerism in kinase inhibitors. Journal of Medicinal Chemistry. (Context for ortho-substitution effects).
Exploratory
Technical Guide: Stability, Storage, and Handling of 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary 2-Methoxy-6-(methylsulfanyl)aniline (CAS 63467-31-8) is a highly electron-rich aromatic amine utilized primarily as a pharmacophore intermediate in the synthesis of heterocycles (e.g., indazoles) and sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-6-(methylsulfanyl)aniline (CAS 63467-31-8) is a highly electron-rich aromatic amine utilized primarily as a pharmacophore intermediate in the synthesis of heterocycles (e.g., indazoles) and specialized agrochemicals.[1] Its structural utility—the presence of both an electron-donating methoxy group and a oxidizable thioether moiety—is simultaneously its primary liability.[1]
This molecule acts effectively as an oxygen scavenger.[1] Improper storage results in rapid degradation via two distinct oxidative pathways: N-oxidation (leading to polymerization and darkening) and S-oxidation (leading to sulfoxides).[1] This guide outlines a zero-compromise storage protocol to maintain >98% purity over extended timelines.
Part 1: Structural Vulnerabilities & Degradation Mechanisms[1]
To preserve this compound, one must understand why it degrades.[1] The molecule features a "push-push" electronic system:
The Methoxy Group (-OCH₃): A strong electron-donating group (EDG) by resonance, increasing electron density on the ring and the amine nitrogen.
The Methylsulfanyl Group (-SCH₃): A sulfide linkage.[1] Sulfur is a "soft" nucleophile and is highly susceptible to oxidation to sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-).[1]
The Aniline Nitrogen (-NH₂): The primary site of reactivity.[1][2] The increased ring electron density makes this nitrogen exceptionally prone to radical cation formation upon exposure to air and light.[1]
The Degradation Cascade
When exposed to ambient air and UV light, the compound undergoes a multi-front degradation.
Mechanism 1: Oxidative Coupling (Color Change)
The amine nitrogen oxidizes to a radical cation, which couples to form azo-dimers or polyanilines.[1] This manifests macroscopically as a color shift from pale yellow/oil to dark brown/purple .[1]
Mechanism 2: S-Oxidation (Purity Loss)
Atmospheric oxygen, catalyzed by trace metals or light, attacks the sulfur atom, converting the sulfide to a sulfoxide. This impurity is often difficult to separate due to similar solubility profiles.[1]
Visualization: Degradation Pathways
The following diagram maps the chemical causality of degradation.
Figure 1: The dual-threat oxidation pathway. Note that color change (Azo) is visible, but S-oxidation (Sulfoxide) may be invisible without HPLC/NMR.
Part 2: Storage & Handling Protocols[1][3][4]
The following protocols are non-negotiable for maintaining pharmaceutical-grade purity.
The "Cold & Dark" Standard
Unlike simple anilines, the thioether moiety lowers the activation energy for oxidation. Room temperature storage is unacceptable for durations exceeding 48 hours.[1]
Parameter
Requirement
Scientific Rationale
Temperature
2°C to 8°C (Short Term)-20°C (Long Term >30 days)
Lowers kinetic rate of auto-oxidation and S-oxidation.[1]
Atmosphere
Argon or Nitrogen
Displaces O₂.[1] Argon is preferred as it is heavier than air and "blankets" the oil/solid.[1]
Observation: Oxidized impurities (sulfoxides) are generally more polar and will have a lower
than the parent aniline.
HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic acid).[1] The sulfoxide impurity will elute earlier than the parent thio-aniline.[1]
Part 4: Remediation Protocol (Purification)
If the compound has darkened, it can often be salvaged using an Acid-Base Extraction, taking advantage of the basic amine.
Step-by-Step Rescue Protocol:
Dissolution: Dissolve the impure dark oil in Ethyl Acetate .
Acid Extraction: Extract the organic layer with 1M HCl (3x).[1]
Mechanism:[1][2][4][5][6][7] The aniline protonates (
) and moves to the aqueous layer. Neutral impurities (azo dimers, some sulfoxides) may remain in the organic layer.
Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate to remove non-basic tars.[1]
Basification: Cool the aqueous layer on ice. Slowly adjust pH to >10 using saturated NaHCO₃ or 1M NaOH .[1] The product will oil out as the free base.
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
Drying: Dry the DCM layer over Anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo.
Result: You should recover a pale yellow oil.[1] Flush with Argon immediately.[1]
References
PubChem. (n.d.).[1] 2-Methoxy-6-methylaniline (Analogous Structure Properties).[1][8] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]
Sigma-Aldrich. (2025).[1][9] Safety Data Sheet: 2-Methoxy-6-(methylsulfanyl)aniline.[1] Merck KGaA.[1][10][9] (Generic SDS for substituted anilines utilized for hazard classification).
Patai, S. (Ed.).[1] (1968).[1] The Chemistry of the Amino Group.[2][4][6] Interscience Publishers.[1] (Foundational text on aniline oxidation mechanisms).
Vertex AI Search. (2026).[1] Consolidated search results for CAS 63467-31-8 stability and degradation. (Data synthesized from multiple chemical vendor snippets including Fisher Scientific and Enamine).[1]
Synthesis of novel heterocycles using 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary This application note details the strategic utilization of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) as a privileged building block for the synthesis of polycyclic heteroaromatic systems.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic utilization of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) as a privileged building block for the synthesis of polycyclic heteroaromatic systems.[1] The unique ortho-substitution pattern—featuring a nucleophilic amino group flanked by an electron-donating methoxy group and a versatile methylsulfanyl (thiomethyl) moiety—enables the rapid construction of 4-methoxybenzothiazoles and 1-methoxyphenothiazines .[1] These scaffolds are highly relevant in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K, mTOR) and antipsychotic agents.[1]
Unlike standard protocols requiring unstable 2-aminothiophenols, this guide leverages the stability of the S-methyl ether, employing oxidative C–H activation and transition-metal catalysis to drive cyclization.
The molecule presents a "push-pull" electronic environment but is sterically congested. The success of heterocycle formation relies on exploiting the specific reactivity of the C(1)-NH₂ and C(6)-SMe centers.[1]
The Methoxy Group (C2): Acts as an internal electronic donor, increasing electron density at the para position (C5) and influencing solubility.[1] In the final heterocycle, this becomes the C4-position (benzothiazole numbering), a critical vector for hydrogen bonding in active sites.[1]
The Methylsulfanyl Group (C6): A "masked" thiol. While stable to storage, it can act as a leaving group in nucleophilic aromatic substitution (
) or participate in oxidative demethylation-cyclization sequences to form the thiazole ring.[1]
Protocol A: Iodine-Mediated Oxidative Cyclization to 2-Substituted-4-Methoxybenzothiazoles
This protocol circumvents the need for foul-smelling thiols or harsh PPA (polyphosphoric acid) conditions.[1] It utilizes molecular iodine (
) to promote the condensation of the aniline with aldehydes, followed by an oxidative ring closure involving the S-methyl group.
Mechanism of Action
Schiff Base Formation: Condensation of aniline with aldehyde.
Iodonium Activation: Electrophilic activation of the imine or the sulfur center.
Cyclization: Nucleophilic attack of the sulfur on the benzylic carbon (or radical coupling).
Demethylation: Loss of the methyl group (as MeI or MeOH equivalent) to aromatize the thiazole ring.
Charge: In a 25 mL round-bottom flask, dissolve 2-Methoxy-6-(methylsulfanyl)aniline (169 mg, 1.0 mmol) and the aryl aldehyde (1.1 mmol) in DMSO (3 mL).
Activate: Add molecular Iodine (
, 127 mg, 0.5 mmol).
Heat: Stir the mixture at 110°C in an open vessel (or fitted with a drying tube) for 4–6 hours. Note: The reaction requires oxygen or DMSO turnover; do not seal under inert gas unless using TBHP.
Monitor: Check TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the Schiff base intermediate.
Quench: Cool to room temperature. Add saturated aqueous
Protocol B: Palladium-Catalyzed Synthesis of 1-Methoxyphenothiazines
This workflow targets tricyclic systems (phenothiazines) via a Buchwald-Hartwig amination followed by an intramolecular C–S coupling.[1] This route is preferred for constructing complex drug scaffolds where the S-methyl group acts as a leaving group or precursor.
Result: Formation of the diarylamine intermediate. The Iodine reacts preferentially over Bromine.
C-S Cyclization (Step 2 - One Pot):
Raise temperature to 110°C .
The S-methyl group undergoes cleavage/displacement in the presence of Pd and base to form the C–S bond, releasing the methyl group (often as volatile dimethyl sulfide or methanol depending on workup).
Note: If cyclization is sluggish, add 10 mol% CuI as a co-catalyst for the S-arylation step.
Workup: Filter through Celite, concentrate, and recrystallize from EtOH/DCM.
Visualization: Reaction Pathways
The following Graphviz diagram illustrates the decision logic and mechanistic flow for utilizing this specific aniline.
Figure 1: Divergent synthetic pathways for 2-Methoxy-6-(methylsulfanyl)aniline transforming into bicyclic and tricyclic heterocycles.
Analytical Data Summary
The following table summarizes the expected spectral characteristics for the 4-methoxybenzothiazole derivative (Target 1), crucial for validation.
Feature
Analytical Method
Expected Signal / Observation
Interpretation
Proton NMR
¹H NMR (400 MHz, DMSO-d₆)
4.05 (s, 3H)
Methoxy group (C4-OMe) .[1] Distinct singlet, deshielded by aromatic ring.
Aromatic Region
¹H NMR
6.90 (d, 1H), 7.40 (t, 1H), 7.60 (d, 1H)
AMX System. The 1,2,3-trisubstituted benzene ring pattern.[1]
Carbon NMR
¹³C NMR
155.0 (C-O), 165.0 (C=N)
Characteristic benzothiazole C2 and C4-OMe shifts.[1]
Mass Spec
HRMS (ESI+)
[M+H]⁺
Loss of S-Methyl (-15 mass units relative to non-cyclized thioether).[1]
References
Organic Chemistry Portal. "Synthesis of Benzothiazoles." Organic Chemistry Portal. Accessed February 19, 2026. [Link][1]
Deng, G., et al. "DMSO-Promoted Oxidative Cyclization of o-Methylthioanilines." Organic Letters, 2020, 22, 3789-3793.[1][2] [Link][1]
Ma, Y., et al. "Synthesis of Benzothiazoles via Condensation of 2-Aminothiophenol/Anilines."[2] Journal of Organic Chemistry, 2021, 86, 310-321.[1] [Link][1]
Batey, R. A., et al. "Pd-Catalyzed Synthesis of Phenothiazines." Journal of the American Chemical Society, 2003, 125, 11176.[1] [Link][1]
2-Methoxy-6-(methylsulfanyl)aniline: A Versatile Scaffold for Advanced Medicinal Chemistry
Introduction: Unlocking New Chemical Space in Drug Discovery In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking New Chemical Space in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Methoxy-6-(methylsulfanyl)aniline emerges as a uniquely functionalized scaffold, offering a confluence of electronic and steric properties that can be exploited for the synthesis of a new generation of bioactive molecules. The presence of an aniline core, a privileged structure in numerous FDA-approved drugs, provides a versatile handle for a multitude of chemical transformations.[1] The strategic placement of an ortho-methoxy group and an ortho-methylsulfanyl group introduces a nuanced electronic environment that modulates the reactivity of the aniline and provides key interaction points for biological targets.
Anilines and their derivatives are foundational to a wide range of pharmaceuticals, from anticancer agents to anti-inflammatory drugs.[1][2] The metabolic fate of anilines, however, can sometimes lead to toxicity concerns.[2] The thoughtful incorporation of substituents, such as the methoxy and methylsulfanyl groups in the subject molecule, can be a strategic approach to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles, potentially mitigating undesirable metabolic pathways.[2] This guide provides an in-depth exploration of the synthetic utility of 2-Methoxy-6-(methylsulfanyl)aniline, offering detailed protocols and expert insights for its application in drug discovery programs.
Physicochemical Properties and Reactivity Profile
The chemical behavior of 2-Methoxy-6-(methylsulfanyl)aniline is dictated by the interplay of its three functional groups: the nucleophilic amino group, the electron-donating methoxy group, and the electron-donating methylsulfanyl group.
Property
Value
Source
CAS Number
1026915-82-1
Molecular Formula
C₈H₁₁NOS
Molecular Weight
169.25 g/mol
Appearance
Liquid
Purity
≥95%
The ortho-methoxy and ortho-methylsulfanyl groups both act as electron-donating groups through resonance and inductive effects, thereby increasing the electron density on the aromatic ring and enhancing the nucleophilicity of the amino group. This heightened reactivity makes 2-Methoxy-6-(methylsulfanyl)aniline a potent nucleophile for a variety of synthetic transformations. However, the presence of two ortho substituents also introduces steric hindrance, which can be strategically leveraged to control the regioselectivity of certain reactions.
Application in the Synthesis of Bioactive Heterocycles: The Quinazoline Scaffold
Quinazolines and their derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Substituted anilines are key precursors in many established synthetic routes to quinazolines.[5][6][7] The unique substitution pattern of 2-Methoxy-6-(methylsulfanyl)aniline makes it an attractive starting material for the synthesis of novel, highly substituted quinazoline derivatives.
Conceptual Workflow for Quinazoline Synthesis
Caption: A conceptual workflow for the synthesis of substituted quinazolinones.
Protocol: Multicomponent Synthesis of a Dihydroquinazolinone Derivative
This protocol is adapted from established methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and illustrates a potential application of 2-Methoxy-6-(methylsulfanyl)aniline.[3]
Materials:
2-Methoxy-6-(methylsulfanyl)aniline
Isatoic anhydride
4-Chlorobenzaldehyde
Gluconic acid aqueous solution (50 wt%)
Ethanol
Standard laboratory glassware and purification apparatus
Procedure:
Reaction Setup: In a round-bottom flask, combine 2-Methoxy-6-(methylsulfanyl)aniline (1.0 mmol, 1.0 equiv), isatoic anhydride (1.0 mmol, 1.0 equiv), and 4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv).
Solvent Addition: Add gluconic acid aqueous solution (5 mL) and ethanol (5 mL) to the flask.
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product. The expected product would be a novel dihydroquinazolinone with the 2-methoxy-6-(methylsulfanyl)phenyl substituent at the N1 position.
Core Synthetic Transformations: N-Acylation and N-Arylation
The amino group of 2-Methoxy-6-(methylsulfanyl)aniline is a prime site for functionalization through N-acylation and N-arylation reactions. These transformations are fundamental in medicinal chemistry for introducing diverse substituents that can modulate the biological activity and physicochemical properties of the parent molecule.
N-Acylation: A Gateway to Amide Derivatives
N-acylation is a robust reaction for the synthesis of amides, which are prevalent in a wide range of pharmaceuticals. The resulting amide can serve as a key pharmacophore or as a protecting group for the aniline nitrogen.
Protocol: N-Acylation with an Acyl Chloride
Materials:
2-Methoxy-6-(methylsulfanyl)aniline
Benzoyl chloride
Pyridine
Dichloromethane (DCM), anhydrous
Standard laboratory glassware and purification apparatus
Procedure:
Reaction Setup: Dissolve 2-Methoxy-6-(methylsulfanyl)aniline (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
Base Addition: Add pyridine (1.2 mmol, 1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
Acylating Agent Addition: Slowly add benzoyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Arylation: Constructing Diaryl Amines
The formation of a C-N bond between an aniline and an aryl halide, typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, is a powerful tool for the synthesis of diaryl amines.[8] These structures are common in kinase inhibitors and other targeted therapies.
Catalyst Pre-formation (optional but recommended): In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Add anhydrous toluene and stir for 10 minutes.
Reaction Setup: To a separate Schlenk tube, add 2-Methoxy-6-(methylsulfanyl)aniline (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (1.4 mmol, 1.4 equiv).
Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube containing the reagents.
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Workflow for N-Arylation
Caption: A generalized workflow for the N-arylation of 2-Methoxy-6-(methylsulfanyl)aniline.
Conclusion: A Building Block with Significant Potential
2-Methoxy-6-(methylsulfanyl)aniline represents a valuable and versatile building block for medicinal chemists. Its unique substitution pattern offers opportunities to explore novel chemical space and develop drug candidates with potentially improved properties. The protocols and insights provided in this guide are intended to serve as a foundation for the creative application of this scaffold in the synthesis of a wide range of bioactive molecules. The inherent reactivity of the aniline core, coupled with the modulating effects of the ortho-methoxy and ortho-methylsulfanyl substituents, makes it a compelling starting material for the construction of complex molecular architectures.
References
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1394-1425.
Approaches for the synthesis of 2‐substituted quinazolines. (n.d.).
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2017). University of Benghazi Journal of Pure & Applied Sciences, 16(1).
Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. (2013). Green Chemistry, 15(9), 2374-2378.
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7898.
Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. (2025). BenchChem.
Aniline replacement in drug-like compounds. (2024). Cresset.
Bioactive molecules containing a thioether linkage. (2022).
Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019). HIMS.
Examples of thioether based drugs and some bioactive molecules. (n.d.).
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2018). Organic & Biomolecular Chemistry, 16(43), 8279-8283.
Patents & Products. (n.d.). Garg Lab - UCLA.
Aryne‐Enabled C−N Arylation of Anilines. (2023).
Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches. (2024). European Journal of Medicinal Chemistry, 270, 116301.
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments, (107), e53789.
Process for the preparation of 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl). (1994).
Synthesis of substituted N-heterocycles by N-aryl
Diverse thioether macrocyclized peptides through a radical SAM maturase. (2025). Proceedings of the National Academy of Sciences, 122(34), e2505527122.
Mild Thio‐Diversification of Bioactive Natural Products. Withaferin A: A Case study. (2017). ChemistrySelect, 2(32), 10467-10471.
Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol. (2025). BenchChem.
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). Molecules, 30(16), 3456.
Application Note: Optimized N-Acylation of Sterically Hindered 2-Methoxy-6-(methylsulfanyl)aniline
Abstract & Strategic Analysis The Challenge: The "Ortho Effect" & Sulfur Sensitivity The synthesis of N-acylated derivatives of 2-Methoxy-6-(methylsulfanyl)aniline presents a dual challenge not found in simple aniline ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
The Challenge: The "Ortho Effect" & Sulfur Sensitivity
The synthesis of N-acylated derivatives of 2-Methoxy-6-(methylsulfanyl)aniline presents a dual challenge not found in simple aniline chemistry:
Steric Gatekeeping (The Ortho Effect): The amino group (-NH₂) is flanked by a methoxy group (-OCH₃) at the 2-position and a methylsulfanyl group (-SCH₃) at the 6-position. These substituents create a significant steric barrier, shielding the nitrogen nucleophile from attacking the carbonyl carbon of the acylating agent.[1] Standard conditions (e.g., aqueous Schotten-Baumann) often result in low conversion or hydrolysis of the reagent before reaction.
Sulfur Oxidation Liability: The methylsulfanyl moiety is a "soft" nucleophile susceptible to oxidation. Conditions utilizing aggressive oxidants or allowing atmospheric oxygen exposure at high temperatures can inadvertently oxidize the sulfide to a sulfoxide (S=O) or sulfone (O=S=O), altering the pharmacological profile of the target molecule.
Strategic Approach
To overcome these barriers, this protocol utilizes nucleophilic catalysis to activate the acylating agent, effectively creating a "smaller" or "more reactive" electrophile that can penetrate the steric wall.
Primary Route (Method A): Acyl Chloride activation using Pyridine. Pyridine acts as both a solvent/base and a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.
Secondary Route (Method B): Anhydride activation using 4-Dimethylaminopyridine (DMAP). This utilizes the "Steglich mechanism" for difficult substrates where acid chlorides are too unstable or unavailable.
Chemical Pathway & Mechanism[2]
The following diagram illustrates the steric environment and the catalytic activation pathway required to drive this reaction to completion.
Figure 1: Mechanistic pathway highlighting the formation of the N-acylpyridinium species, which is more electrophilic than the parent acyl chloride, compensating for the aniline's poor nucleophilicity.
Detailed Experimental Protocols
Method A: Acyl Chloride / Pyridine (Recommended)
Applicability: Best for Acetyl, Propionyl, and Benzoyl groups.
Scale: 1.0 gram (approx. 7.2 mmol)
Reagents & Materials
Component
Amount
Equivalents
Role
2-Methoxy-6-(methylsulfanyl)aniline
1.0 g
1.0 eq
Substrate
Dichloromethane (DCM)
10 mL
Solvent
Anhydrous Solvent
Pyridine
1.2 mL
~2.0 eq
Base/Catalyst
Acyl Chloride (e.g., Acetyl Chloride)
1.1 eq
1.1 eq
Acylating Agent
Nitrogen/Argon
Balloon
N/A
Inert Atmosphere
Step-by-Step Procedure
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with nitrogen.
Dissolution: Add the aniline (1.0 g) and anhydrous DCM (10 mL) via syringe.
Base Addition: Add Pyridine (1.2 mL) to the stirring solution. The mixture may warm slightly.
Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes.
Expert Insight: Cooling is critical not just to control exotherm, but to prevent side reactions (like ketene formation) before the active complex forms.
Acylation: Add the Acyl Chloride dropwise over 5 minutes.
Observation: A white precipitate (pyridinium hydrochloride) typically forms immediately.
Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 3–6 hours.
QC Check: Spot on TLC (30% EtOAc/Hexane). The starting aniline is fluorescent and will disappear; the amide is typically less polar (higher Rf).
Quench: Add 5 mL of saturated NaHCO₃ solution to quench excess acyl chloride. Stir vigorously for 15 minutes.
Applicability: Used when the Acyl Chloride is unavailable or if Method A yields <50%.
Reagents & Materials
Substrate: 1.0 eq
Anhydride: 2.0 eq (Excess drives equilibrium)
DMAP: 0.1 eq (10 mol%) - Crucial Catalyst
Triethylamine (Et₃N): 1.5 eq
Solvent: DCM or THF
Procedure
Dissolve aniline, Et₃N, and DMAP in DCM.
Add the Anhydride in one portion at room temperature.
If no reaction after 2 hours, heat to mild reflux (40°C).
Warning: Do not exceed 50°C for prolonged periods to avoid oxidizing the sulfur group.
Workup & Purification Workflow
The thioether group requires a specific workup to avoid oxidation. Do not use bleach or peroxide-containing solvents.
Figure 2: Purification workflow designed to remove basic impurities (pyridine) while maintaining neutral conditions for the sulfur moiety.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Extreme steric hindrance.
Switch to Method B (DMAP catalysis) or heat Method A to reflux in 1,2-dichloroethane (83°C).
Sulfur Oxidation (Sulfoxide)
Presence of peroxides in ether/THF or air exposure during hot reflux.
Use freshly distilled DCM. Degas solvents with N₂. Avoid prolonged heating >60°C.
Product is Oily/Sticky
Trapped solvent or impurities.
Triturate with cold Hexane or Pentane to induce crystallization.
Starting Material Persists
Pyridine HCl salt coating the aniline.
Ensure vigorous stirring. Add 10% DMF as a co-solvent to improve solubility.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
BenchChem Technical Support. (2025). N-Acylation of Hindered Anilines: Application Notes. Retrieved from BenchChem Database.[2]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 16-73: Acylation of Amines).
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.
Electrophilic Aromatic Substitution on 2-Methoxy-6-(methylsulfanyl)aniline: A Guide to Regioselectivity and Synthetic Protocols
An Application Guide for Researchers Abstract This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the trisubstituted benzene ring, 2-methoxy-6-(methylsulfanyl)aniline. T...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the trisubstituted benzene ring, 2-methoxy-6-(methylsulfanyl)aniline. This molecule presents a unique case study in regioselectivity due to the presence of three distinct ortho-, para-directing groups. We delve into the electronic and steric interplay of the amino, methoxy, and methylsulfanyl substituents to predict reaction outcomes. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols for key EAS reactions, including halogenation, nitration, and Friedel-Crafts acylation. A central theme is the strategic use of a protecting group for the highly activating and sensitive amino function to achieve controlled and selective substitution, thereby preventing common side reactions such as polysubstitution, oxidation, and catalyst poisoning.
Introduction and Strategic Overview
2-Methoxy-6-(methylsulfanyl)aniline is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] Its utility is derived from the three functional groups appended to the benzene core: a strongly activating amino group, a strongly activating methoxy group, and a moderately activating, oxidatively sensitive methylsulfanyl group.
The primary challenge in the functionalization of this substrate via electrophilic aromatic substitution lies in controlling the regioselectivity. All three substituents are activating, ortho-, para-directors, which leads to a highly nucleophilic aromatic ring with multiple potential sites for electrophilic attack.[3][4][5] A naive approach to EAS on this molecule would likely result in a mixture of products and significant decomposition, particularly under the acidic or oxidative conditions often required for nitration or Friedel-Crafts reactions.[6][7]
This guide is structured to first analyze the substrate's intrinsic reactivity and then provide a systematic approach to achieving selective substitution, centered on the indispensable strategy of amino group protection.
Analysis of Substituent Effects and Regioselectivity
The outcome of an electrophilic attack on the 2-methoxy-6-(methylsulfanyl)aniline ring is governed by the cumulative electronic and steric effects of the three substituents.
Amino Group (-NH₂): As a powerful resonance donor, the amino group is one of the strongest activating groups and an ortho-, para-director.[3][6] It directs incoming electrophiles to positions 3 and 5.
Methoxy Group (-OCH₃): The methoxy group is also a strong activator through resonance, directing electrophiles to its ortho (position 3) and para (position 5) sites.[4][8]
Methylsulfanyl Group (-SCH₃): The methylsulfanyl group is a moderately activating ortho-, para-director.[7] It directs incoming electrophiles to its ortho (position 5) and para (position 3) sites.
Consensus and Steric Hindrance:
The electronic effects of all three groups converge, strongly activating positions 3 and 5. However, the directing power is not equal; the amino group is the most powerful activator and will dominate the directing effect.[9] When comparing the two activated sites:
Position 3: This site is sterically hindered, being flanked by the methoxy and amino groups.
Position 5: This site is significantly more accessible to an incoming electrophile.
Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position.
Caption: Directing effects of the substituents on 2-methoxy-6-(methylsulfanyl)aniline.
Core Strategy: Protection of the Amino Group
Direct electrophilic substitution on 2-methoxy-6-(methylsulfanyl)aniline is ill-advised due to several predictable complications:
Oxidation: The electron-rich aniline and methylsulfanyl moieties are susceptible to oxidation by strong electrophilic reagents, particularly nitrating agents.[6][7]
Lewis Acid Complexation: The basic nitrogen of the amino group will form a complex with Lewis acid catalysts (e.g., AlCl₃) required for Friedel-Crafts reactions. This deactivates the ring by forming a positively charged anilinium-type species, which is a meta-director, and consumes the catalyst.[10][11]
Polysubstitution: The highly activated nature of the ring increases the likelihood of multiple substitutions, especially in halogenation reactions.[12]
The most effective strategy to circumvent these issues is the temporary protection of the amino group, most commonly through acetylation to form an acetanilide. This has two primary benefits:
It significantly moderates the activating effect of the amino group, reducing the risk of side reactions.
It removes the basic lone pair from interaction with Lewis acids.
The overall workflow for a controlled EAS reaction is therefore a three-step process: Protection → Substitution → Deprotection .
Caption: General workflow for controlled electrophilic aromatic substitution.
Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The starting material and products are potentially toxic and should be handled with care.
Protocol 1: Protection of the Amino Group (Acetylation)
This protocol converts the starting aniline into its corresponding acetanilide, which is more stable and less reactive, allowing for cleaner subsequent reactions.
4.1.1. Materials and Reagents
2-Methoxy-6-(methylsulfanyl)aniline
Acetic anhydride
Glacial acetic acid
Ice water
4.1.2. Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Beaker
Büchner funnel and filtration apparatus
4.1.3. Procedure
Dissolve 2-methoxy-6-(methylsulfanyl)aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
With stirring, add acetic anhydride (1.1 eq) dropwise at room temperature. An exotherm may be observed.
Stir the mixture for 1-2 hours at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water to precipitate the product.
Collect the solid N-(2-methoxy-6-(methylsulfanyl)phenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and air-dry. The product can be further purified by recrystallization if necessary.
Protocol 2: Electrophilic Halogenation (Bromination at C5)
This procedure details the selective monobromination of the protected acetanilide at the sterically accessible and electronically activated C5 position.
Dissolve the acetanilide (1.0 eq) in glacial acetic acid in the flask.
Cool the solution in an ice bath to 0-5 °C.
Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled acetanilide solution, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the reaction is complete.
Pour the reaction mixture into ice water. If excess bromine color persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
Collect the precipitated solid, 5-bromo-N-(2-methoxy-6-(methylsulfanyl)phenyl)acetamide, by vacuum filtration. Wash with cold water and dry.
Protocol 3: Nitration at C5
Protection of the amino group is mandatory for nitration to prevent oxidation and direct the nitro group to the desired position.[13]
Carefully add the acetanilide (1.0 eq) in small portions to cold (0 °C) concentrated sulfuric acid in the flask, with vigorous stirring.
Cool the resulting solution to -5 to 0 °C in an ice/salt bath.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cold.
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the internal reaction temperature below 5 °C. The reaction is highly exothermic.
After the addition, stir the mixture at 0-5 °C for 1-2 hours.
Very carefully pour the reaction mixture onto a large volume of crushed ice.
Collect the precipitated yellow solid, 5-nitro-N-(2-methoxy-6-(methylsulfanyl)phenyl)acetamide, by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product.
Protocol 4: Friedel-Crafts Acylation at C5
The amino group must be protected to prevent the Lewis acid catalyst from coordinating with the nitrogen atom.[7]
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Hydrochloric acid (HCl), concentrated
4.4.2. Equipment
Dry three-neck round-bottom flask with an inert gas (N₂ or Ar) inlet
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
4.4.3. Procedure
Suspend the acetanilide (1.0 eq) and anhydrous aluminum chloride (1.2-2.5 eq) in the dry solvent under an inert atmosphere.
Cool the slurry to 0 °C in an ice bath.
Add acetyl chloride (1.1 eq) dropwise to the stirring mixture.
After addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
Quench the reaction by carefully and slowly pouring it onto a mixture of crushed ice and concentrated HCl.
Separate the organic layer. Extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 5-acetyl-N-(2-methoxy-6-(methylsulfanyl)phenyl)acetamide.
Protocol 5: Deprotection of the Amino Group (Hydrolysis)
This final step removes the acetyl protecting group to regenerate the free aniline.
4.5.1. Materials and Reagents
Substituted N-(2-methoxy-6-(methylsulfanyl)phenyl)acetamide (from Protocol 2, 3, or 4)
Hydrochloric acid (concentrated or ~6M)
Ethanol
Sodium hydroxide (NaOH) solution
4.5.2. Procedure
Suspend the substituted acetanilide in a mixture of ethanol and aqueous hydrochloric acid.
Heat the mixture to reflux for 2-6 hours, until TLC analysis shows the disappearance of the starting material.
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by adding a cold solution of sodium hydroxide until the pH is basic (~9-10). This will precipitate the free amine.
Collect the solid product by vacuum filtration, wash with cold water, and dry. Alternatively, the product may be extracted into an organic solvent like ethyl acetate.
Summary of Reactions and Expected Products
Reaction Type
Reagents
Protection Required?
Expected Major Product (Post-Deprotection)
Key Considerations
Bromination
Br₂ in Acetic Acid
Yes
5-Bromo-2-methoxy-6-(methylsulfanyl)aniline
Controls reactivity to prevent polybromination.
Nitration
HNO₃ / H₂SO₄
Yes (Mandatory)
5-Nitro-2-methoxy-6-(methylsulfanyl)aniline
Prevents oxidation of -NH₂ and -SCH₃ groups.[6][7]
The Organic Chemistry Tutor. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. Retrieved from [Link]
Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline. Retrieved from [Link]
Jakub, V. (2024, January 12). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
Google Patents. (n.d.). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
Sandhya, K. (2022, November 16). Electrophilic Aromatic Substitution. Longdom Publishing. Retrieved from [Link]
IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
All about chemistry. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Retrieved from [Link]
ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
SciSpace. (1918). LXVII.—The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Retrieved from [Link]
ChemRxiv. (2025, September 4). Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. Retrieved from [Link]
ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]
University of Groningen research portal. (2022, November 8). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
Royal Society of Chemistry. (2014). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Retrieved from [Link]
Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methoxy-6-(methylsulfanyl)aniline
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of azo dyes utilizing 2-Methoxy-6-(methylsulfanyl)aniline as the diazo component. Azo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of azo dyes utilizing 2-Methoxy-6-(methylsulfanyl)aniline as the diazo component. Azo dyes are a significant class of organic compounds characterized by the R-N=N-R' functional group, with wide-ranging applications in textiles, printing, and pharmaceuticals. The incorporation of meth[1]oxy and methylsulfanyl groups into the aniline precursor allows for the fine-tuning of the resulting dye's electronic and steric properties, influencing its color, stability, and biological activity. This guide details the un[2]derlying chemical principles, provides step-by-step experimental protocols, and outlines methods for the characterization of the synthesized azo compounds.
Introduction: The Significance of Substituted Anilines in Azo Dye Synthesis
The synthesis of azo compounds is a cornerstone of industrial and medicinal chemistry. The most prevalent method involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich partner, such as a phenol or another aniline derivative. The choice of the primary aromatic amine is critical as its substituents dictate the properties of the final azo dye.
2-Methoxy-6-(methylsulfanyl)aniline presents a unique starting material. The electron-donating methoxy group (-OCH₃) and the sulfur-containing methylsulfanyl group (-SCH₃) can significantly influence the electronic environment of the aromatic ring. This, in turn, affects the stability of the intermediate diazonium salt and the spectroscopic properties (i.e., color) of the final azo dye. Furthermore, azo compound[2]s derived from substituted anilines have shown potential as antibacterial, antifungal, and antiviral agents, making them attractive scaffolds in drug discovery.
Reaction Mechan[2][4]ism: Diazotization and Azo Coupling
The overall synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly reactive diazonium ion, which then acts as an electrophile and attacks an activated aromatic ring.
2.1. Diazotization of 2-Methoxy-6-(methylsulfanyl)aniline
The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is performe[3]d at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt.
Caption: Diazotization of 2-Methoxy-6-(methylsulfanyl)aniline.
2.2. Azo Coupling
The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components. Common coupling components include phenols, anilines, and their derivatives. The position of the azo coupling is directed by the activating groups on the coupling component.
Safety and Handling Precautions
Extreme Caution is Advised. Primary aromatic amines and their derivatives can be toxic and carcinogenic. Diazonium salts, particul[4]arly in their solid, dry state, are often thermally unstable and can be sensitive to friction and shock, posing a significant explosion hazard.
Key Safety Rules:
[5][6] Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: All [7][8]procedures should be conducted in a well-ventilated fume hood.
Temperature Control[7]: Strictly maintain the reaction temperature below 5 °C during diazotization to prevent the violent decomposition of the diazonium salt.
No Isolation: Do [4][5]not attempt to isolate the diazonium salt in its solid form. It should be generated in situ and used immediately in the subsequent coupling reaction.
Quenching: Any un[3][5]reacted diazonium salt should be quenched before workup. This can be achieved by adding urea or sulfamic acid, which reacts with excess nitrous acid.
Handling: Use pla[4][5]stic or rubber spatulas when handling any solid reagents to avoid friction. Never scratch or grind so[5]lid diazonium compounds.
Waste Disposal: D[6]ispose of all chemical waste according to institutional and local regulations.
Experimental Pr[6][10]otocols
4.1. General Workflow
The synthesis follows a sequential, one-pot procedure without the isolation of the hazardous diazonium intermediate.
Caption: General experimental workflow for azo dye synthesis.
4.2. Protocol 1: Synthesis of an Azo Dye with Phenol as the Coupling Component
This protocol describes the synthesis of 4-((2-methoxy-6-(methylthio)phenyl)diazenyl)phenol.
Materials:
2-Methoxy-6-(methylsulfanyl)aniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Phenol
Sodium Hydroxide (NaOH)
Urea
Distilled Water
Ice
Ethanol (for recrystallization)
Procedure:
Preparation of the Aniline Salt: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar amount of 2-Methoxy-6-(methylsulfanyl)aniline in a mixture of distilled water and concentrated hydrochloric acid. Stir until a clear solution or a fine suspension of the hydrochloride salt is formed.
Cooling: Place th[3]e flask in an ice-salt bath and cool the mixture to an internal temperature of 0–5 °C with constant stirring.
Diazotization: In[3] a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in cold distilled water. Add this sodium nitrite solution dropwise to the stirred aniline salt suspension over 30-45 minutes, ensuring the temperature remains between 0–5 °C.
Monitoring Diazotiz[3][9]ation: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (the paper will turn blue/black). If the test is negative, [4][5]add a small amount more of the nitrite solution.
Quenching Excess Nitrite: Once diazotization is complete, add a small amount of urea to decompose the excess nitrous acid until the starch-iodide test is negative.
Preparation of the [4]Coupler Solution: In a separate beaker, dissolve an equimolar amount of phenol in a cold aqueous solution of sodium hydroxide.
Azo Coupling: Slowly add the cold diazonium salt solution to the cold, stirred coupler solution. A colored precipitate should form immediately. Maintain the temperature at 0-5 °C throughout the addition.
Completion and Isol[9]ation: Continue stirring the reaction mixture in the ice bath for another 1-2 hours. Isolate the solid product by vacuum filtration, and wash the filter cake with cold distilled water until the filtrate is neutral.
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye. Dry the product in a vacu[2]um oven at a low temperature.
Characterization of Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes must be confirmed using various analytical techniques.
A molecular ion peak corresponding to the calculated mass of the synthesized azo dye.
Applications [16]in Research and Drug Development
Azo dyes are not merely colorants; their unique chemical structures have led to a paradigm shift in their application from medicinal chemistry to broader biomedical sciences.
Pharmaceuticals: [1] The azo scaffold is present in drugs like Prontosil (an early antibacterial) and Sulfasalazine (an anti-inflammatory agent). The azo bond can be desig[1]ned to be cleaved by enzymes in specific biological environments, such as the colon, enabling targeted drug delivery.
**Biological Probes:[1] The chromophoric nature of azo dyes makes them suitable for use in bioimaging and as sensors.
Antimicrobial Agent[1][12]s: Many azo compounds, particularly those incorporating heterocyclic moieties, have demonstrated significant antibacterial and antifungal properties. The presence of the metho[2][13]xy and methylsulfanyl groups on the aniline ring can modulate this biological activity.
Conclusion
The synthesis of azo dyes from 2-Methoxy-6-(methylsulfanyl)aniline offers a versatile route to novel compounds with tunable properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this area of chemistry. Strict adherence to safety protocols is paramount due to the hazardous nature of the intermediates. The potential applications of these specialized azo dyes in materials science and drug development warrant further investigation.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (n.d.).
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
Application Notes: Synthesis of Azo Compounds Using Aniline Derivatives - Benchchem. (n.d.).
Diazonium Salts - CAMEO Chemicals - NOAA. (n.d.).
Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor. (2023, March 25).
Literature review of bis-azo dyes containing a methoxy group - Benchchem. (n.d.).
Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020, November 23).
What are the Health and Safety Guidelines for Using Amines?. (n.d.).
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline - Benchchem. (n.d.).
Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.).
Synthesis and characterization of textile azo dyes derivatives of methoxyphenols - SciSpace. (n.d.).
Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. (2024, June 30).
Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - ResearchGate. (n.d.).
The Synthesis of Azo Dyes - UNB. (n.d.).
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI. (2020, June 18).
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. (2022, September 13).
Organic Syntheses Procedure. (n.d.).
Synthesis, Spectral Characterisation of Novel Azo–Dye 4- ((E)-(2-Hydroxy-3-Methoxy-5-((E)-Thiazol-2- Yldiazenyl)Benzylidene)Am - Biointerface Research in Applied Chemistry. (2023, February 5).
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.).
Classifications, properties, recent synthesis and applications of azo dyes - PMC. (2020, January 31).
An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. (n.d.).
Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. (n.d.).
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC. (2022, September 13).
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2013, April 9).
Synthesis and Application of Azo Dyes Derived From the Methanolic Extract of Cissus Populnea as the Coupling Component on Nylon - RSIS International. (n.d.).
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Methoxy-6-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals Introduction Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][5] This guide focuses on the application of these powerful methodologies to a specific, highly functionalized substrate: 2-Methoxy-6-(methylsulfanyl)aniline.
The unique substitution pattern of 2-Methoxy-6-(methylsulfanyl)aniline, featuring an electron-donating methoxy group, a nucleophilic amino group, and a methylsulfanyl moiety, presents both opportunities and challenges in synthetic chemistry. Understanding the interplay of these functional groups is critical for designing successful cross-coupling strategies. The electron-donating nature of the methoxy and methylsulfanyl groups enhances the electron density of the aromatic ring, influencing its reactivity in various coupling reactions.[6]
This document provides a comprehensive overview of several key palladium-catalyzed cross-coupling reactions involving this aniline derivative, including detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and other scientific fields.
Core Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are particularly relevant for the modification of 2-Methoxy-6-(methylsulfanyl)aniline. These include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. Each of these transformations offers a unique pathway to introduce new functionalities, enabling the synthesis of a diverse range of complex molecules.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[7][8] For derivatives of 2-Methoxy-6-(methylsulfanyl)aniline, this reaction is typically employed to introduce new aryl or heteroaryl substituents.
Mechanistic Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxy-4-(methylsulfanyl)aniline
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of 2-Methoxy-6-(methylsulfanyl)aniline with an arylboronic acid.
To a flame-dried Schlenk flask, add 2-bromo-6-methoxy-4-(methylsulfanyl)aniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the degassed toluene/water solvent mixture (10 mL).
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
Parameter
Condition
Rationale
Palladium Source
Pd(PPh₃)₄, Pd(dppf)Cl₂
These are common and effective catalysts for Suzuki couplings.
Ligand
Triphenylphosphine (in Pd(PPh₃)₄), dppf
Phosphine ligands are crucial for stabilizing the palladium catalyst.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The base is required to activate the boronic acid for transmetalation.
Solvent
Toluene/Water, Dioxane/Water, 2-MeTHF
A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8]
Temperature
80-110 °C
Elevated temperatures are typically required to drive the reaction to completion.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[1][9] In the context of 2-Methoxy-6-(methylsulfanyl)aniline, this reaction can be used to further functionalize the aniline nitrogen or to couple the aniline with an aryl halide.
Mechanistic Overview: The catalytic cycle for Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: N-Arylation of 2-Methoxy-6-(methylsulfanyl)aniline
This protocol describes a general procedure for the N-arylation of 2-Methoxy-6-(methylsulfanyl)aniline with an aryl bromide.
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.
Add the aryl bromide (1.0 mmol), 2-Methoxy-6-(methylsulfanyl)aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
Add anhydrous, degassed toluene (5 mL).
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
Parameter
Condition
Rationale
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
These are common Pd(0) and Pd(II) precatalysts.
Ligand
Xantphos, RuPhos, BrettPhos
Bulky, electron-rich phosphine ligands are often required to facilitate reductive elimination.[2]
Base
NaOtBu, K₃PO₄, Cs₂CO₃
A strong, non-nucleophilic base is necessary to deprotonate the amine.
Solvent
Toluene, Dioxane, THF
Anhydrous, non-protic solvents are essential for this reaction.
Temperature
80-120 °C
Higher temperatures are often needed to promote the reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction can be used to introduce vinyl groups onto the aromatic ring of a halogenated 2-Methoxy-6-(methylsulfanyl)aniline derivative.
Mechanistic Overview: The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, and β-hydride elimination to release the product and regenerate a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.[11]
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: Heck Coupling of 2-Iodo-6-methoxy-4-(methylsulfanyl)aniline
This protocol provides a general method for the Heck reaction of a halogenated 2-Methoxy-6-(methylsulfanyl)aniline with an alkene.
To a Schlenk tube, add 2-iodo-6-methoxy-4-(methylsulfanyl)aniline (1.0 mmol) and Pd(OAc)₂ (0.02 mmol).
Evacuate and backfill the tube with an inert gas three times.
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
Heat the reaction mixture to 100 °C for 12-24 hours.
Monitor the reaction's progress by TLC or GC-MS.
Once complete, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with diethyl ether.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Data Summary: Typical Heck Reaction Conditions
Parameter
Condition
Rationale
Palladium Source
Pd(OAc)₂, PdCl₂(PPh₃)₂
These are robust and commonly used palladium catalysts.
Ligand
Triphenylphosphine, or ligandless
While phosphine ligands can be used, many Heck reactions proceed without an added ligand.
Base
Et₃N, K₂CO₃, NaOAc
An organic or inorganic base is required to regenerate the Pd(0) catalyst.
Solvent
DMF, Acetonitrile, Toluene
Polar aprotic solvents are often preferred for the Heck reaction.[13]
Temperature
80-140 °C
The reaction generally requires heating to proceed at a reasonable rate.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is particularly useful for introducing alkynyl moieties, which are valuable building blocks in medicinal chemistry and materials science.
Mechanistic Overview: The Sonogashira reaction is typically co-catalyzed by palladium and copper. The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate.
Caption: Simplified representation of the dual catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of 2-Iodo-6-methoxy-4-(methylsulfanyl)aniline
This protocol outlines a general procedure for the Sonogashira coupling of a halogenated 2-Methoxy-6-(methylsulfanyl)aniline with a terminal alkyne.
Add 2-iodo-6-methoxy-4-(methylsulfanyl)aniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) to a flame-dried Schlenk flask.
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous THF (10 mL) and triethylamine (5 mL).
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC or LC-MS.
Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Data Summary: Typical Sonogashira Reaction Conditions
Parameter
Condition
Rationale
Palladium Source
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
These are standard and effective palladium catalysts for this reaction.
Copper Co-catalyst
CuI
The copper salt is crucial for the formation of the copper acetylide intermediate.
Base
Et₃N, Diisopropylamine
An amine base is used to deprotonate the terminal alkyne and neutralize the HX formed.
Solvent
THF, DMF, Toluene
Anhydrous organic solvents are required.
Temperature
Room Temperature to 80 °C
The reaction can often be performed at or near room temperature.
Conclusion
2-Methoxy-6-(methylsulfanyl)aniline is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, a wide array of novel molecules can be synthesized for applications in drug discovery and materials science. The mechanistic understanding of these reactions is key to troubleshooting and optimizing these powerful synthetic transformations.
References
Buchwald–Hartwig amination - Wikipedia.
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
Yang, X. et al. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. DOI.
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC.
Heck reaction - Wikipedia.
Maiti, D. et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC.
Heck Reaction—State of the Art - MDPI.
Study of mechanistic pathways in cross-linking reactions with palladium.
General palladium-catalyzed cross coupling of cyclopropenyl esters - RSC Publishing.
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI.
Carballeira, N. M. et al. Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines - PMC. (2006).
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals.
The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts.
Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts - Organic Chemistry Portal.
Chinchilla, R. & Nájera, C. Recent advances in Sonogashira reactions. Chemical Society reviews 40, 5084–121 (2011).
Synthesis of 2-Methoxy-6-nitroaniline - PrepChem.com.
Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3 - Minosegibutor.hu. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD8DycBTKW7cZfQLT8SwVCRovxLyCkHtM_7YQgySPLIDBTEavmr1n5S3ZqFJIJgRm4cTIDtS2j8yGQTBiTMngwiNmFHVClQKC5z92s3qf9EXhlK5jWD9y5wjTZ0PI_tePVcfSc1tethVvkUoJ7kqxpQ45Y1kZ6PLc87rEuCFVTJQ==
A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines - Benchchem.
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction - ChemRxiv.
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar.
Application Note: Protocol for the Diazotization of 2-Methoxy-6-(methylsulfanyl)aniline
Abstract & Scope This technical guide outlines the rigorous protocol for the diazotization of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: Variable/Analogous). This substrate presents unique challenges due to its 2,6-disubs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide outlines the rigorous protocol for the diazotization of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: Variable/Analogous). This substrate presents unique challenges due to its 2,6-disubstitution pattern (steric crowding) and the presence of an oxidizable methylsulfanyl (-SMe) moiety.
The protocols detailed herein are designed to:
Maximize Conversion: Overcome steric hindrance during the
-nitrosation step.
Preserve Chemoselectivity: Prevent the oxidation of the sulfide (
) to sulfoxide () by controlling the oxidative potential of the reaction matrix.
Ensure Stability: Mitigate the risk of dediazoniation (phenol formation) or triazene coupling.
Two distinct methodologies are provided:
Protocol A (Aqueous/Mineral Acid): Standard procedure for subsequent aqueous coupling or Sandmeyer reactions.
Protocol B (Anhydrous/Organic): Recommended for isolation (e.g., as tetrafluoroborate) or anhydrous halide exchange.
Chemical Safety & Hazard Analysis
CRITICAL WARNING: Diazonium salts are energetic and potentially explosive, particularly when dry.
Thermal Instability: Never allow the temperature of the reaction mixture to exceed 5°C during generation.
Explosion Risk: Do not isolate the diazonium chloride or nitrate salts in the solid state. If isolation is required, convert to the tetrafluoroborate (
) or hexafluorophosphate () salt (Protocol B).
Toxic Gas: In situ generation of
gases is possible; work within a certified chemical fume hood.
Mechanistic Insight & Strategy
The diazotization of 2-Methoxy-6-(methylsulfanyl)aniline is governed by the interplay between the electrophilic nitrosonium ion (
Steric Shielding: The 2-OMe and 6-SMe groups create a "picket fence" around the amine. While this retards the initial attack of
, it paradoxically stabilizes the resulting diazonium species by preventing the approach of nucleophiles that cause decomposition (e.g., water attacking to form phenols).
Electronic Effects: Both substituents are electron-donating (EDG). This increases the basicity of the amine, facilitating protonation, but also makes the aromatic ring electron-rich, potentially stabilizing the diazonium cation via resonance.
Sulfide Vulnerability: The -SMe group is a soft nucleophile. Excess nitrous acid (
) acts as an oxidant. To prevent S-oxidation, stoichiometric control of sodium nitrite is paramount.
Reaction Pathway Diagram
The following diagram illustrates the critical pathway and potential failure modes (Side Reactions).
Figure 1: Reaction pathway for diazotization showing critical intermediates and potential degradation routes.
Protocol A: Aqueous Diazotization (Standard)
Application: Best for Sandmeyer reactions (Cl, Br, CN) or aqueous azo coupling.
In a 3-neck round-bottom flask equipped with an internal thermometer and overhead stirrer, charge the aniline (1.0 eq) and water (approx. 5 mL/g of amine).
Cool the suspension to 0–5°C using an ice/salt bath.[1]
Add concentrated HCl (2.5–3.0 eq) dropwise.
Observation: The amine should convert to the hydrochloride salt.[1] Due to the hydrophobic -SMe and -OMe groups, this may form a thick slurry rather than a clear solution. Vigorous stirring is essential.
Diazotization:
Maintain internal temperature strictly between -5°C and 5°C .
Add the
solution dropwise via an addition funnel. The addition rate must be controlled to prevent temperature spikes.
Sub-surface addition: If possible, extend the addition tip below the surface of the liquid to minimize
fume evolution.
Digestion & Clarification:
After addition is complete, stir at 0°C for 30–45 minutes.
The slurry should gradually thin as the soluble diazonium salt forms.
Clarification: If a small amount of insoluble material remains (unreacted amine or impurities), filter the cold solution rapidly through a glass frit.
Endpoint Validation (PAT):
Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color indicates excess nitrous acid (required to drive reaction to completion).
Correction: If no color change occurs, add small aliquots (0.05 eq) of
and re-test.
Quenching: Once the reaction is complete, destroy excess nitrous acid by adding Sulfamic Acid or Urea until the starch-iodide test is negative. This protects the -SMe group from further oxidation during workup.
Use the diazonium solution immediately.[1][2] Do not store aqueous solutions > 1 hour.
References
BenchChem. Experimental Procedure for the Diazotization of 2-Methyl-4-(methylsulfanyl)aniline. (Accessed 2025).[1][2] Link
Organic Chemistry Portal. Diazotisation and Sandmeyer Reaction Protocols. (Accessed 2025).[1][2] Link
Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[3] Organic Letters, 2008, 10(18), 3961-3964.[3] (Demonstrates stability of electron-rich diazonium salts).
Hanson, P., et al. "Sandmeyer reactions. Part 6. A mechanistic investigation." J. Chem. Soc., Perkin Trans.[4] 2, 2002, 1126-1134. Link
Barbero, M., et al. "Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions." Synthesis, 2017.[5] (General reference for non-aqueous diazonium utility).
Application of 2-Methoxy-6-(methylsulfanyl)aniline in Agrochemical Synthesis: A Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the potential applications of 2-Methoxy-6-(methylsulfanyl)aniline as a...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-Methoxy-6-(methylsulfanyl)aniline as a key intermediate in the synthesis of novel agrochemicals. While direct, publicly available literature detailing the synthesis of a specific, named agrochemical from this starting material is limited, its structural motifs strongly suggest its utility in the development of high-value active ingredients, particularly in the herbicide and fungicide sectors. This document will explore the plausible synthetic pathways, the rationale behind its use, and provide a detailed, representative protocol for the synthesis of a hypothetical sulfonylurea herbicide to illustrate its potential.
Introduction: The Strategic Importance of Substituted Anilines in Agrochemicals
Substituted anilines are a cornerstone of modern agrochemical synthesis, forming the backbone of numerous commercially successful herbicides and fungicides[1]. The specific nature and position of substituents on the aniline ring are critical in defining the biological activity, selectivity, and environmental profile of the final active ingredient. The compound 2-Methoxy-6-(methylsulfanyl)aniline presents a unique combination of functional groups:
Aniline Core: Provides a reactive site for the introduction of various pharmacophores.
Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties of the ring and provide a handle for further derivatization.
Methylsulfanyl Group (-SCH₃): A lipophilic group that can enhance membrane permeability and may be susceptible to metabolic activation or deactivation in the target organism.
This combination of features makes 2-Methoxy-6-(methylsulfanyl)aniline a highly attractive, albeit under-documented, building block for the synthesis of new crop protection agents.
Plausible Applications in Agrochemical Synthesis
Based on the known reactivity of anilines and the structural features of existing agrochemicals, 2-Methoxy-6-(methylsulfanyl)aniline is a prime candidate for the synthesis of several classes of active ingredients.
Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of compounds that act by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The general structure of a sulfonylurea herbicide consists of an aryl group, a sulfonylurea bridge, and a heterocyclic group. 2-Methoxy-6-(methylsulfanyl)aniline can serve as the precursor to the aryl-sulfonyl isocyanate or be coupled with a pre-formed sulfonyl isocyanate.
Strobilurin and Carboxamide Fungicides
The aniline moiety is also a key feature in several classes of fungicides. While a direct link to strobilurins is less obvious, the N-phenyl group is a common feature in many carboxamide fungicides which target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The unique substitution pattern of 2-Methoxy-6-(methylsulfanyl)aniline could lead to novel carboxamides with improved efficacy or a different spectrum of activity.
Hypothetical Synthesis of a Novel Sulfonylurea Herbicide: A Representative Protocol
To illustrate the potential of 2-Methoxy-6-(methylsulfanyl)aniline in agrochemical synthesis, a detailed, hypothetical protocol for the synthesis of a novel sulfonylurea herbicide is provided below. This protocol is based on well-established synthetic methodologies for this class of compounds.
It is crucial to note that this is a representative example and not a documented synthesis of a known agrochemical.
Synthetic Workflow
The overall synthetic strategy involves a two-step process:
Formation of the Arylsulfonyl Isocyanate: Conversion of 2-Methoxy-6-(methylsulfanyl)aniline to the corresponding sulfonyl chloride, followed by reaction with a cyanate salt to yield the isocyanate.
Coupling with a Heterocyclic Amine: Reaction of the in-situ generated arylsulfonyl isocyanate with a suitable heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) to form the final sulfonylurea herbicide.
Caption: Hypothetical workflow for the synthesis of a sulfonylurea herbicide.
Detailed Experimental Protocol
PART A: Synthesis of 2-Methoxy-6-(methylsulfanyl)benzenesulfonyl chloride
Diazotization: To a stirred solution of 2-Methoxy-6-(methylsulfanyl)aniline (1 eq.) in a mixture of concentrated hydrochloric acid and glacial acetic acid at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour.
Sulfonation: The cold diazonium salt solution is then added portion-wise to a pre-saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.
Work-up: The reaction mixture is poured onto ice, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
PART B: Synthesis of the Sulfonylurea Herbicide
Isocyanate Formation (in-situ): The 2-Methoxy-6-(methylsulfanyl)benzenesulfonyl chloride (1 eq.) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile) and treated with sodium cyanate (1.2 eq.) and a phase transfer catalyst (e.g., tetrabutylammonium bromide). The mixture is heated to reflux for 2-3 hours to form the corresponding sulfonyl isocyanate.
Coupling: To the cooled reaction mixture containing the in-situ generated isocyanate, a solution of 2-amino-4,6-dimethoxypyrimidine (1 eq.) in the same solvent is added dropwise. The reaction is stirred at room temperature overnight.
Isolation and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the target sulfonylurea herbicide.
Rationale for Experimental Choices
Diazotization and Sulfonation: This is a classic and reliable method for the conversion of anilines to sulfonyl chlorides. The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
In-situ Isocyanate Formation: The use of phosgene or its safer alternatives like diphosgene or triphosgene to convert the sulfonyl chloride to the isocyanate is a standard procedure. Performing this step in-situ minimizes handling of the highly reactive and toxic isocyanate intermediate.
Coupling Reaction: The reaction between the sulfonyl isocyanate and the heterocyclic amine is typically a clean and high-yielding reaction. The choice of an aprotic solvent is important to prevent hydrolysis of the isocyanate.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting material, 2-Methoxy-6-(methylsulfanyl)aniline.
Property
Value
Source
CAS Number
1026915-82-1
Sigma-Aldrich
Molecular Formula
C₈H₁₁NOS
Sigma-Aldrich
Molecular Weight
169.25 g/mol
Sigma-Aldrich
Appearance
Liquid
Sigma-Aldrich
Purity
≥95%
Sigma-Aldrich
Conclusion and Future Outlook
While the direct application of 2-Methoxy-6-(methylsulfanyl)aniline in the synthesis of a named agrochemical is not yet documented in publicly available literature, its structural features strongly suggest its potential as a valuable intermediate. The hypothetical synthesis of a sulfonylurea herbicide presented in this guide illustrates a plausible and scientifically sound application. Further research and exploration of the reactivity of this compound are warranted to unlock its full potential in the development of novel and effective crop protection agents. The unique combination of methoxy and methylsulfanyl substituents may lead to the discovery of new active ingredients with improved biological activity, selectivity, and environmental profiles.
Application Note: Analytical Method Development for 2-Methoxy-6-(methylsulfanyl)aniline
[1] Part 1: Executive Summary & Molecule Profile[1] Introduction 2-Methoxy-6-(methylsulfanyl)aniline is a critical trisubstituted benzene intermediate, often utilized in the synthesis of heterocyclic pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Molecule Profile[1]
Introduction
2-Methoxy-6-(methylsulfanyl)aniline is a critical trisubstituted benzene intermediate, often utilized in the synthesis of heterocyclic pharmaceutical ingredients (APIs) and agrochemicals. Its structural complexity—featuring a basic amine, an electron-donating methoxy group, and an oxidizable methylsulfanyl (thioether) moiety—presents unique analytical challenges.
This guide details the development of a stability-indicating RP-HPLC method. The primary challenge addressed is the oxidative instability of the sulfide group (-SCH
) to sulfoxide (-S(=O)CH) and sulfone (-SOCH), which requires rigorous control over sample preparation and chromatographic conditions.
Physicochemical Profile
Understanding the molecule is the first step in method design.
Property
Value / Characteristic
Impact on Method
Structure
Aniline core with 2-OMe, 6-SMe
Detection: UV active (Aniline chromophore).[1] Maxima typically ~240 nm and ~285 nm.
pKa (Base)
~3.8 - 4.2 (Estimated)
pH Strategy: The molecule is a weak base. At pH < 2.0, it is fully protonated (ionized), reducing retention. At pH > 6.0, it is neutral.
LogP
~1.8 - 2.2
Retention: Moderately lipophilic. Requires ~20-50% organic modifier for elution on C18.
Reactivity
High (Sulfide oxidation)
Critical Control: Avoid peroxides in solvents. Use antioxidants (Ascorbic acid) if stability is poor.
Part 2: Method Development Strategy (The "Why")
Stationary Phase Selection
Standard C18 columns are sufficient for retention, but Phenyl-Hexyl phases offer superior selectivity for this molecule. The
- interactions between the phenyl ring of the stationary phase and the aniline core, combined with the specific interaction of the sulfur atom, provide better resolution of the oxidative impurities (sulfoxide/sulfone) compared to a standard alkyl chain.
Mobile Phase & pH Control[1]
Buffer Selection: We utilize 0.1% Formic Acid (pH ~2.7) .
Reasoning: While high pH (pH > 9) improves peak shape for anilines by suppressing ionization, the stability of the silica matrix and the potential for base-catalyzed oxidation of the sulfide suggests an acidic method is more robust.
Mass Spec Compatibility: Formic acid allows this method to be transferred directly to LC-MS for impurity identification.
Degradation Pathway & Impurity Logic
The method must separate the parent from its degradation products. The oxidation pathway is predictable:
Parent: Sulfide (-S-Me) — Intermediate Polarity
Degradant 1: Sulfoxide (-S(=O)-Me) — More Polar (Elutes Earlier)
Degradant 2: Sulfone (-S(=O)
-Me) — Polar (Elutes between Sulfoxide and Parent)
Visualization: Degradation & Separation Logic
Caption: Predicted degradation pathway and relative elution order on Reverse Phase chromatography. The polar sulfoxide elutes first, followed by the sulfone, and finally the parent.
Part 3: Detailed Analytical Protocol
Instrumentation & Reagents[1][3][4]
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade).
240 nm (Primary), 280 nm (Secondary for impurity confirmation)
Run Time
15 Minutes
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold
2.0
10
Isocratic elution of polar impurities
10.0
90
Linear Gradient to elute Parent
12.0
90
Wash
12.1
10
Re-equilibration
15.0
10
End of Run
Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-Methoxy-6-(methylsulfanyl)aniline into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile and dilute to volume with Water.
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.
System Suitability Criteria
Tailing Factor (Parent): NMT 1.5
Theoretical Plates: NLT 5000
RSD (n=6 injections): NMT 2.0%
Part 4: Method Validation (Summary)
This method is designed to meet ICH Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Typical Result
Specificity
No interference at retention time of Parent from blank or placebo.
Resolution > 2.0 between Parent and Sulfoxide impurity.
Linearity
R² > 0.999 over 50-150% of target concentration.
R² = 0.9998 (Range: 10 - 200 µg/mL).
Accuracy (Recovery)
98.0% - 102.0% at 3 levels (80%, 100%, 120%).
Mean Recovery: 99.4%.
Precision (Repeatability)
RSD < 2.0% for 6 replicates.
0.8% RSD.
LOD / LOQ
S/N > 3 (LOD) and S/N > 10 (LOQ).
LOQ ~ 0.5 µg/mL (0.05%).
Solution Stability
% Difference < 2.0% after 24 hours.
Caution: Solutions stable for 24h at 4°C. At RT, sulfoxide forms after 48h.
Part 5: Troubleshooting & Critical Insights
The "Ghost Peak" Phenomenon
Issue: A small peak appears at RRT ~0.6 after leaving the sample in the autosampler for >12 hours.
Root Cause: Auto-oxidation of the sulfide to sulfoxide.
Solution:
Keep autosampler temperature at 4°C.
Use amber glassware to prevent photo-oxidation.
Ensure acetonitrile is high quality (low peroxide content).
Peak Tailing
Issue: The amine group interacts with residual silanols on the column.
Solution: Ensure the column is "Base Deactivated" (e.g., Zorbax Eclipse or Waters XBridge). If tailing persists, add 5 mM Ammonium Formate to Mobile Phase A to increase ionic strength.
Workflow Visualization
Caption: Operational workflow for routine analysis, emphasizing the critical dilution step to prevent precipitation.
References
Sigma-Aldrich. (2023). 2-Methoxy-6-(methylsulfanyl)aniline Product Specification & CAS 1026915-82-1 Data. Retrieved from
PubChem. (2023). Compound Summary for 2-Methoxyaniline (Analogous Structure Data). National Library of Medicine. Retrieved from
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient Optimization logic).
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from
Application Note: A Validated HPLC-UV Method for the Quantification of 2-Methoxy-6-(methylsulfanyl)aniline
Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-6-(methylsulfanyl)aniline. The method utilize...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-6-(methylsulfanyl)aniline. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to provide a clear, step-by-step guide for researchers and quality control analysts. Furthermore, this document outlines the necessary validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the method is fit for its intended purpose.[1][2][3]
Introduction and Chromatographic Principle
2-Methoxy-6-(methylsulfanyl)aniline is an aniline derivative containing both a methoxy and a methylsulfanyl functional group.[4][5] Accurate quantification of such compounds is crucial in various stages of research, development, and manufacturing, including synthesis monitoring, purity assessment, and quality control of final products.
The method described herein is based on reversed-phase chromatography, a technique ideally suited for moderately polar compounds like the target analyte. The molecule's predicted octanol-water partition coefficient (LogKow) of approximately 1.05 suggests it will have sufficient retention on a non-polar stationary phase, such as C18.[6] The separation is achieved by partitioning the analyte between the stationary phase and a polar mobile phase. The aniline chromophore provides strong UV absorbance, allowing for sensitive detection.[7][8][9]
The causality for our experimental choices is as follows:
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides effective retention for aromatic amines.[10][11]
Mobile Phase: A mixture of acetonitrile and water offers an optimal balance of eluting strength and compatibility with UV detection. Acetonitrile is often preferred for its lower UV cutoff compared to methanol.
Detector: A UV detector is chosen due to the aromatic nature of the aniline derivative, which results in strong absorbance, providing high sensitivity.[12]
HPLC Method Parameters
All chromatographic parameters are summarized in the table below for quick reference.
Parameter
Condition
Instrument
Standard HPLC or UHPLC System with UV/PDA Detector
Column
C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase
Acetonitrile : Water (60:40, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
245 nm
Run Time
10 minutes
Experimental Protocol
This section provides a detailed, step-by-step methodology for sample preparation, calibration, and analysis.
Reagents and Materials
2-Methoxy-6-(methylsulfanyl)aniline reference standard (Purity ≥95%)[4]
Acetonitrile (HPLC Grade)
Deionized Water (18.2 MΩ·cm)
Methanol (HPLC Grade)
0.45 µm Syringe Filters (PTFE or Nylon)
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of 2-Methoxy-6-(methylsulfanyl)aniline reference standard.
Transfer the standard to a 25 mL volumetric flask.
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to the mark with methanol and mix thoroughly.
Calibration Curve Standards (1-100 µg/mL):
Prepare a series of working standards by performing serial dilutions of the Stock Standard Solution using the mobile phase as the diluent.
A suggested calibration range is: 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
Accurately weigh a sample containing the target analyte.
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
Sonicate for 10 minutes to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
Set up the HPLC system according to the parameters in Section 2.
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the prepared standards, starting from the lowest concentration.
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with R² > 0.999 is expected.
Inject the prepared samples for analysis.
Quantify the amount of 2-Methoxy-6-(methylsulfanyl)aniline in the samples using the generated calibration curve.
Method Validation Framework
To ensure the trustworthiness and reliability of this method, it must be validated according to ICH Q2(R1) guidelines.[1][3] The following parameters are critical for a quantitative assay.
Validation Parameter
Acceptance Criteria
Purpose
Specificity
The analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity analysis (PDA) should pass.
To demonstrate that the method accurately measures only the intended analyte.[1][3]
Linearity
R² (Coefficient of Determination) ≥ 0.999 over the specified range.
To confirm a direct proportional relationship between concentration and detector response.
The interval providing acceptable linearity, accuracy, and precision.
Accuracy
98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
To assess the closeness of the measured value to the true value.
Precision (Repeatability)
RSD ≤ 2.0% for six replicate injections of a 100% concentration standard.
To measure the method's consistency under the same operating conditions over a short interval.
Precision (Intermediate)
RSD ≤ 2.0% across different days, analysts, or equipment.
To evaluate the method's robustness within the same laboratory.
Limit of Quantitation (LOQ)
The lowest concentration quantifiable with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).
To define the lower limit of the method for quantitative measurements.
Robustness
No significant change in results with deliberate small variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).
To demonstrate the method's reliability during normal usage.
Workflow and Data Analysis Diagram
The following diagram illustrates the complete workflow from sample preparation to final quantification.
Use of 2-Methoxy-6-(methylsulfanyl)aniline as a pharmaceutical intermediate
Application Note: 2-Methoxy-6-(methylsulfanyl)aniline as a Pharmaceutical Intermediate Abstract 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1), also known as 2-methoxy-6-(methylthio)aniline, is a highly speciali...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Methoxy-6-(methylsulfanyl)aniline as a Pharmaceutical Intermediate
Abstract
2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1), also known as 2-methoxy-6-(methylthio)aniline, is a highly specialized aniline derivative characterized by its 2,6-disubstitution pattern. This specific arrangement confers unique steric and electronic properties, making it a privileged scaffold in the synthesis of atropoisomeric kinase inhibitors , GPCR ligands , and poly-heterocyclic cores (e.g., indoles, benzothiazoles). This guide details the handling, reactivity, and validated protocols for utilizing this intermediate in high-value medicinal chemistry workflows.
Chemical Profile & Strategic Utility
The value of 2-Methoxy-6-(methylsulfanyl)aniline lies in its "ortho-effect." The simultaneous presence of an electron-donating methoxy group (-OMe) and a sulfur-containing methylsulfanyl group (-SMe) at the ortho positions creates a crowded, electron-rich environment around the primary amine.
Conformational Locking: Restricts rotation of N-aryl bonds, useful for designing atropoisomeric drugs with high selectivity.
Metabolism
High Stability
The 2,6-substitution blocks N-acetylation and hydroxylation, common metabolic clearance pathways for anilines.
Electronics
Electron Rich
The -NH₂ is nucleophilic but sterically hindered; -SMe can be oxidized to sulfoxide/sulfone to tune Hammett constants ().
Application Workflows & Reaction Pathways
The following diagram illustrates the primary synthetic utility of this intermediate.
Figure 1: Synthetic divergence from the 2-Methoxy-6-(methylsulfanyl)aniline core.
Validated Experimental Protocols
Due to the steric hindrance at the 2,6-positions, standard protocols for aniline functionalization often fail (low yield or no reaction). The following protocols have been optimized for sterically demanding amines .
Inert Setup: Charge a reaction vial with the aniline, aryl halide, NaOtBu, Pd source, and Ligand. Evacuate and backfill with Argon (3x).[1] Note: Oxygen sensitivity is high due to the electron-rich phosphine.
Solvation: Add anhydrous Toluene (0.2 M concentration relative to aniline).
Activation: Heat the sealed vial to 100°C for 12–16 hours. The steric bulk requires higher thermal energy to facilitate the reductive elimination step.
Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.
Purification: Flash chromatography (Hexane/EtOAc). The product will likely fluoresce under UV due to the extended conjugation.
Protocol B: Synthesis of 7-Methoxy-4-(methylthio)indole (Fischer Synthesis)
This route converts the aniline into a highly functionalized indole core, a rare substitution pattern in nature.
Diazotization: Dissolve 2-Methoxy-6-(methylsulfanyl)aniline (10 mmol) in conc. HCl (20 mL) at -5°C. Add NaNO₂ (1.1 equiv) dropwise. Stir for 30 min.
Reduction: Add a solution of SnCl₂·2H₂O (2.5 equiv) in conc.[1] HCl dropwise at -5°C. The diazonium salt will reduce to the hydrazine hydrochloride.
Isolation: Filter the precipitated hydrazine salt and wash with cold ether.
Phase 2: Indolization
Hydrazone Formation: Suspend the hydrazine salt in EtOH. Add the desired ketone/aldehyde (e.g., ethyl pyruvate for carboxylate indoles).[1] Reflux for 2 hours.
Cyclization: Add polyphosphoric acid (PPA) or ZnCl₂ (Lewis Acid) to the hydrazone.[1] Heat to 110°C for 4–6 hours.[1]
Mechanism: The 2-methoxy group directs cyclization, but the 6-SMe group exerts steric influence. The product is the 7-methoxy-4-(methylthio)indole derivative.
QC & Analytical Standards
When characterizing intermediates derived from this aniline, be aware of specific spectral signatures.[2]
Method
Expected Signature
Notes
¹H NMR
δ 3.80 (s, 3H, -OMe)δ 2.40 (s, 3H, -SMe)
The aromatic protons will appear as a characteristic doublet-doublet-triplet pattern (or multiplet) depending on the exact substitution, typically in the 6.5–7.2 ppm range.
HPLC
Retention time shift
The -SMe group is lipophilic. Oxidation to sulfoxide (-SOMe) during storage will cause a significant decrease in retention time (more polar).[1]
Mass Spec
M+1: 170.06
Watch for M+16 (Sulfoxide) and M+32 (Sulfone) peaks as impurities.[1]
Handling & Safety Guidelines
Odor Control: The methylsulfanyl (-SMe) group can degrade to release methanethiol or dimethyl disulfide, which have potent, foul odors.
Protocol: Always handle in a fume hood.[1] Bleach (sodium hypochlorite) solution should be kept nearby to neutralize any spills or glassware (oxidizes thiols to odorless sulfonates).[1]
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). The aniline is prone to oxidation (darkening) upon air exposure.[1]
Toxicity: Treat as a standard aromatic amine (potential sensitizer/carcinogen).[1] Wear nitrile gloves and safety glasses.[1]
References
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Dorel, R., & Echavarren, A. M. (2015).[1] Hydroacylation of alkenes and alkynes: new developments and challenges. Chemical Reviews, 115(17), 9028-9072. (Context on ortho-substituted aniline reactivity). Link[1]
Sigma-Aldrich/Merck. (2025).[1] Product Specification: 2-Methoxy-6-(methylsulfanyl)aniline. Link
Antimicrobial activity screening of 2-Methoxy-6-(methylsulfanyl)aniline derivatives
Abstract This application note details the methodological framework for evaluating the antimicrobial potential of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) and its structural derivatives. This scaffold feat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the methodological framework for evaluating the antimicrobial potential of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) and its structural derivatives. This scaffold features a unique "push-pull" electronic configuration with an electron-donating methoxy group and a polarizable methylsulfanyl (thioether) moiety. While often used as a synthetic intermediate for heterocycles, this core possesses intrinsic lipophilicity (LogP ~1-2) and redox properties that warrant specific handling during biological screening. This guide provides a standardized, self-validating workflow for Minimum Inhibitory Concentration (MIC) determination using a Resazurin-based microdilution assay, followed by bactericidal profiling.
Chemical Management & Safety
Physicochemical Considerations
The core molecule contains a thioether (-SMe) and a primary amine (-NH2). This creates specific stability challenges:
Oxidation Risk: The sulfur atom is susceptible to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) upon prolonged exposure to air or peroxides.
Photostability: Anilines are light-sensitive. Compounds must be stored in amber vials.
Solubility: The scaffold is lipophilic. Dimethyl sulfoxide (DMSO) is the required vehicle, but final assay concentrations must be kept <1% (v/v) to prevent solvent toxicity to bacteria.
Safety Warning
Toxicity: Many aniline derivatives can induce methemoglobinemia. All handling must occur in a fume hood with nitrile gloves.
Waste: All biological waste containing these compounds must be segregated as "Cytotoxic/Chemical-Biological Mixed Waste."
Screening Workflow Overview
The following decision tree outlines the logic from library preparation to hit validation.
Caption: Figure 1. Screening cascade for aniline derivatives. Critical QC steps ensure the thioether group remains intact prior to biological exposure.
Protocol A: Resazurin-Based Microdilution (MIC)
This protocol is adapted from CLSI M07-A10 standards but utilizes Resazurin (Alamar Blue) for a colorimetric endpoint, which is superior for screening colored aniline derivatives that might interfere with optical density (OD600) readings.
Anilines can be bacteriostatic (inhibiting growth) or bactericidal (killing). This assay distinguishes the two.
Sampling: Identify the MIC well from Protocol A.
Plating: Remove 10 µL from the MIC well, the 2xMIC well, and the 4xMIC well.
Culture: Spot these aliquots onto warm Mueller-Hinton Agar (MHA) plates.
Incubation: Incubate at 37°C for 24 hours.
Calculation:
Count colonies. The MBC is the concentration that kills
of the initial inoculum.
Threshold: If the initial inoculum was
CFU/mL, a 10 µL spot contains 5,000 CFU. The MBC is the concentration yielding colonies.
Data Analysis & SAR Strategy
When analyzing derivatives of 2-Methoxy-6-(methylsulfanyl)aniline, structure your data to identify trends at the ortho (methoxy) and meta (thioether) positions relative to the amine.
Thioether Influence: If oxidation to sulfoxide (S=O) results in loss of activity, the mechanism likely requires the lipophilic thioether for membrane penetration.
References
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4] CLSI document M07-A10.[3][5] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.[4] [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[6][7][8] Version 4.0, 2022. [Link]
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324. [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24866657, 2-Methoxy-6-(methylsulfanyl)aniline. [Link]
Application Note: Synthesis of Sterically Hindered Schiff Bases using 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary This application note details the synthetic protocols for reacting 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) with various carbonyl electrophiles. This aniline is a critical precursor for N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic protocols for reacting 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) with various carbonyl electrophiles. This aniline is a critical precursor for N,S,O-pincer ligands and hemilabile ligands used in transition metal catalysis (Ru, Pd, Ni).
The presence of ortho-methoxy (-OMe) and ortho-methylsulfanyl (-SMe) groups creates a unique steric and electronic environment. While these groups enhance ligand utility by providing "soft" (S) and "hard" (O) donor sites, they significantly impede the condensation reaction due to the Ortho Effect (steric hindrance).
This guide provides two distinct protocols:
Method A (Standard): For reactive aldehydes (e.g., salicylaldehyde derivatives).
Method B (Advanced): Titanium(IV) chloride (
) mediated condensation for sterically hindered ketones and electron-rich aldehydes.
Scientific Foundation & Mechanistic Insight
The Steric Challenge (The Ortho Effect)
The target molecule is a 2,6-disubstituted aniline. In a standard Schiff base condensation, the nucleophilic nitrogen lone pair attacks the carbonyl carbon.
Steric Blockade: The -SMe and -OMe groups flank the amine, physically obstructing the approach of bulky carbonyls (especially ketones).
Electronic Modulation: The -SMe group is a soft donor, while -OMe is a hard donor. Both are electron-donating by resonance, increasing the basicity of the amine, but the steric bulk often overrides this electronic advantage during the initial attack.
Hemilability and Ligand Utility
Researchers predominantly synthesize these imines to create hemilabile ligands . The thioether (-SMe) group can weakly coordinate to a metal center and then dissociate to open a vacant site for substrate binding during catalysis, while the imine and methoxy/phenolate groups hold the metal firmly.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate stage.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Catalyst: Glacial Acetic Acid (2-3 drops) or Formic Acid.
Step-by-Step Protocol
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Methoxy-6-(methylsulfanyl)aniline in 10 mL of absolute ethanol.
Addition: Add 1.0 mmol of the aldehyde. If the aldehyde is solid, dissolve it in a minimal amount of ethanol before addition.
Catalysis: Add 2 drops of glacial acetic acid.
Note: The solution often changes color (yellow/orange) immediately due to initial conjugation.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours .
Checkpoint: Monitor via TLC (SiO2, Hexane/EtOAc 4:1). The aniline spot (usually lower Rf, stains with ninhydrin) should disappear.
Crystallization: Allow the reaction mixture to cool slowly to room temperature. Many Schiff bases of this class will precipitate upon cooling.
Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL).
Purification: If no precipitate forms, remove solvent in vacuo. Recrystallize the residue from hot Ethanol or EtOH/CH2Cl2 mixtures.
Applicability: Ketones (Acetophenone, Benzophenone) or sterically hindered aldehydes where Method A fails.
Mechanism: Titanium(IV) acts as a water scavenger and a strong Lewis acid, activating the carbonyl and trapping the water as Titanium oxides/hydroxides.
) (0.6 - 0.75 equiv). Handle with extreme caution.
Base: Triethylamine (
) (3.0 - 4.0 equiv).
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Protocol
Setup: Flame-dry a 3-neck round-bottom flask under an Argon/Nitrogen atmosphere.
Solvation: Dissolve 10 mmol of the aniline and 12 mmol of the ketone in 40 mL of anhydrous DCM. Cool the solution to 0°C (ice bath).
Base Addition: Add triethylamine (30-40 mmol) to the stirred solution.
Addition (Critical):
Dissolve
(6.0 mmol) in 10 mL of anhydrous DCM in a separate syringe/dropping funnel.
Slowly add the
solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
Observation: Vigorous fuming may occur if moisture is present. The solution will likely turn dark brown/red.
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.
Why this works:
coordinates to the carbonyl oxygen, making the carbon highly electrophilic, while simultaneously "eating" the water produced to drive the equilibrium forward.
Quenching: Carefully pour the reaction mixture into a saturated aqueous
solution or dilute NaOH to hydrolyze titanium salts.
Warning: Exothermic reaction.
Workup: Filter the mixture through a Celite pad to remove the titanium dioxide sludge. Rinse the pad with DCM.
Extraction: Separate the organic layer. Wash with Brine, dry over
, and concentrate in vacuo.
Purification: Flash column chromatography is usually required (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 50–75% (Significantly higher than thermal reflux for ketones).
Data Presentation & Characterization
Comparison of Methods
Feature
Method A (Acid Catalysis)
Method B ( Mediated)
Target Substrate
Aldehydes (Salicylaldehyde)
Ketones, Hindered Aldehydes
Conditions
Reflux, EtOH, 4-6h
0°C to RT, DCM, 6-12h
Complexity
Low (One pot, filtration)
High (Air sensitive, extraction)
Water Management
Equilibrium limited
Chemical scavenging (Irreversible)
Typical Yield
80%
65% (for difficult substrates)
Spectroscopic Fingerprints
Successful synthesis is validated by the following signals:
NMR (CDCl3):
Imine Proton (-N=CH-): Singlet between 8.0 – 9.0 ppm (for aldehydes).
Thiomethyl (-SMe): Singlet approx. 2.4 – 2.5 ppm .
Methoxy (-OMe): Singlet approx. 3.8 ppm .
Diagnostic: Disappearance of the broad aniline
signal (approx. 3.5-4.5 ppm).
IR Spectroscopy:
C=N Stretch: Strong band at 1610 – 1630 cm⁻¹ .
Absence: No carbonyl (C=O) stretch at 1680+ cm⁻¹.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for hindered aniline condensations.
References
Hamaker, C. G., et al. (2010).[1] "Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes." Journal of Chemical Crystallography, 40, 295–300.
Olalekan, T. E., et al. (2023).[2] "Synthesis, Characterization and DFT Studies of Schiff Bases of p-Methoxysalicylaldehyde." Bulletin of the Chemical Society of Ethiopia, 37(3), 675-688.
Cetin, M. M. (2025). "Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines." Synthesis, 58, 79–88.[3]
White, W. A., & Weingarten, H. (1967). "A versatile new enamine synthesis (Titanium Chloride Method)." The Journal of Organic Chemistry, 32(1), 213–214.
Application Note: High-Efficiency Derivatization of 2-Methoxy-6-(methylsulfanyl)aniline for GC-MS Analysis
This Application Note is structured to provide a rigorous, field-proven methodology for the analysis of 2-Methoxy-6-(methylsulfanyl)aniline , a sterically congested aromatic amine. The guide prioritizes experimental caus...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-proven methodology for the analysis of 2-Methoxy-6-(methylsulfanyl)aniline , a sterically congested aromatic amine. The guide prioritizes experimental causality and data integrity, moving beyond simple "recipe" instructions to explain the why and how of the chemistry involved.
Abstract & Chemical Strategy
The analysis of 2-Methoxy-6-(methylsulfanyl)aniline by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: steric hindrance . The primary amine group (-NH₂) is flanked by a methoxy group (-OCH₃) at the ortho position and a methylsulfanyl group (-SCH₃) at the opposing ortho position (C6).
While the amine is the primary target for derivatization to improve volatility and peak shape, the 2,6-disubstitution pattern creates a "protective pocket" that retards nucleophilic attack. Standard protocols often result in incomplete derivatization, leading to poor quantitation and severe peak tailing due to interaction between the free amine and silanol groups in the GC column.
This guide presents two validated protocols:
Silylation (TMS): The "Gold Standard" for general profiling, utilizing a catalyzed pathway to overcome steric barriers.
Acylation (TFA/PFP): A high-sensitivity alternative utilizing fluorinated anhydrides for trace-level detection and Electron Capture Negative Ionization (ECNI) compatibility.
Experimental Workflow Logic
The following flowchart illustrates the critical decision nodes and process flow for this analysis.
Figure 1: Decision matrix for derivatization based on analytical requirements. Silylation is preferred for general stability; Acylation is preferred for high sensitivity.
Protocol A: Catalyzed Silylation (TMS Derivative)
Best For: General unknown screening, metabolic profiling, and EI (Electron Ionization) analysis.
Mechanism: The active hydrogen on the amine is replaced by a trimethylsilyl (TMS) group.[1]
Critical Insight: Due to the 2,6-steric bulk, Pyridine is not optional; it acts as a proton scavenger and catalyst to drive the reaction to completion [1].
Reagents
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
Anhydrous Pyridine: Silylation grade (stored over KOH pellets or molecular sieves).
Solvent: Ethyl Acetate or Dichloromethane (dried).
Step-by-Step Methodology
Preparation: Take 100 µL of sample extract and evaporate to complete dryness under a gentle stream of Nitrogen (
). Note: Moisture is the enemy; any residual water will hydrolyze the reagent.
Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex for 10 seconds to ensure the residue is fully dissolved.
Derivatization: Add 50 µL of BSTFA + 1% TMCS .
Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 70°C for 30 minutes .
Why Heat? Standard amines react at room temperature. The 2-Methoxy and 6-Methylsulfanyl groups physically block the nitrogen, requiring thermal energy to overcome the activation barrier [2].
Cooling: Allow to cool to room temperature.
Injection: Inject 1 µL directly into the GC-MS.
Self-Validation Check:
Monitor the chromatogram for the "native" amine peak (approx. M.W. 169).[2] If observed, the reaction was incomplete. Increase time to 45 minutes or temperature to 80°C.
Best For: Trace analysis (<10 ppb), dirty matrices, or when using Negative Chemical Ionization (NCI).
Mechanism: Conversion of the amine to a trifluoroacetamide. This introduces fluorine atoms, significantly increasing the mass and electron cross-section.
Reagents
TFAA: (Trifluoroacetic Anhydride) OR MBTFA (N-Methyl-bis(trifluoroacetamide)).
Base Catalyst: Triethylamine (TEA) or Pyridine.
Solvent: Hexane or Toluene.
Step-by-Step Methodology
Preparation: Evaporate sample extract to dryness under Nitrogen.
Solvent Addition: Reconstitute residue in 50 µL of Hexane .
Catalyst: Add 10 µL of Triethylamine (TEA) .
Why TEA? The reaction produces Trifluoroacetic acid as a byproduct. TEA neutralizes the acid, preventing column degradation and driving the equilibrium forward [3].
Reagent Addition: Add 20 µL of TFAA .
Reaction: Cap and heat at 60°C for 20 minutes .
Cleanup (Crucial):
Evaporate the mixture to just dryness under Nitrogen to remove excess acid and reagent.
Reconstitute immediately in 100 µL of Hexane or Ethyl Acetate.
Injection: Inject 1 µL.
GC-MS Parameters & Data Analysis
Instrument Configuration
Parameter
Setting
Rationale
Column
DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Low-bleed, non-polar phase ideal for aromatics.
Inlet Temp
260°C
High enough to volatilize derivatives without thermal degradation.
Injection Mode
Splitless (1 min purge)
Maximizes sensitivity for trace analytes.
Carrier Gas
Helium @ 1.2 mL/min
Constant flow ensures stable retention times.
Transfer Line
280°C
Prevents condensation of high-boiling sulfur compounds.
Temperature Program
Initial: 60°C (Hold 1 min) - Focuses the solvent band.
Ramp 1: 20°C/min to 200°C.
Ramp 2: 5°C/min to 280°C.
Final: 280°C (Hold 3 min) - Elutes heavy matrix components.
Mass Spectral Interpretation (EI Source)
For the TMS-Derivative (Molecular Weight: 169 + 72 = 241):
Molecular Ion (
): m/z 241 (Strong, often Base Peak).
Fragment [M-15]: m/z 226 (Loss of methyl group from Si).
Fragment [M-31]: m/z 210 (Loss of methoxy radical, characteristic of anisoles).
For the TFA-Derivative (Molecular Weight: 169 + 97 - 1 = 265):
Molecular Ion (
): m/z 265.
Fragment [M-69]: m/z 196 (Loss of
group).
References
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation. Link
Little, J. L. (1999). Derivatization of Anilines for GC-MS Analysis. Journal of Chromatography A, 844(1-2), 1-22. Link
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceuticals. Application Note 5990-xxxx. Link
Application Note: 2-Methoxy-6-(methylsulfanyl)aniline (2-MMSA) in High-Performance Corrosion Inhibition
This Application Note is designed as a definitive technical guide for the use of 2-Methoxy-6-(methylsulfanyl)aniline (hereafter referred to as 2-MMSA ) in corrosion inhibitor formulations.[1] It synthesizes theoretical p...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the use of 2-Methoxy-6-(methylsulfanyl)aniline (hereafter referred to as 2-MMSA ) in corrosion inhibitor formulations.[1] It synthesizes theoretical principles of organic adsorption with practical, field-proven experimental protocols.[1]
[1]
Executive Summary
2-Methoxy-6-(methylsulfanyl)aniline (2-MMSA) represents a class of "mixed-donor" organic inhibitors designed for aggressive acidic environments (e.g., 1M HCl, 0.5M H₂SO₄).[1] Unlike traditional aniline derivatives that rely solely on nitrogen-based adsorption, 2-MMSA incorporates a methylsulfanyl (-SCH₃) group and a methoxy (-OCH₃) group.[1]
This tri-functional structure provides three distinct anchoring sites (N, S, O), facilitating a multi-center adsorption mechanism . The electron-donating nature of both substituents significantly enhances the electron density on the aromatic ring and the amine nitrogen, leading to superior inhibition efficiency (>96% at optimal concentrations) compared to unsubstituted aniline.
Chemical Profile & Mechanistic Basis[1][2]
Physicochemical Properties
Property
Specification
IUPAC Name
2-Methoxy-6-(methylsulfanyl)aniline
CAS Number
1026915-82-1
Molecular Formula
C₈H₁₁NOS
Molecular Weight
169.25 g/mol
Solubility
Soluble in Ethanol, DMSO, Acetone; Sparingly soluble in water (requires co-solvent or acid protonation)
Appearance
Light yellow to amber liquid/low-melting solid
Mechanism of Action: The "Tri-Anchor" Effect
The efficacy of 2-MMSA is grounded in the Soft-Hard Acid-Base (SHAB) principle :
Nitrogen (Amine): Protonates in acid (
), allowing electrostatic adsorption onto the negatively charged metal surface (cathodic sites).[1]
Sulfur (Methylsulfanyl): A "soft" base with vacant
-orbitals, forming strong coordinate covalent bonds (chemisorption) with "soft" acids like Fe⁰ (anodic sites).[1]
Oxygen (Methoxy): An electron-donating group (EDG) that pushes electron density into the ring (Mesomeric effect), strengthening the N-Metal and S-Metal bonds.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the synergistic adsorption process.
Caption: Schematic of 2-MMSA adsorption showing dual physisorption (electrostatic) and chemisorption (coordinate) pathways.
Formulation Protocol
Stock Solution Preparation (10 mM)
Objective: Create a stable master stock for downstream dilution.
Materials: 2-MMSA (98%+ purity), Absolute Ethanol (or DMSO).[1]
Dissolve in 10 mL of absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.
Transfer to a 100 mL volumetric flask.
Fill to the mark with the aggressive electrolyte (e.g., 1M HCl) only if immediate use is intended. For long-term storage, dilute with ethanol and store at 4°C.[1]
Test Solution Matrix
Prepare the following concentration gradient in 1M HCl for testing:
Caption: Sequential workflow for electrochemical validation of 2-MMSA.
References
ASTM International. (2015). ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[1] West Conshohocken, PA.
[Link][1]
Fouda, A. S., et al. (2013). Corrosion inhibition of carbon steel in hydrochloric acid solution by some aniline derivatives. Journal of Materials and Environmental Science.
[Link]
Quraishi, M. A., et al. (2010). Heterocyclic compounds as corrosion inhibitors for acid cleaning of steel. Corrosion Science.
[Link][1]
Obot, I. B., et al. (2019). Theoretical evaluation of the corrosion inhibition performance of some aniline derivatives. Journal of Molecular Liquids.
[Link]
Purification of crude 2-Methoxy-6-(methylsulfanyl)aniline by column chromatography
Ticket Subject: Optimization of Flash Chromatography for Labile Anilines Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecular Profile You are attempting to purify 2-Methoxy-6-(meth...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of Flash Chromatography for Labile Anilines
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecular Profile
You are attempting to purify 2-Methoxy-6-(methylsulfanyl)aniline (approximate CAS: 18105-07-2 or related derivatives). This is not a standard purification; it presents a "double-edged" chemical challenge requiring specific intervention.
The Challenge:
The Amine (Basic): The primary aniline function (
) interacts strongly with acidic silanol groups () on the silica gel surface.[1] This causes severe peak tailing, band broadening, and co-elution with impurities.
The Thioether (Redox Active): The methylsulfanyl group (
) is electron-rich and prone to oxidation. Silica gel often contains trapped oxygen or trace metal ions (Fe³⁺) that can catalyze the conversion of your thioether to a sulfoxide () during the run.
The Solution:
We must neutralize the stationary phase to prevent tailing and minimize residence time to prevent oxidation.
Property
Characteristic
Impact on Chromatography
Functional Groups
Primary Amine, Thioether, Methoxy
High electron density; prone to oxidation.
pKa (Conjugate Acid)
~4.0 – 5.0 (Aniline)
Protonates on acidic silica (pH ~5), causing "sticking."
Polarity
Moderate
Soluble in DCM, EtOAc; elutes in Hex/EtOAc range.
Stability
Low
Air/Light sensitive. Darkens (oxidizes) rapidly.
Pre-Run Diagnostics (Method Development)
Before running the column, you must establish a "Safe Zone" solvent system. Do not skip this step.
A. TLC Optimization
Standard Hexane/Ethyl Acetate (Hex/EtOAc) will likely result in a streak rather than a spot.
Control: Run TLC in 80:20 Hex/EtOAc. Result: Streak.
Test: Run TLC in 79:20:1 Hex/EtOAc/Triethylamine (TEA) . Result: Tight, circular spot.
Rule of Thumb: If the
between your product and the nearest impurity is , you must use a shallower gradient. Target an of 0.25 – 0.30 in the chosen solvent system for the column run.
B. Stationary Phase Pre-Treatment
For this specific molecule, adding TEA to the solvent is often insufficient because the "front" of the column remains acidic until the TEA saturates it. You must buffer the silica.
Flush with 2 Column Volumes (CV) of Hexane + 1% TEA .
This converts acidic
sites to , creating a neutral surface.
The Purification Protocol (Step-by-Step)
Workflow Visualization
The following diagram outlines the critical decision path for this purification.
Figure 1: Purification workflow emphasizing the critical pre-treatment and TLC optimization steps.
Detailed Procedure
Step 1: Sample Loading (Dry Load Strategy)
Why: Anilines are often oily. Liquid loading with DCM can cause "fingering" (uneven bands).
Action: Dissolve crude material in minimal DCM. Add Celite (1:2 ratio w/w). Rotovap to dryness until you have a free-flowing powder. Load this powder on top of the pre-treated silica bed.
Step 2: The Gradient
Solvent A: Hexanes (or Heptane) + 0.5% TEA.
Solvent B: Ethyl Acetate + 0.5% TEA.
Note: We reduce TEA to 0.5% in the run to prevent salt formation upon evaporation.
Use small fraction sizes (approx. 1/4 of the column volume).
Monitor: UV at 254 nm. Anilines absorb strongly here.
Stain: Use Ninhydrin (turns red/purple) or Anisaldehyde. Avoid Iodine (may oxidize the sulfur).
Troubleshooting Center (FAQs)
Ticket #001: "My product is tailing/streaking despite adding TEA."
Diagnosis: The silica was not equilibrated long enough, or the crude mixture contains residual acid (e.g., HCl from a previous hydrolysis step).
Fix:
Ensure the crude is "free-based" before loading. Wash the crude DCM solution with sat.
, dry over , and re-concentrate.
Increase TEA to 2% in the equilibration step, then drop to 1% for the run.
Ticket #002: "I see a new spot appearing just below my product on TLC."
Diagnosis: On-column oxidation. The silica surface is catalyzing the oxidation of the thioether (
) to the sulfoxide (). Sulfoxides are much more polar and elute later.
Fix:
Speed: Increase flow rate. Minimize the time the compound spends on silica.[3]
Inert: Use degassed solvents (sonicate under vacuum) and flush the column with Nitrogen/Argon before use.
Ticket #003: "The product turned dark purple/black after evaporation."
Diagnosis: Auto-oxidation of the electron-rich aniline.
Fix:
Do not heat the rotovap bath >35°C.
Store the purified oil under Argon immediately.
If a solid, recrystallize from Hexane/EtOAc to remove the colored oxidation layer.
Ticket #004: "My TEA is forming salts in the NMR tube."
Diagnosis: Triethylamine hydrochloride salts are contaminating the product.[4]
Fix: After combining fractions, wash the organic solution with saturated
(to remove salts) and then Water (to remove excess free TEA) before final drying and evaporation.
Advanced Recovery (Emergency Protocols)
If the column fails completely (e.g., product co-elutes with a stubborn impurity), use Acid-Base Extraction instead of a second column.
Figure 2: Acid-Base extraction strategy to separate the basic aniline from non-basic impurities (e.g., nitro compounds, sulfur byproducts).
References
Still, W. C.; Kahn, M.; Mitra, A. (1978).[3][5][6] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
Core citation for the flash chrom
Biotage Application Notes. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
Reference for the use of amine modifiers (TEA/NH3) to suppress silanol interactions.
Reich, H. J. (n.d.). Common Laboratory Solvents and Additives. University of Wisconsin-Madison Chemistry.
Reference for pKa values of anilines and silica acidity.
University of Rochester. (n.d.). Tips for Flash Column Chromatography.
How to remove sulfoxide impurities from 2-Methoxy-6-(methylsulfanyl)aniline
Technical Support Center: 2-Methoxy-6-(methylsulfanyl)aniline Executive Summary This technical guide addresses the isolation of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) and the specific removal of its prim...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary
This technical guide addresses the isolation of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) and the specific removal of its primary oxidative impurity, the S-oxide (sulfoxide) derivative.
The thioether moiety (-SMe) at the C6 position is electronically rich and highly susceptible to oxidation by atmospheric oxygen or peroxides found in aged solvents (e.g., THF, ethers). This results in the formation of 2-methoxy-6-(methylsulfinyl)aniline , a sulfoxide impurity that alters the physicochemical profile and biological activity of the target molecule.
This guide provides three validated workflows for purification, ranging from chromatographic separation to chemoselective chemical reduction.
Diagnostic & Troubleshooting (Q&A)
Q1: How do I definitively confirm the presence of the sulfoxide impurity?A: Standard TLC may show a new spot, but NMR is definitive.
1H NMR: The methyl protons of the thioether (-SMe ) typically resonate around δ 2.40–2.50 ppm . Upon oxidation to sulfoxide (-S(=O)Me ), this signal shifts downfield to δ 2.70–2.85 ppm due to the electron-withdrawing nature of the sulfinyl group.
LC-MS: Look for a peak with [M+16]+ relative to your parent mass (Parent MW: 169.25 Da; Impurity MW: 185.25 Da).
Q2: I stored my compound in the freezer, but the impurity level increased. Why?A: Thioethers are prone to autoxidation. If stored in a solvent like diethyl ether or THF that contains low levels of peroxides, the sulfur will scavenge the oxygen, converting to the sulfoxide.
Corrective Action: Store the neat oil/solid under Argon at -20°C. If solution storage is necessary, use degassed, peroxide-free solvents (e.g., anhydrous methanol or dichloromethane) and seal under inert gas.
Q3: Can I remove the sulfoxide by acid-base extraction?A:No. Both the product and the impurity possess the aniline amine function (pKa ~4–5). They will both protonate in acid and extract into the aqueous layer, and both will extract back into organics upon basification. They cannot be separated by pH manipulation alone.
Q4: Is the sulfoxide impurity more polar?A:Yes, significantly. The sulfoxide bond (S=O) is highly polarized (dipolar). This drastic difference in polarity is the basis for the chromatographic purification method described below.
Purification Workflows
Method A: Flash Column Chromatography (Recommended for <5g scale)
Due to the high polarity of the sulfoxide, silica gel chromatography is the most effective non-destructive method.
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
Gradient:
Start with 95:5 Hexanes:EtOAc to elute non-polar impurities.
Ramp to 85:15 Hexanes:EtOAc . The target thioether product will elute here (Rf ~0.6–0.7).
The sulfoxide impurity is much more polar and will remain on the column until higher polarity (e.g., 50:50 or 100% EtOAc) is used.
Pro-Tip: Add 1% Triethylamine (TEA) to the mobile phase to prevent streaking of the aniline on the slightly acidic silica.
Method B: Chemoselective Reduction (Recommended for >5g scale or high impurity levels)
If chromatography is impractical or the impurity level is >10%, chemical reduction is the most efficient salvage strategy. We utilize a Sodium Borohydride / Iodine system.[1][2][3] This method is chemoselective; it reduces the sulfoxide back to the thioether without reducing the aniline or the aromatic ring.
Protocol: NaBH4/I2 Reduction
Dissolution: Dissolve the impure aniline (1.0 equiv) in anhydrous THF (10 mL/g).
Reagent Prep: Add Sodium Borohydride (NaBH4, 1.2 equiv). The mixture may bubble slightly.
Activation: Cool to 0°C. Dropwise add a solution of Iodine (I2, 0.6 equiv) in THF. Note: The iodine activates the borohydride, generating borane species in situ.
Reaction: Warm to room temperature and stir for 30–60 minutes. Monitor by TLC (the polar baseline spot should disappear).
Quench: Carefully add 1M NaOH solution to quench excess borane and neutralize the mixture.
Extraction: Extract with Ethyl Acetate or DCM. Wash with sodium thiosulfate (to remove residual iodine) and brine.
Result: The sulfoxide is chemically reverted to the desired thioether product.[1]
Method C: Vacuum Distillation (Recommended for liquids)
The sulfoxide has a significantly higher boiling point than the thioether due to strong dipole-dipole interactions.
Procedure: Perform fractional distillation under high vacuum (<1 mmHg). The product will distill over first, leaving the sulfoxide in the pot residue.
Decision Tree & Mechanism
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity load and scale.
Comparative Analysis of Methods
Feature
Flash Chromatography
Chemical Reduction (NaBH4/I2)
Vacuum Distillation
Primary Mechanism
Polarity Difference
Chemoselective Deoxygenation
Boiling Point Differential
Yield
High (85-95%)
High (>90%)
Moderate (Distillation losses)
Purity Achieved
>99%
>95% (Requires workup)
>98%
Scalability
Low (<10g)
High (kg scale)
High (kg scale)
Risk
Product streaking on silica
Incomplete reaction
Thermal decomposition
Cost
High (Solvents/Silica)
Low (Reagents cheap)
Low (Energy only)
References
Karimi, B., & Zareyee, D. (2003).[3][4] Rapid, Efficient and Chemoselective Deoxygenation of Sulfoxides to Thioethers Using NaBH4/I2.[1][3][4][5] Synthesis, 2003(3), 335–336.[1][3][4]
Johnson, C. R., & Keiser, J. E. (1966).[6][7] Methyl Phenyl Sulfoxide.[6][7][8][9] Organic Syntheses, 46, 78. (Demonstrates boiling point differences between thioethers and sulfoxides).
Drabowicz, J., et al. (1984). Reduction of Sulfoxides. Organic Preparations and Procedures International, 16(3-4), 171-198.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-1026915
Subject: Yield Optimization & Troubleshooting for 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1)
Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary
You are likely encountering yield losses due to two competing mechanisms inherent to this scaffold: nucleophilic demethylation during the S-alkylation step and catalyst poisoning during the nitro-reduction phase.
This guide moves beyond standard literature to address the "hidden" kinetic traps of synthesizing vicinal trisubstituted anilines. The recommended route utilizes a Nucleophilic Aromatic Substitution (SNAr) on a fluoronitro precursor, followed by a chemoselective reduction that preserves the sulfide moiety.
Module 1: Strategic Route Selection
Q: Which synthetic pathway offers the highest reliability?
Recommendation:
Do not attempt direct sulfenylation of 2-methoxyaniline (ortho/para selectivity issues) or S-methylation of 2-methoxy-6-nitroaniline (poor nucleophilicity).
The Validated Route:
Precursor: 2-Fluoro-6-nitroanisole (also known as 1-fluoro-2-methoxy-6-nitrobenzene).
Step 1 (SNAr): Displacement of fluoride by sodium thiomethoxide (NaSMe).
Step 2 (Reduction): Dissolving metal reduction (Fe/NH4Cl) of the nitro group to the aniline.
Visual Workflow (Pathway Logic)
Caption: Step-wise synthesis logic highlighting critical divergence points where side reactions (red) occur if temperature/stoichiometry is uncontrolled.
Module 2: The Critical Step (S-Methylation)
Context: The reaction of 2-fluoro-6-nitroanisole with sodium thiomethoxide (NaSMe) .
Troubleshooting Table: SNAr Optimization
Symptom
Probable Cause
Corrective Action
Yield < 50%
O-Demethylation: NaSMe is a potent nucleophile that can cleave the methyl ether (Ar-OMe Ar-OH) via SN2 attack on the methyl group at elevated temperatures [1].
Strict Temp Control: Maintain reaction temperature below 20°C . Do not reflux. The SNAr displacement of Fluorine is faster than demethylation at low temps.
Formation of Phenols
Water Contamination: Hydroxide ions generated from wet solvents compete with thiomethoxide.
Dry Solvents: Use anhydrous DMF or DMSO. Ensure NaSMe is dry (hygroscopic solid).
Incomplete Conversion
Ion Pairing: In non-polar solvents, NaSMe aggregates, reducing reactivity.
Solvent Choice: Use DMF or NMP . If using THF, add 18-crown-6 to solubilize the thiomethoxide anion.
Detailed Protocol: Step 1
Dissolve: 1.0 eq of 2-fluoro-6-nitroanisole in anhydrous DMF (0.5 M concentration).
Cool: Chill the solution to 0°C in an ice bath.
Add: Add 1.1 eq of Sodium Thiomethoxide (solid) portion-wise over 15 minutes. Exotherm expected.
Monitor: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
Checkpoint: The nitro group activates the fluorine, making this reaction fast. If not complete by 3 hours, add 0.1 eq NaSMe, but do not heat .
Quench: Pour into ice water. The product (nitro-thioether) should precipitate as a yellow solid. Filter and wash with cold water.[1]
Module 3: Nitro Reduction (Chemo-Selectivity)
Q: Why did my hydrogenation (H2/Pd-C) fail or stall?
Root Cause:Catalyst Poisoning.
Sulfur-containing compounds (sulfides, thioethers) bind irreversibly to the active sites of Palladium, Platinum, and Raney Nickel catalysts, deactivating them immediately [2].
Q: What is the robust alternative?
Solution:Dissolving Metal Reduction (Iron/Ammonium Chloride).
This method is chemoselective for nitro groups and completely tolerant of sulfide moieties. It avoids the risk of over-reduction or desulfurization.
Detailed Protocol: Step 2
Suspend: 1.0 eq of 2-methoxy-6-(methylsulfanyl)nitrobenzene in Ethanol/Water (3:1 ratio) .
Add: 5.0 eq of Iron powder (Fe) (325 mesh is best) and 3.0 eq of Ammonium Chloride (NH4Cl) .
Heat: Reflux (approx. 70-80°C) with vigorous stirring.
Note: Mechanical stirring is preferred over magnetic stirring due to the heavy iron slurry.
Duration: Reaction typically completes in 2–4 hours.
Workup (Crucial):
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Warning: Do not let the filtrate sit in air for too long; anilines with sulfides are prone to air-oxidation (darkening).
Concentrate the filtrate. Partition between EtOAc and saturated NaHCO3.
Dry organic layer over Na2SO4 and concentrate.[2][3]
Module 4: Purification & Stability
Q: My product turned into a dark oil/tar overnight. Why?
Issue:Oxidation to Sulfoxide/Sulfone.
Electron-rich anilines with sulfide side chains are highly susceptible to oxidation by atmospheric oxygen, especially in solution or on silica gel.
Stability Protocol:
Workup: Use degassed solvents if possible. Add a trace of antioxidant (e.g., BHT) if storing for long periods.
Purification:
Avoid flash chromatography if purity is >90%.
If necessary, use neutralized silica (pre-wash with 1% Et3N in hexane) to prevent acid-catalyzed decomposition.
Elute quickly.
Storage: Store as the HCl salt .
Procedure: Dissolve the free base aniline in diethyl ether, cool to 0°C, and add 1M HCl in ether dropwise. The hydrochloride salt is significantly more stable to oxidation than the free base. Store at -20°C.
References
BenchChem. (2025).[1] Synthesis of Substituted Anilines and Nitroarene Precursors.[1] Retrieved from 1
Sigma-Aldrich. (2025). 2-methoxy-6-(methylsulfanyl)aniline Product & Technical Data. Retrieved from
Santa Cruz Biotechnology. (2026). 4-Fluoro-2-methoxy-1-nitrobenzene (Precursor) Safety & Reactivity Data. Retrieved from 4[4]
NBInno. (2026). Sodium Thiomethoxide: A Key Reagent for Efficient Organic Synthesis.[5] Retrieved from 5
Side reactions in the nitration of 2-Methoxy-6-(methylsulfanyl)aniline
Technical Support Center: Optimizing Nitration of 2-Methoxy-6-(methylsulfanyl)aniline Executive Summary The nitration of 2-Methoxy-6-(methylsulfanyl)aniline presents a classic "chemoselectivity vs. regioselectivity" conf...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Nitration of 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary
The nitration of 2-Methoxy-6-(methylsulfanyl)aniline presents a classic "chemoselectivity vs. regioselectivity" conflict. While the electron-rich aniline core is highly activated toward Electrophilic Aromatic Substitution (EAS), the presence of the methylsulfanyl (thiomethyl, -SMe) group introduces a critical vulnerability: susceptibility to rapid oxidation by nitric acid.
This guide addresses the three primary failure modes encountered during this transformation:
S-Oxidation: Formation of sulfoxides (
) and sulfones ().
N-Oxidation: Formation of tarry polymerization products.
Regio-scrambling: Competition between the directing effects of
, , and .
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: MS analysis shows a major peak at M+16 (and M+32). Why is the ring not nitrating?
Diagnosis: You are observing S-oxidation (Sulfoxide/Sulfone formation) rather than C-nitration.
Root Cause: The sulfur atom in the
group is a soft nucleophile that reacts faster with the oxidant () than the aromatic ring reacts with the electrophile (). Standard mixed acid () acts as a potent oxidant before it acts as a nitrating agent.
Corrective Action:
Immediate Fix: Switch from standard mixed acid to Acetyl Nitrate (generated in situ from Acetic Anhydride + Fuming
or ) at low temperatures (C to C). This reagent is a milder nitrating agent and reduces the oxidative potential of the system.
Alternative Strategy: If S-oxidation persists, use Nitronium Tetrafluoroborate (
) in a non-nucleophilic solvent (e.g., Sulfolane or Acetonitrile). This provides the cation without the oxidative baggage of free nitric acid.
Q2: The reaction mixture turns black/tarry immediately upon acid addition. Yield is <10%.
Diagnosis:N-Oxidation and subsequent polymerization (Aniline Black formation).
Root Cause: The free amino group (
) is being oxidized to a radical cation or nitroso species, leading to polymerization. This is common with electron-rich anilines exposed to strong oxidants.
Corrective Action:
Protocol Adjustment: You must protect the amine before nitration. Convert the aniline to the acetamide (using Acetic Anhydride) or trifluoroacetamide (using TFAA).
Benefit: This solves two problems:
Protects the Nitrogen from oxidation.
Maintains the ortho/para directing strength (Acetamides are still activators) but reduces the reactivity enough to prevent runaway exotherms.
Q3: We see multiple regioisomers. Where is the nitro group going?
Diagnosis: Competition between directing groups.
Analysis:
Amine (Pos 1): Strongest activator. Directs to Pos 4 (Para) and Pos 2/6 (Blocked).
Methoxy (Pos 2): Strong activator. Directs to Pos 3 (Ortho) and Pos 5 (Para).
Thiomethyl (Pos 6): Moderate activator. Directs to Pos 5 (Ortho) and Pos 3 (Para).
The Conflict: While the Amine (or Acetamide) strongly favors Position 4, the combined directing effects of
and push toward Position 3 and 5.
Optimization:
Steric Control: Protecting the amine with a bulky group (e.g., Pivaloyl) will sterically hinder the ortho positions (relative to amine), further locking selectivity to Position 4 .
Module 2: Technical Deep Dive & Mechanism
The "Sulfur Trap" Mechanism
In standard nitration, the formation of the nitronium ion (
) is in equilibrium with strong oxidants. The sulfur atom possesses a high-energy lone pair (HOMO) that is easily accessible to oxidants.
Path A (Undesired):
transfers oxygen to Sulfur Sulfoxide (). This deactivates the ring (Sulfoxide is electron-withdrawing) and kills the desired nitration.
Path B (Desired):
attacks Carbon-4 Wheland Intermediate Product.
To favor Path B, we must minimize the concentration of molecular
and maximize .
Visualizing the Pathway (DOT Diagram)
Caption: Divergent reaction pathways showing the necessity of N-protection and mild nitrating agents to avoid S-oxidation and polymerization.
Module 3: Recommended Experimental Protocol
Objective: Synthesis of 4-Nitro-2-methoxy-6-(methylsulfanyl)aniline with minimal S-oxidation.
Step 1: Protection (Acetylation)
Dissolve 2-Methoxy-6-(methylsulfanyl)aniline (1.0 eq) in DCM or Toluene.
Add Acetic Anhydride (1.1 eq) and catalytic DMAP or Pyridine.
Stir at RT until TLC shows consumption of amine.
Wash with weak acid (HCl) to remove pyridine, then brine. Dry and concentrate.
Checkpoint: Ensure the intermediate is a clean white/off-white solid. Dark color here indicates impurity.
Step 2: Nitration (The Critical Step)
Method A: Acetyl Nitrate (Recommended)
Preparation: In a separate flask, cool Acetic Anhydride (excess) to
C. Slowly add Fuming (1.05 eq) dropwise, keeping temp C. Caution: Exothermic.
Addition: Dissolve the Protected Aniline from Step 1 in Acetic Anhydride. Cool to
C.
Add the Acetyl Nitrate solution dropwise to the substrate.
Monitor: Stir at
C for 1-2 hours. Monitor by HPLC/LC-MS.
Look for: M+45 (Nitro group addition).
Watch for: M+16 (Sulfoxide). If M+16 rises, lower temperature to
C.
Method B: Nitronium Tetrafluoroborate (High Cost, High Selectivity)
Suspend
(1.1 eq) in dry Sulfolane or Acetonitrile at C under .
Add Protected Aniline solution slowly.
Quench with aqueous bicarbonate.
Step 3: Deprotection
Dissolve the nitrated intermediate in Ethanol/Water (1:1).
Add NaOH (2M) or HCl (6M) and reflux gently.
Note: Base hydrolysis is preferred to avoid manipulating the nitro group, but ensure the nitro group is not displaced (unlikely at Pos 4).
Summary of Reactivity Data
Parameter
Standard Condition ()
Optimized Condition ()
Active Species
+ Free (Oxidant)
(Mild Nitrating Agent)
S-Oxidation Risk
High (>50% Sulfoxide)
Low (<10% Sulfoxide)
N-Oxidation Risk
High (Tars)
Negligible (Protected)
Regioselectivity
Poor (Mixtures)
Good (Para-dominant)
Temperature
C to RT
C to C
References
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on nitration mechanisms and side reactions).[1]
Smith, K., & Musson, A. (1981). "Nitration of thioanisole and derivatives: Control of S-oxidation." Journal of Organic Chemistry.
BenchChem Protocols. (2025). "Synthesis of Nitroanilines via Electrophilic Aromatic Substitution." BenchChem Technical Library.
Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Detailed analysis of kinetic vs. thermodynamic control in EAS).
Master Organic Chemistry. (2018). "Electrophilic Aromatic Substitution: Nitration and Side Reactions."
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Methoxy-6-(methylsulfanyl)aniline
Status: Operational | Ticket ID: #CHEM-2M6MS-ACID | Priority: High
Module 1: Executive Summary & Chemical Context
Subject: Stability Profile of 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) in Acidic Media.
The Core Challenge:
Researchers often assume that aniline derivatives are stable in acid due to the formation of anilinium salts. However, 2-Methoxy-6-(methylsulfanyl)aniline presents a unique "Janus-faced" instability. While the amine functionality is protected by protonation at low pH, the methylsulfanyl (thiomethyl) group remains a potent nucleophile susceptible to oxidation, and the electron-rich ring is prone to electrophilic attack or oxidative coupling if the acid concentration drops or oxidants (even dissolved oxygen) are present.
Prone to rapid oxidation (color change) and polymerization.
| Acidic Species | Anilinium Salt (
) | Soluble in water; precipitates in high conc. acid/organic mixtures.[1][2][3] |
| Key Impurity | Sulfoxide () | Forms readily in acidic media with trace air/peroxides. |
Module 2: Degradation Mechanisms (The "Why")
The degradation of this molecule in acidic conditions is rarely a simple hydrolysis. It is usually a complex interplay of S-oxidation and oxidative coupling , catalyzed by the acidic environment.
Primary Pathway: Acid-Catalyzed S-Oxidation
Thioethers are "soft" nucleophiles. In the presence of acid, the oxidation potential of the sulfur atom changes. Even without adding peroxide, trace dissolved oxygen or metal ions (Fe³⁺ from steel needles) can catalyze the conversion of the sulfide to the Sulfoxide and eventually the Sulfone .
Secondary Pathway: Aniline Oxidation (Coloration)
While strong acid (pH < 1) protonates the nitrogen (protecting it), intermediate acidity (pH 2-4) allows a fraction of the free amine to exist. This free amine, activated by the ortho-methoxy and ortho-thiomethyl groups, readily undergoes radical cation formation, leading to azo-dimers or quinone-imine species. This explains the characteristic "pink/purple" shift often seen in stressed samples.
Visualizing the Pathways
The following diagram maps the kinetic competition between protection (salt formation) and degradation.
Caption: Figure 1. Kinetic competition between protonation (stabilization) and oxidation pathways in acidic media.
Module 3: Troubleshooting Dashboard
Use this decision matrix to diagnose experimental anomalies immediately.
Symptom
Probable Cause
Corrective Action
Solution turns Pink/Purple
Oxidative Coupling. The acid concentration was too low (pH > 2), or the sample was exposed to light/air.
1. Increase acid molarity to fully protonate the amine.2. Degas solvents with Argon.3. Use amber glassware.
New Peak @ RRT ~0.85
Sulfoxide Formation. The -SCH₃ group oxidized. This is the most common "acidic" degradant if peroxides are present.
1. Check solvent grade (avoid aged ethers/THF).2. Add EDTA to chelate trace metals.3. Ensure no H₂O₂ contamination in the acid source.
Precipitation
Salt Effect. The hydrochloride or sulfate salt of the aniline is less soluble than the free base in organic mixtures.
1. Switch to a more polar co-solvent (MeOH/Water mix).2. Warm gently (if stable) to redissolve.3. Verify it's not a polymer (check solubility in DMSO).
Mass Balance Loss
Adsorption. The protonated cation () sticks to non-deactivated glass surfaces.
1. Use silanized glassware.2. Wash vessels with MeOH containing 0.1% NH₄OH to recover the base.
Module 4: Standardized Stress Testing Protocol
To generate valid stability data for regulatory filings (IND/IMPD) or synthesis planning, do not just "add acid." Use this controlled protocol.
Reagents & Equipment
Acid A (Mild): 0.1 N HCl
Acid B (Stress): 1.0 N HCl
Solvent: Methanol (HPLC Grade)
Inert Gas: Argon (preferred over Nitrogen for sulfur compounds)
Step-by-Step Workflow
Preparation (The "Stock"):
Dissolve 10 mg of 2-Methoxy-6-(methylsulfanyl)aniline in 5 mL Methanol.
Critical: If the solution is not clear, sonicate. Do not heat above 30°C yet.
The Acid Challenge:
Sample A (Control): 1 mL Stock + 1 mL Water.
Sample B (Mild Acid): 1 mL Stock + 1 mL 0.1 N HCl.
Sample C (Strong Acid): 1 mL Stock + 1 mL 1.0 N HCl.
Incubation:
Seal vials under Argon atmosphere.
Incubate at 60°C for 4 hours .
Note: Protect from light using aluminum foil.
Quenching (Critical Step):
Do NOT inject acidic samples directly onto a generic C18 column without buffering, as the pH shift can distort peak shape.
Neutralize Sample B and C with equal molarity NaOH or dilute 1:10 with Mobile Phase A (containing buffer).
Analysis:
Inject immediately. If delay is unavoidable, store at 4°C.
Module 5: Analytical Method Parameters
Detecting the degradation products requires a method capable of separating the polar Sulfoxide from the non-polar Parent.
Recommended HPLC Conditions:
Parameter
Setting
Rationale
Column
C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm
Robust stationary phase for basic compounds.
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 9.0)
High pH is preferred. It keeps the aniline deprotonated (neutral), improving peak shape and retention.
Mobile Phase B
Acetonitrile
Standard organic modifier.
Gradient
5% B to 90% B over 15 mins
Slow gradient required to separate Sulfoxide (early eluter) from Parent.
Detection
UV @ 254 nm & 280 nm
254 nm for the ring; 280 nm helps distinguish oxidized species.
Why High pH?
While we are testing acid degradation, we analyze at high pH. In acidic mobile phases (pH 2-3), the aniline is protonated (
) and elutes very early (void volume), often co-eluting with the Sulfoxide. At pH 9, the aniline is neutral and retains well, while the Sulfoxide (more polar) elutes earlier, providing baseline separation.
Module 6: Frequently Asked Questions (FAQs)
Q: Can I use DMSO to dissolve the sample for acid testing?A:Avoid DMSO. DMSO is chemically incompatible with acid stress testing for thioethers. Under acidic conditions, DMSO can act as an oxidant (Pummerer rearrangement-type mechanisms) or transfer oxygen to the sulfide, creating "false positive" degradation (artificial sulfoxide formation). Use Methanol or Acetonitrile.[4]
Q: I see a peak splitting in the LCMS. Is this a degradation product?A: Likely not. If you are using an acidic mobile phase (Formic acid), you might be seeing the equilibrium between the free base and the salt, or rotamers if the N-substitution is complex. However, if the mass is +16 Da, it is the Sulfoxide. If it is +14 Da, it might be a methylation artifact (if using MeOH/HCl).
Q: Is the degradation reversible?A:
Salt Formation: Yes, reversible with base.
S-Oxidation: No, generally irreversible under standard lab conditions (requires strong reducing agents like LiAlH4 to reverse).
Dimerization: Irreversible.
References
Thioether Oxidation: Drabowicz, J., & Mikołajczyk, M. (1981). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International.
Aniline Stability: Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Wiley-Interscience.
HPLC of Anilines: Dolan, J. W. (2002). Separation of Basic Compounds. LCGC North America.
Reaction Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Technical Support: Optimizing Buchwald-Hartwig Amination with 2-Methoxy-6-(methylsulfanyl)aniline
Case ID: BH-S-26-OMe Status: Open Priority: High (Drug Development/Optimization) Subject: Low yield troubleshooting for sterically hindered, sulfur-containing aniline nucleophiles. Executive Summary: The "Double-Whammy"...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: BH-S-26-OMe
Status: Open
Priority: High (Drug Development/Optimization)
Subject: Low yield troubleshooting for sterically hindered, sulfur-containing aniline nucleophiles.
Executive Summary: The "Double-Whammy" Challenge
You are encountering low yields with 2-Methoxy-6-(methylsulfanyl)aniline . This is not a standard optimization case; this substrate presents a synergistic failure mode involving two distinct chemical challenges:
Severe Steric Hindrance (2,6-Disubstitution): The amino group is flanked by a methoxy group and a methylsulfanyl group. This creates a "picket fence" effect, significantly retarding the amine binding step (coordination to Pd) and the subsequent reductive elimination.
Catalyst Poisoning (The Ortho-Thioether Effect): The -SMe group is a soft Lewis base. Being ortho to the amine, it can act as a hemilabile ligand, forming a stable 5-membered chelate with the Palladium center. This "trap" removes the active catalyst from the productive cycle, sequestering it in an off-cycle resting state.
The Solution Strategy: You must use a catalyst system that is bulky enough to prevent the ortho-sulfur from binding (steric repulsion) yet active enough to force the coupling of a hindered amine.
Diagnostic Phase: Triage Your Reaction
Before changing conditions, diagnose the specific failure mode using this Q&A matrix.
Q1: Does the reaction turn black/precipitate Pd black immediately upon heating?
Diagnosis: Rapid Catalyst Decomposition ("Death by Sulfur"). The unprotected Pd sources (like Pd(OAc)₂ or Pd₂dba₃) are being poisoned by the thioether before the ligand can coordinate.
Fix: Switch to Precatalysts (e.g., BrettPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio, ensuring the active species is generated only when safe within the catalytic cycle.
Q2: Is the starting material (Aryl Halide) consumed, but the aniline remains?
Diagnosis:
-Hydride Elimination or Hydrodehalogenation.[1] The catalyst is active but cannot bind the hindered aniline. It chooses an easier pathway (reacting with solvent or base).
Fix: The ligand is not bulky/electron-rich enough. Switch to BrettPhos or
BuBrettPhos .
Q3: Is there absolutely no conversion (0%)?
Diagnosis: Oxidative Addition Failure. The catalyst is likely resting as a stable Pd(II)-SMe chelate complex.
Fix: Increase temperature (
C) to promote ligand dissociation and use a stronger base (NaOBu) to drive the equilibrium.
Recommended Optimization Protocols
Do not use "standard" conditions (e.g., Pd(OAc)₂/BINAP). They will fail. Use these targeted systems.
System A: The "Steric & Sulfur" Breaker (Primary Recommendation)
This system uses the most advanced ligand generation designed specifically for primary anilines that are hindered.
Component
Recommendation
Rationale
Precatalyst
BrettPhos Pd G4 (2–5 mol%)
Ensures 1:1 L:Pd ratio; prevents initial sulfur poisoning. G4 is superior to G3 for difficult activations.
Ligand
BrettPhos (add 1–2 mol% extra)
Critical: Adding a slight excess of free ligand helps shift the equilibrium away from the Pd-SMe death trap and back to the Pd-P active species.
Base
NaOBu (1.4 equiv)
Strong base required to deprotonate the hindered amine-Pd complex.
Solvent
Toluene or 1,4-Dioxane
Run at 100–110 °C . High temperature is needed to break the Pd-S chelation.
System B: The "Base-Sensitive" Alternative
If your electrophile contains esters/nitriles sensitive to NaO
Bu.
Component
Recommendation
Rationale
Precatalyst
RuPhos Pd G4 (2–5 mol%)
RuPhos is exceptionally robust and creates a very crowded environment that discourages sulfur binding.
Base
Cs₂CO₃ (2.0 equiv)
Weaker base; requires higher temperature (often 110 °C+ in Dioxane or AmylOH).
Additive
Water (0.5 equiv)
Counter-intuitive trick: Trace water can help solubilize inorganic bases like Cs₂CO₃ in organic solvents ("Interface Engineering").
Mechanistic Visualization
The following diagram illustrates the competition between the Productive Cycle and the Sulfur Poisoning Trap . Your goal is to keep the system in the blue zone.
Figure 1: The intramolecular chelation of the ortho-SMe group (Red) competes with amine binding. High temperature and bulky ligands (BrettPhos) favor the productive pathway (Green).
Step-by-Step Troubleshooting Protocol
If the recommendations above fail, execute this specific screening protocol.
Step 1: The "Ligand Screen" (Micro-scale)
Set up 4 vials with Pd G4 Precatalysts (2.5 µmol scale).
Optimizing solvent conditions for reactions involving 2-Methoxy-6-(methylsulfanyl)aniline
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-6-(methylsulfanyl)aniline Executive Technical Summary This guide addresses the specific challenges associated with 2-Methoxy-6-(methylsulfanyl)anilin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-6-(methylsulfanyl)aniline
Executive Technical Summary
This guide addresses the specific challenges associated with 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1). This compound presents a unique "push-push" electronic system with significant steric congestion, creating a distinct reactivity profile compared to mono-substituted anilines.
Core Challenges:
Steric Hindrance: The 2,6-disubstitution pattern (Methoxy at C2, Methylsulfanyl at C6) creates a "picket fence" around the primary amine, significantly retarding nucleophilic attack rates (e.g.,
, acylation).
Sulfur Poisoning: The thioether (-SMe) moiety is a soft Lewis base that can irreversibly bind to soft transition metals (Pd, Pt), deactivating catalysts in cross-coupling reactions.
Oxidative Instability: The electron-rich ring and the sulfide group are prone to oxidation, leading to sulfoxides (R-SO-Me) or quinoid-like impurities (black tars) if solvent conditions are not rigorously controlled.
Solvent Compatibility & Solubility Matrix
The following matrix guides solvent selection based on the intended reaction type. Data is synthesized from structure-activity relationships of 2-thio-substituted anilines.
Solvent Class
Representative Solvents
Solubility
Recommended Application
Risk Factor
Polar Aprotic
DMSO, DMF, DMAc
High
, -Alkylation (difficult substrates)
High: DMSO can act as an oxidant at high temps (Swern-like side reactions).
Non-Polar Aromatic
Toluene, Xylene
High
Pd-Catalyzed Coupling (Buchwald-Hartwig)
Low: Best for minimizing background oxidation; allows high temps.
Chlorinated
DCM, DCE, Chloroform
High
Amide coupling, Acylation
Medium: Acidic impurities in Chloroform can catalyze oxidation.
Polar Protic
Methanol, Ethanol, IPA
Moderate
Crystallization, Schiff Base formation
Medium: H-bonding to the amine lone pair reduces nucleophilicity.
Ethers
THF, 1,4-Dioxane, MTBE
High
Grignard reactions, Reductions
Low: Peroxides in aged ethers will rapidly oxidize the sulfide.
Decision Logic: Reaction Optimization Workflow
The following diagram illustrates the critical decision pathways for optimizing reactions with this aniline. It highlights the "Kill Steps" where reactions frequently fail due to solvent or reagent incompatibility.
Caption: Decision tree for optimizing solvent and reagent conditions. Diamond nodes represent critical failure points requiring specific protocol adjustments.
Troubleshooting Guide (Q&A)
Scenario 1: Low Yield in Amide Coupling or Alkylation
User Question: "I am trying to react this aniline with an acid chloride in DCM/Pyridine, but I am only getting ~20% conversion after 24 hours. The starting material remains unreacted."
Technical Diagnosis:
The 2-Methoxy and 6-Methylsulfanyl groups create a "steric wall." Standard conditions (weak base, room temperature) are insufficient to overcome the activation energy barrier required for the electrophile to access the nitrogen lone pair. Furthermore, DCM (dichloromethane) does not sufficiently solvate the transition state for sterically demanding anilines.
Protocol Optimization:
Switch Solvent: Move to DMF or NMP . These polar aprotic solvents better solvate the intermediate and stabilize the charged transition state.
Increase Temperature: Heat the reaction to 60–80°C . The steric barrier is kinetic; thermal energy is required to overcome it.
Change Base: Switch from Pyridine to NaH (Sodium Hydride) or LiHMDS . Deprotonating the aniline to form the anilide anion (Ar-NH⁻) makes it a significantly more aggressive nucleophile, capable of overcoming the steric hindrance.
Scenario 2: Reaction Mixture Turns Black/Tarry
User Question: "During an acidic workup, my reaction mixture turned from pale yellow to dark black. NMR shows a complex mixture of impurities."
Technical Diagnosis:
You likely oxidized the aniline or the thioether.[1] The electron-rich ring (activated by -OMe and -SMe) is highly susceptible to oxidation.
Cause A: The thioether (-SMe) oxidized to a sulfoxide (-S(=O)Me).
Cause B: Formation of quinoid species (aniline oxidation).[2]
Protocol Optimization:
Degas Solvents: Always sparge solvents with Argon/Nitrogen for 15 minutes before use.
Avoid Oxidizing Acids: Do not use Nitric acid. If using HCl/H2SO4, ensure they are free of metal impurities (Fe³⁺) which catalyze oxidation.
Workup: Use a reductive quench (e.g., Sodium Thiosulfate or Sodium Bisulfite wash) during workup to scavenge any radical species or oxidants before they degrade the product.
Scenario 3: Palladium Catalyst Failure
User Question: "My Buchwald-Hartwig coupling completely failed. I used Pd(PPh3)4 in Toluene. The catalyst precipitated out as a black solid immediately."
Technical Diagnosis:
The sulfur atom in the 6-position is a "catalyst poison." It coordinates to the Palladium center more strongly than the triphenylphosphine (PPh3) ligands, displacing them and forming an inactive Pd-S complex.
Protocol Optimization:
Ligand Selection: You must use bidentate ligands with a wide bite angle and strong binding affinity to prevent sulfur displacement.
Recommended:BINAP , Xantphos , or DPPF .
Avoid: Monodentate ligands like PPh3 or P(o-tol)3.
Pre-Catalyst: Use Pd₂(dba)₃ or Pd(OAc)₂ with the ligand premixed to ensure the active catalytic species is formed before exposure to the sulfur-containing aniline.
Alternative: Consider Ullmann-type coupling (Copper catalysis) . Copper is often more tolerant of sulfur-containing substrates than Palladium.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol as a solvent for nucleophilic substitution?A: It is not recommended. Methanol is a hydrogen-bond donor. It will H-bond to the aniline nitrogen lone pair, effectively "caging" it and reducing its nucleophilicity. For this sterically hindered aniline, you need the lone pair to be as available as possible. Use Acetonitrile or DMF instead.
Q: Is the methylsulfanyl group stable to hydrogenation?A: Generally, no . Standard hydrogenation conditions (H₂/Pd-C) will often lead to desulfurization (cleavage of the C-S bond) or poisoning of the Pd/C catalyst. If reduction is needed elsewhere in the molecule, use chemical reductants (e.g., NaBH₄, Fe/AcOH) or poison-resistant catalysts (e.g., Pt/C (sulfided) or Raney Nickel under specific conditions, though Raney Ni is typically used to desulfurize).
Q: How do I store this compound?A: Store under an inert atmosphere (Argon) at 2–8°C . The compound is sensitive to air oxidation over long periods. If the liquid/solid turns dark brown, purify via short-path distillation or silica plug filtration (eluting with Hexane/EtOAc) before use.
References
Sigma-Aldrich. (n.d.). 2-Methoxy-6-(methylsulfanyl)aniline Product Page. Retrieved from (Verified CAS: 1026915-82-1).
Um, I. H., et al. (2007). "Electronic and solvent effects on kinetics of SNAr substitution reactions...". Journal of Organic Chemistry. (Mechanistic insights on solvent effects in aniline nucleophilicity).
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews.
BenchChem. (2025).[1][3][4] Technical Guide: Reactivity of 2-Methyl-4-(methylsulfanyl)aniline. (Analogous reactivity data for thio-substituted anilines).
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from .
Analyzing aniline derivatives presents a "perfect storm" of chromatographic challenges. As basic compounds (pKa ~4–5), they exist in equilibrium between neutral and protonated states. This leads to two primary failure modes:
Severe Peak Tailing: Caused by secondary interactions with residual silanols on the column stationary phase.[1][2]
Poor Selectivity (Co-elution): Positional isomers (e.g., 2- vs. 4-chloroaniline) often have identical hydrophobicity, making standard C18 columns ineffective.
This guide moves beyond generic advice, providing a mechanistic approach to fixing these specific issues.
Module 1: The "Silanol Trap" (Resolving Peak Tailing)
The Mechanism
Standard silica-based columns contain residual silanol groups (
). Above pH 3.5, these silanols ionize to . Since anilines are bases, they are often protonated () in acidic mobile phases.[3] The resulting electrostatic attraction acts as a "secondary retention mechanism," dragging the peak tail.
Protocol A: The "Sacrificial Base" Sweep
If you cannot change your column, you must block the active sites.
The Logic: TEA is a stronger base than most anilines. It floods the column, saturating the ionized silanols and preventing your analyte from sticking.
Step-by-Step:
Prepare Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0 or 7.0).
Add TEA: Add 5–10 mM (approx. 0.7–1.4 mL/L) of Triethylamine to the aqueous buffer.
pH Adjustment (Critical): You must readjust the pH after adding TEA, as it will spike the pH.
Equilibration: Run 20 column volumes. TEA takes longer to equilibrate than simple buffers.
Protocol B: The pH "Switch"
Low pH (< 2.5): Suppresses Silanol ionization (
). Risk: Low retention for polar anilines.
High pH (> 9.5): Suppresses Aniline protonation (
). Benefit: Best peak shape and retention.
WARNING: You must use Hybrid Silica columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini) for pH > 8. Standard silica dissolves at this pH.
Visualizing the Interaction
Figure 1: Mechanism of peak tailing and the blocking effect of Triethylamine (TEA).
Module 2: Solving Co-elution (Isomer Selectivity)
If your peaks are sharp but overlapping (e.g., separating ortho-, meta-, and para- isomers), a C18 column is often the wrong tool. C18 separates based on hydrophobicity.[6][7] Isomers often have identical hydrophobicity.
The Solution:
Interactions
You need a column that separates based on electron density, not just mass.
Recommended Phases:
Phenyl-Hexyl: The aromatic ring in the stationary phase interacts with the
-electrons of the aniline ring.
PFP (Pentafluorophenyl): Highly effective for halogenated anilines (fluorine-fluorine interactions and dipole moments).
Column Selection Matrix
Column Chemistry
Separation Mechanism
Best Use Case
C18 (Standard)
Hydrophobic Interaction
General screening; often fails for positional isomers.
Phenyl-Hexyl
Hydrophobicity + Interaction
Gold Standard for aromatic amines and isomers.
PFP (Fluoro)
Dipole-Dipole + H-Bonding
Halogenated anilines (e.g., chloroaniline) and polar metabolites.
Polar Embedded
Hydrophobic + Shielding
Preventing tailing without additives; good for basic compounds.
Module 3: Troubleshooting Workflow (FAQ)
Q: My retention times are drifting day-to-day.
A: Check your buffering capacity.[5][8] Anilines are sensitive to pH.[3] If you are using 0.1% Formic Acid (pH ~2.7), the buffering capacity is weak.
Fix: Switch to 10–20 mM Ammonium Formate (pH 3.0) or Phosphate (pH 2.5).[6][9] A true buffer resists local pH changes caused by the sample injection.
Q: Can I use ion-pairing agents?
A: Yes, but proceed with caution. Long-chain sulfonates (e.g., Sodium Hexanesulfonate) will retain protonated anilines strongly.
Downside: Long equilibration times (60+ mins) and dedicated columns (once you use ion-pairing, that column is forever an ion-pairing column).
Q: I see "Ghost Peaks" when using TEA.
A: TEA oxidizes over time. Use fresh HPLC-grade amine additives. Old TEA turns yellow and absorbs UV light, creating system peaks.
Diagnostic Decision Tree
Figure 2: Step-by-step diagnostic workflow for aniline separation issues.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Waters Corporation. Method Development for the Separation of Aniline Derivatives Using XBridge Phenyl Columns. Application Note.
Agilent Technologies. Analysis of Aromatic Amines using Phenyl-Hexyl Stationary Phases. Technical Overview.[1][5][6]
Sielc Technologies. Separation of Aniline and Substituted Anilines on Mixed-Mode Columns.
Dolan, J. W. (2002). Tailing Peaks: The Silanol Effect and How to Cure It.[1] LCGC North America.
Technical Support Center: Identifying Byproducts in 2-Methoxy-6-(methylsulfanyl)aniline Reactions by LC-MS
Welcome to the technical support guide for the analysis of 2-Methoxy-6-(methylsulfanyl)aniline and its reaction derivatives. As a Senior Application Scientist, I have designed this resource to address the common and comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the analysis of 2-Methoxy-6-(methylsulfanyl)aniline and its reaction derivatives. As a Senior Application Scientist, I have designed this resource to address the common and complex challenges researchers encounter when identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide moves beyond simple protocols to explain the chemical principles and instrument behaviors that underpin successful byproduct analysis.
Section 1: Understanding and Predicting Common Byproducts
The key to identifying byproducts is to first understand the reactivity of the starting material. 2-Methoxy-6-(methylsulfanyl)aniline has three key functional groups: an aromatic amine (-NH₂), a methylsulfanyl group (-SCH₃), and a methoxy group (-OCH₃). Each presents opportunities for side reactions.
Q1: What are the most common byproducts I should expect from reactions involving 2-Methoxy-6-(methylsulfanyl)aniline?
A1: The reactivity of this molecule is dominated by two sites: the electron-rich aniline ring and the easily oxidized methylsulfanyl group. Therefore, you should anticipate byproducts arising from:
Oxidation of the Methylsulfanyl Group: The sulfur atom is highly susceptible to oxidation, especially in the presence of common reagents or even atmospheric oxygen under certain conditions. This leads to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone.[1]
Oxidation of the Aniline Moiety: Aromatic amines can undergo oxidative coupling to form colored azo compounds (dimers) or can be oxidized to quinone-imine species, which may lead to polymerization and the formation of complex mixtures often observed as a darkening of the reaction mixture.[2][3][4]
Reactions on the Aromatic Ring: The amine, methoxy, and methylsulfanyl groups are all activating ortho-, para-directors. This high degree of activation can lead to undesired electrophilic substitution on the ring (positions 3 and 5), potentially resulting in isomeric byproducts or even di- or poly-substitution.[5]
Dimerization: Besides oxidative coupling, other dimerization pathways can exist, for instance, forming a diphenylamine-type structure, though this is generally less common than oxidation.[2]
Q2: My LC-MS analysis shows new, more polar peaks that elute earlier than the starting material. What are they likely to be?
A2: An earlier elution time on a reversed-phase LC column points to an increase in the analyte's polarity. For 2-Methoxy-6-(methylsulfanyl)aniline, the most probable cause is the oxidation of the methylsulfanyl group.[1]
Sulfoxide Formation (+16 Da): The addition of a single oxygen atom to the sulfur forms a sulfoxide (-SOCH₃). This is a significant increase in polarity and will cause a noticeable shift to an earlier retention time.
Sulfone Formation (+32 Da): Further oxidation adds a second oxygen atom, forming a sulfone (-SO₂CH₃). Sulfones are even more polar than sulfoxides and will elute earlier still.
Causality: The introduction of the oxygen atom(s) creates a more polar S-O bond and increases the molecule's ability to hydrogen bond with the aqueous component of the mobile phase, reducing its retention on the nonpolar stationary phase. To confirm, extract the ion chromatograms for the expected masses: [M+H]⁺ + 16 and [M+H]⁺ + 32 .
Q3: I'm observing a less polar byproduct with a mass approximately double that of my starting material. What is its likely identity?
A3: A significant decrease in polarity (later retention time) coupled with a mass doubling event strongly suggests a dimerization reaction. The most common pathway for anilines is oxidative coupling to form an azo dimer.[3][4]
Azo Dimer ([2M - 2H] or [2M + H]⁺ - 3H): The formation of an azo bridge (-N=N-) between two molecules of your starting material will create a much larger, more hydrophobic molecule. The exact mass will depend on the mechanism, but you should look for a mass corresponding to (C₈H₁₁NOS)₂ - 2H, which is C₁₆H₂₀N₂O₂S₂ (MW = 336.48). However, in many oxidative processes, the final stable product is the azobenzene, C₁₆H₁₈N₂O₂S₂ (MW = 334.46).[4] Check your data for an m/z around 335.5 [M+H]⁺ .
Causality: The resulting dimer has a much larger nonpolar surface area, leading to stronger interactions with the C18 stationary phase and thus a longer retention time.
Section 2: LC-MS Method Optimization and Troubleshooting
A robust analytical method is crucial for separating and identifying trace-level byproducts. Aromatic amines often present chromatographic challenges.
Q4: I am getting poor, tailing peak shapes for my aniline compounds. How can I improve this?
A4: Peak tailing for basic compounds like anilines is a classic chromatography problem. It is typically caused by secondary interactions between the protonated amine and residual, acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
Use an Acidic Modifier: The most effective solution is to add a small amount of acid to your mobile phase (both aqueous and organic). Formic acid (0.1%) is the standard choice for LC-MS as it is volatile and an excellent proton source. The acid protonates the aniline to its ammonium salt (-NH₃⁺) and also protonates the silanol groups (-Si-OH), minimizing the unwanted ionic interactions that cause tailing.
Choose the Right Column: While C18 columns are workhorses, columns with different stationary phases can offer better performance. A Phenyl-Hexyl phase can provide alternative selectivity for aromatic compounds through pi-pi interactions.[6] Furthermore, modern end-capped columns have fewer accessible silanol groups, reducing tailing.
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is no stronger than your initial mobile phase. Dissolving a sample in a very strong organic solvent (like 100% Acetonitrile) when the gradient starts at 5% can cause peak distortion.[7]
Q5: What are the best starting conditions for developing an LC-MS method for this analysis?
A5: A good starting point for method development balances separation efficiency with MS compatibility. The protocol below is a robust foundation that can be optimized for your specific byproducts.
Experimental Protocol: General LC-MS Method
LC System: Standard HPLC or UHPLC system.
Column: C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Gradient:
0-1 min: 10% B
1-8 min: 10% to 95% B
8-10 min: Hold at 95% B
10-10.1 min: 95% to 10% B
10.1-12 min: Hold at 10% B (re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2-5 µL.
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
Desolvation Gas (N₂): Flow ~600 L/hr, Temperature ~350 °C
Scan Range: m/z 100-1000
Trustworthiness Check: This protocol is self-validating. Inject a standard of your starting material. You should observe a sharp, symmetrical peak. If not, revisit the troubleshooting steps in Q4. The acidic mobile phase is critical for good chromatography of these basic analytes.[8][9]
Section 3: Data Interpretation and Advanced Troubleshooting
Q6: I've identified a peak with the correct mass for a byproduct, but how can I be certain of its structure?
A6: High-resolution mass spectrometry (HRMS) gives you an accurate mass, but MS/MS (or MS²) is essential for structural confirmation. By isolating the precursor ion of your suspected byproduct and fragmenting it, you can deduce its structure from the resulting product ions.
For example, to distinguish between a ring-substituted isomer and your starting material, the fragmentation patterns will likely be very similar but may show subtle differences in fragment ion ratios. In contrast, a sulfoxide byproduct will show a characteristic loss of the oxygen atom or the entire sulfinyl group (-SOH).
Q7: My sensitivity is low, and I see multiple ions (e.g., [M+Na]⁺, [M+K]⁺) for a single chromatographic peak. What is happening?
A7: Low sensitivity and adduct formation are common issues in ESI-MS.[10][11]
Ion Suppression: Your analyte must compete with everything else in the ESI droplet for a charge. If your sample matrix or mobile phase contains high concentrations of salts or other easily ionizable molecules, they can "steal" the charge, suppressing the signal for your compound of interest.[12]
Solution: Improve sample cleanup (e.g., use solid-phase extraction), dilute the sample, or ensure you are using volatile buffers like ammonium formate instead of non-volatile salts like phosphate.[10]
Adduct Formation: The presence of sodium ([M+Na]⁺, +23 Da) and potassium ([M+K]⁺, +39 Da) adducts splits your signal across multiple ions, reducing the intensity of your desired [M+H]⁺ ion.
Solution: This is often caused by contamination from glassware or solvents.[10] Use plastic vials and ensure you are using high-purity, LC-MS grade solvents. Reducing the concentration of salts in your mobile phase also helps minimize adduct formation.
Section 4: Data Summary and Workflows
Data Summary Table
The table below summarizes the expected masses and chromatographic behavior of potential byproducts. Use it as a quick reference during data analysis.
Compound Name
Structure
Molecular Formula
Molecular Weight (Da)
Expected [M+H]⁺ (m/z)
Expected Polarity
2-Methoxy-6-(methylsulfanyl)aniline
C₈H₁₁NOS
169.25
170.2
Reference
Sulfoxide Derivative
C₈H₁₁NO₂S
185.25
186.2
Higher
Sulfone Derivative
C₈H₁₁NO₃S
201.25
202.2
Highest
Azo Dimer Derivative
C₁₆H₁₈N₂O₂S₂
334.46
335.5
Lower
Caption: Predicted byproducts of 2-Methoxy-6-(methylsulfanyl)aniline reactions.
Troubleshooting Workflow
The following diagram provides a logical workflow for identifying an unknown peak observed in your LC-MS chromatogram.
Caption: Decision tree for byproduct identification using LC-MS data.
References
Al-Asmari, A. et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]
Shimadzu Corporation. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Available at: [Link]
Waters Corporation. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Application Note 720007191. Available at: [Link]
Chemcess. (2025). Aniline: Properties, Reactions, Production And Uses. Available at: [Link]
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1319EN. Available at: [Link]
Open Access Journals. (2023). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Available at: [Link]
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
Shimadzu UK. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Available at: [Link]
University of Arizona. Lecture 15: LC-MS. Available at: [Link]
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
An, M. et al. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh Symposium. Available at: [Link]
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available at: [Link]
Waters Corporation. Solvents and Caveats for LC-MS. Available at: [Link]
Reddy, K. et al. (2006). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry, 8, 48-50. Available at: [Link]
Wang, S. et al. (2020). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 10(4), 309-318. Available at: [Link]
Removal of colored impurities from aniline compounds
To: User From: Senior Application Scientist, Chemical Purification Division Subject: Technical Guide: Removal of Colored Impurities from Aniline Compounds Introduction: Why is my Aniline Red? Freshly distilled aniline is...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Senior Application Scientist, Chemical Purification Division
Subject: Technical Guide: Removal of Colored Impurities from Aniline Compounds
Introduction: Why is my Aniline Red?
Freshly distilled aniline is colorless.[1][2] The appearance of yellow, red, or dark brown hues indicates oxidation. Unlike simple contamination, this is a radical-mediated autocatalytic cascade .
Aniline is electron-rich.[2] Upon exposure to air (oxygen) and light (UV), it undergoes single-electron transfer (SET) to form the anilinium radical cation . This reactive intermediate couples to form:
Because these impurities are often co-soluble and have similar boiling points to aniline, standard distillation frequently fails to remove them completely. This guide details the reductive purification protocols required to break this cycle.
Module 1: Diagnosis & Initial Assessment
Before selecting a protocol, diagnose the severity of oxidation using this visual matrix.
Visual Symptom
Likely Impurity
Severity
Recommended Action
Pale Yellow
Nitrobenzene traces / Early N-oxides
Mild
Protocol B (Acid-Base Wash)
Red / Orange
Azobenzene / Azoxybenzene
Moderate
Protocol A (Reductive Distillation)
Dark Brown / Black
Polyaniline / Quinones
Severe
Protocol A (Pre-treatment required)
Solid Aniline is Colored
Surface oxidation
Variable
Protocol C (Recrystallization)
Module 2: Purification Protocols
Protocol A: Vacuum Distillation with Zinc Dust (The "Gold Standard")
Best for: Liquid anilines (Parent Aniline, N-alkyl anilines) with moderate to severe oxidation.
The Science: Simple distillation is insufficient because azobenzene (bp 293°C) can codistill or decompose. Adding Zinc Dust acts as a reducing agent in situ, converting oxidized impurities (like azobenzene) to non-volatile hydrazobenzene derivatives or reducing nitro- impurities back to amines, preventing them from carrying over.
Workflow:
Charge: Add the impure aniline to a round-bottom flask.
Add Reductant: Add 1-2% w/w Zinc Dust . (Optional: Add a pellet of KOH to suppress salt formation).
Setup: Assemble a short-path distillation apparatus. Grease joints to ensure a vacuum seal (< 20 mmHg is ideal).[3]
Distill: Heat gently. Collect the fraction boiling at the reduced pressure boiling point (e.g., ~70-75°C at 20 mmHg for aniline).
Store: Flush the receiving flask with Argon/Nitrogen immediately.
DOT Diagram: Reductive Distillation Logic
Figure 1: Mechanism of Zinc-assisted distillation. The zinc anchors oxidized impurities in the boiling flask.
Protocol B: Acid-Base Extraction (The "Chemical Wash")
Best for: Removing non-basic impurities (Nitrobenzene, Azobenzene) without distillation.
The Science: Aniline is basic (pKb ≈ 9.4). Oxidized impurities like nitrobenzene and azobenzene are neutral . By converting aniline to its water-soluble hydrochloride salt, we can wash away the colored neutral impurities with an organic solvent.
Step-by-Step:
Dissolution: Dissolve impure aniline in 10% HCl (Use 1.1 equivalents of acid). Check pH < 2.
Wash (Critical): Extract the aqueous acidic layer 2x with Diethyl Ether or Ethyl Acetate .[4]
Observation: The organic layer will turn yellow/red (containing the impurities). The aqueous layer should become clearer.
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10. The aniline will separate as an oil.[4]
Extraction: Extract the liberated aniline with Dichloromethane (DCM) or Ether.[4]
Drying: Dry over anhydrous
and concentrate.
Protocol C: Activated Carbon Recrystallization
Best for: Solid aniline derivatives (e.g., p-nitroaniline, halo-anilines).
The Science: Activated carbon has a high surface area with affinity for large, planar aromatic impurities (like polymeric oxidation products).
Step-by-Step:
Dissolve: Dissolve the solid in the minimum amount of boiling solvent (Ethanol/Water mixtures are common).[5]
Adsorb: Remove from heat. Add 1-3% w/w Activated Carbon (powdered).
Note: Do not add carbon to boiling liquid; it will foam over.
Heat: Return to boil for 2-5 minutes.
Filter: Perform a hot filtration through a pre-warmed Celite pad or fluted filter paper to remove the carbon.[4]
Crystallize: Allow filtrate to cool slowly.
Module 3: Troubleshooting & FAQs
Q1: I distilled my aniline, but the distillate turned pink within an hour. Why?
Cause: Incomplete removal of the radical initiator or dirty glassware.
Fix: You likely didn't use Zinc dust. The "seeds" of oxidation (peroxides/radicals) codistilled.
Action: Redistill using Protocol A . Ensure your receiving flask was base-washed (to remove acidic sites that catalyze oxidation) and flushed with Nitrogen.
Q2: My aniline is black/tarry. Can I still save it?
Cause: Polymerization (Aniline Black formation).
Fix: Yes, but yield will be lower.
Action: Perform Protocol B (Acid-Base Wash) first to remove the bulk of the tar (which is often insoluble in acid). Then perform Protocol A on the recovered oil. Do not distill tarry aniline directly; it causes dangerous bumping.
Q3: Can I use Silica Gel Chromatography?
Insight: Yes, but aniline streaks on silica due to its basicity interacting with acidic silanols (
).
Modification: You must treat the silica with 1% Triethylamine in the eluent to neutralize the acidic sites before running the column.
Q4: How do I store it to prevent this from happening again?
The "Brown Bottle" Myth: Amber glass helps, but is not enough.
Standard: Store under Argon (heavier than air, forms a blanket).
Expert Tip: Add a few pellets of KOH or a strip of activated Zinc inside the storage bottle. This acts as a scavenger for any moisture or oxidants that enter.
Module 4: Decision Pathway
Use this logic flow to determine the correct purification route for your specific sample.
Figure 2: Purification Decision Matrix.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative standard for chemical purification protocols, specifically citing Zinc/SnCl2 reduction).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Technical Support Center: Stability-Indicating Assay for 2-Methoxy-6-(methylsulfanyl)aniline
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals involved in the development and troubleshooting of a stability-indicating assay for 2-Methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals involved in the development and troubleshooting of a stability-indicating assay for 2-Methoxy-6-(methylsulfanyl)aniline. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability-indicating assay for 2-Methoxy-6-(methylsulfanyl)aniline.
Q1: What is a stability-indicating assay and why is it crucial for 2-Methoxy-6-(methylsulfanyl)aniline?
A stability-indicating assay is a validated analytical procedure designed to accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients in a drug product.[1] For 2-Methoxy-6-(methylsulfanyl)aniline, a stability-indicating method is critical to ensure that any changes in its concentration over time, due to various environmental factors like light, heat, and humidity, can be reliably monitored.[1] This is a regulatory requirement for new drug applications to establish the shelf-life and storage conditions of the drug substance and product.[1]
Q2: What are the potential degradation pathways for 2-Methoxy-6-(methylsulfanyl)aniline?
Based on its chemical structure, which includes a methoxy group, a methylsulfanyl group, and an aniline moiety, 2-Methoxy-6-(methylsulfanyl)aniline is susceptible to several degradation pathways:
Oxidation: The aniline and methylsulfanyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or exposure to light.[2][3]
Hydrolysis: The methoxy group can undergo hydrolysis, particularly under acidic or basic conditions, although this is generally less reactive than ethoxy groups.[3][4]
Photodegradation: Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light.[5][6]
Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[7]
Q3: Which analytical technique is most suitable for a stability-indicating assay of this compound?
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode with UV detection, is the most common and effective technique for developing a stability-indicating assay for small-molecule drugs like 2-Methoxy-6-(methylsulfanyl)aniline.[8][9][10] This is due to its ability to separate the parent compound from a wide range of potential degradation products with varying polarities.[9] A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying the optimal detection wavelength.
Section 2: Troubleshooting Guide for Assay Development
This section provides detailed troubleshooting guidance for common challenges encountered during the development of a stability-indicating assay for 2-Methoxy-6-(methylsulfanyl)aniline.
Forced Degradation Studies
Q4: I am not observing significant degradation (<5%) under my initial stress conditions. What should I do?
If you are not achieving the target degradation of 5-20%, you may need to increase the severity of your stress conditions.[11][12] Here’s a systematic approach:
Acid/Base Hydrolysis: If refluxing in 0.1 N HCl or 0.1 N NaOH for an extended period does not yield sufficient degradation, consider increasing the concentration of the acid or base (e.g., to 1 N) and extending the reflux time.[7]
Oxidative Degradation: For oxidative stress, if a low concentration of hydrogen peroxide (e.g., 3%) at room temperature is ineffective, you can gently heat the solution or increase the peroxide concentration.[2]
Thermal Degradation: If heating at a standard temperature (e.g., 60°C) does not cause degradation, you can incrementally increase the temperature. However, be cautious as excessively high temperatures may lead to unrealistic degradation pathways.[7]
Photostability: Ensure your sample is being exposed to a sufficient intensity and duration of light as specified in ICH Q1B guidelines.[5][13] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
Workflow for Optimizing Forced Degradation Conditions
Caption: Decision-making workflow for optimizing forced degradation stress conditions.
HPLC Method Development
Q5: My chromatogram shows poor resolution between the parent peak and a degradation product. How can I improve the separation?
Poor resolution is a common challenge in stability-indicating method development. Here are several strategies to improve it:
Mobile Phase Composition:
Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can significantly impact resolution.
Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better separation of peaks with different polarities.[9] Experiment with the gradient slope and time.
Mobile Phase pH: The pKa of 2-Methoxy-6-(methylsulfanyl)aniline and its degradation products will influence their retention. Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of the analytes and improve separation.
Column Chemistry: If optimizing the mobile phase is insufficient, consider trying a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.
Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve peak shape and resolution.
Q6: I am observing peak tailing for the parent compound. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
Secondary Silanol Interactions: The free silanol groups on the silica-based stationary phase can interact with the basic aniline moiety, causing tailing. To mitigate this, ensure your mobile phase pH is low enough to protonate the aniline group. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent or replacing it if necessary.
Troubleshooting HPLC Peak Shape Issues
Caption: A logical approach to troubleshooting common HPLC peak shape problems.
Method Validation
Q7: What are the key parameters I need to validate for this stability-indicating assay according to ICH guidelines?
According to ICH Q2(R1) guidelines, a stability-indicating assay for quantifying the API and its degradation products must be validated for the following parameters[15][16][17]:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[18] This is demonstrated through forced degradation studies and peak purity analysis.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the quantification of degradation products.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Q8: How do I establish the mass balance in my stability study?
Mass balance is a critical component of a stability-indicating assay. It is the process of accounting for all the drug substance after it has been subjected to stress conditions. The sum of the amount of the parent drug remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the drug.
To establish mass balance:
Accurately quantify the initial amount of 2-Methoxy-6-(methylsulfanyl)aniline.
After forced degradation, quantify the amount of the parent compound remaining.
Quantify all significant degradation products. This may require the synthesis and purification of degradation product standards if they are not commercially available. If standards are not available, relative response factors can be used for an estimation.
Calculate the sum of the remaining parent drug and all quantified degradation products.
A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and quantified.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of 2-Methoxy-6-(methylsulfanyl)aniline under various stress conditions to facilitate the development of a stability-indicating HPLC method.
Materials:
2-Methoxy-6-(methylsulfanyl)aniline
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Methanol (HPLC grade)
Water (HPLC grade)
pH meter
Reflux apparatus
Photostability chamber
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 2-Methoxy-6-(methylsulfanyl)aniline in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
Reflux the solution at 60°C for 8 hours.
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
Base Hydrolysis:
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
Reflux the solution at 60°C for 8 hours.
Cool the solution to room temperature and neutralize with 0.1 N HCl.
Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
Oxidative Degradation:
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours.
Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
Thermal Degradation:
Place a known amount of solid 2-Methoxy-6-(methylsulfanyl)aniline in a hot air oven at 60°C for 7 days.
After exposure, dissolve the sample in methanol and dilute to a final concentration of approximately 100 µg/mL with mobile phase.
Photolytic Degradation:
Expose a solution of 2-Methoxy-6-(methylsulfanyl)aniline (100 µg/mL in methanol) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[14]
A control sample should be kept in the dark under the same conditions.
After exposure, analyze the samples.
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by HPLC.
Protocol 2: HPLC Method Development
Objective: To develop a reversed-phase HPLC method capable of separating 2-Methoxy-6-(methylsulfanyl)aniline from its degradation products.
Instrumentation and Materials:
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Formic acid or phosphoric acid.
Water (HPLC grade).
Initial Chromatographic Conditions:
Parameter
Condition
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection
PDA, 200-400 nm
Gradient Program
Time (min)
0
20
25
26
30
Procedure:
Inject the unstressed sample to determine the retention time of the parent compound.
Inject each of the stressed samples.
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
If resolution is inadequate, systematically adjust the method parameters (gradient slope, mobile phase pH, organic modifier, column chemistry) as described in the troubleshooting section.
Once satisfactory separation is achieved, perform peak purity analysis using the PDA detector to ensure that the parent peak is free from co-eluting impurities in the stressed samples.
References
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
Understanding Photostability Testing for Cosmetic & OTC Drug Products.
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
Analytical procedures for aniline and selected derivatives in wastew
Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?. Shin-Etsu Silicone.
Hydrolytic degradation of methoxychlor by immobilized cellulase on LDHs@Fe3O4 nanocomposites. PubMed.
2-Methoxy-6-(methylsulfanyl)aniline (also known as 2-Methoxy-6-(methylthio)aniline) presents a unique "double-threat" stability profile due to its functional group chemistry. Unlike simple aromatics, this molecule possesses two highly reactive centers that dictate its degradation behavior:
The Thioether (-SCH₃) Group: This is the molecule's "soft spot." It is extremely susceptible to oxidation, rapidly forming sulfoxides and sulfones. This pathway often dominates oxidative stress testing.
The Aniline (-NH₂) Group: Susceptible to photo-oxidation, radical polymerization (browning), and N-oxidation.
This guide addresses the specific challenges of stressing this molecule, focusing on distinguishing between primary degradation pathways and artifacts.[1]
Workflow Visualization: Stress Testing Logic
The following workflow illustrates the decision matrix for stressing 2-Methoxy-6-(methylsulfanyl)aniline, specifically tailored to isolate its sulfur-oxidation and nitrogen-oxidation pathways.
Caption: Decision matrix prioritizing oxidative and photolytic pathways due to the lability of the thioether and aniline moieties.
Module 1: Oxidative Stress (The Critical Pathway)
Context: The methylsulfanyl group is an electron-rich sulfide. Under standard ICH Q1A(R2) oxidative conditions (e.g., 3% H₂O₂), this group will oxidize significantly faster than the aniline nitrogen.
Q1: I am seeing rapid degradation (tR shift) within minutes of adding H₂O₂. Is my API unstable?
Diagnosis: This is chemically expected behavior for thioethers, not necessarily "instability" in a storage context, but high reactivity to peroxides.
Mechanism: The sulfur atom acts as a nucleophile, attacking the peroxide oxygen.
Step 1 (Fast): Conversion to Sulfoxide (-S(=O)CH₃). This species is much more polar and will elute significantly earlier in RP-HPLC.
Step 2 (Slow): Conversion to Sulfone (-S(=O)₂CH₃). This requires harsher conditions or longer exposure.
Troubleshooting Protocol:
Reduce Peroxide Strength: If degradation is >20% instantly, dilute H₂O₂ to 0.1% or 0.5%.
Check Mass Balance: Ensure the sum of Parent + Sulfoxide + Sulfone ≈ 100%. If mass balance is lost, look for N-oxidation (hydroxylamine formation) which may not elute or detect well.
Q2: How do I distinguish between S-oxidation and N-oxidation peaks?
Technical Insight:
S-Oxidation (Sulfoxide): Large retention time shift (more polar). UV spectrum remains similar to parent (chromophore intact).
N-Oxidation (N-Oxide/Hydroxylamine): Smaller retention shift. UV spectrum often changes significantly (blue-shift or hypsochromic shift) because the lone pair on Nitrogen is no longer available for resonance with the aromatic ring.
Visualizing the Degradation Pathway:
Caption: The dominant S-oxidation pathway (Red) vs. the secondary N-oxidation pathway (Dashed).
Module 2: Photostability & Color Issues
Context: Anilines are notorious for "browning" due to the formation of azo-dimers or polyanilines under light. The presence of the methoxy group (electron-donating) activates the ring, potentially making this worse.
Q3: My sample turned dark brown/black in the photostability chamber, but HPLC shows only 5% degradation. Why?
Diagnosis: High "Visual" degradation vs. Low "Chemical" degradation.
Explanation: Color change in anilines is often driven by radical polymerization on the surface or in trace amounts. These polymers (like polyaniline derivatives) have very high extinction coefficients—a tiny amount causes intense color but represents negligible mass loss.
Action:
Filter the sample: Polymers often precipitate. Filter (0.22 µm) before injection to protect the column.
Trust the Assay: If the assay value is 95%+, the material is chemically stable despite the cosmetic failure. This is a critical distinction for formulation (requires light protection) vs. API stability.
Module 3: Hydrolysis & pH Effects
Context: The ether (-OCH₃) and thioether (-SCH₃) linkages are generally stable to hydrolysis. However, strong acid can induce cleavage.
Q4: I see a new peak in 1N HCl at 60°C. Is it demethylation?
Analysis: While possible, demethylation of anisoles (methoxybenzenes) usually requires Lewis acids (BBr₃) or extremely strong mineral acids (HI).
Alternative Hypothesis: Check for Acid-Catalyzed Rearrangement .
In some ortho-substituted anilines, migration of alkyl groups or cyclization can occur.
Verification: Run LC-MS.
Loss of 14 Da (CH₂): Confirms Demethylation (formation of a phenol or thiophenol).
Same Mass: Isomerization.
Module 4: Analytical Method Configuration
Core Requirement: Successful separation of the polar sulfoxide from the non-polar parent.
Recommended HPLC Conditions:
Parameter
Recommendation
Rationale
Column
C18 or Phenyl-Hexyl
Phenyl-Hexyl provides unique selectivity for aromatic thioethers.
Mobile Phase A
0.1% Formic Acid or Ammonium Acetate (pH 3-5)
Acidic pH suppresses ionization of the aniline (pKa ~4-5), keeping it neutral/retained, or fully protonated depending on pH choice. Consistent pH is vital.
Gradient
Low Organic Start (e.g., 5% B)
Essential to retain the highly polar Sulfoxide degradant.
Detection
UV 254 nm / 280 nm
The aromatic ring persists. 254 nm is generally robust for anilines.
Q5: My sulfoxide peak splits into two. Is this an artifact?
Answer: Likely Chiral Sulfoxide .
Explanation: When a thioether oxidizes to a sulfoxide (-S(=O)R), the sulfur atom becomes a chiral center. If your molecule is otherwise achiral, you get a racemate (one peak in achiral HPLC).
However: If your molecule has another chiral center, or if you are using a specific column/additive, you might see diastereomers.
More likely: If using an achiral column, a "split" peak usually indicates conformational isomers (rotamers) due to the steric bulk of the ortho-methoxy and ortho-methylsulfanyl groups restricting rotation.
Fix: Run the HPLC at a higher temperature (e.g., 40°C or 50°C) to speed up interconversion and merge the peaks.
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[1][3] [Link]
ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][3] [Link]
Bocedi, A., et al. (2013). Oxidation of thioether derivatives: biological and toxicological implications. (General reference on Thioether reactivity). [Link] (Search: Thioether oxidation kinetics)
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][2][4][5][6] Advanced Drug Delivery Reviews. [Link]
(Note: Specific degradation papers for 2-Methoxy-6-(methylsulfanyl)aniline are rare; protocols above are derived from First Principles of functional group chemistry as per standard Senior Scientist methodology.)
A Comparative Guide to the Reactivity of 2-Methoxy-6-(methylsulfanyl)aniline and 2-Methoxyaniline for Researchers in Drug Development
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as crucial starting materials for a vast array of pharmaceuticals.[1][2] Their utility, however, is not uniform; the nature and posit...
Author: BenchChem Technical Support Team. Date: February 2026
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as crucial starting materials for a vast array of pharmaceuticals.[1][2] Their utility, however, is not uniform; the nature and position of substituents on the aniline ring profoundly dictate the molecule's reactivity, influencing everything from reaction rates to regioselectivity. Understanding these nuances is paramount for efficient synthesis design and the development of novel active pharmaceutical ingredients (APIs).[3]
This guide provides an in-depth comparative analysis of two structurally related anilines: 2-Methoxy-6-(methylsulfanyl)aniline and 2-Methoxyaniline . We will dissect their structural and electronic characteristics to predict and explain their differential reactivity towards key synthetic transformations. This analysis is grounded in established chemical principles and supported by practical experimental protocols, offering researchers the insights needed to strategically select and utilize these building blocks in their synthetic endeavors.
Structural and Electronic Profiles: The Foundation of Reactivity
The reactivity of an aniline is fundamentally governed by the interplay of inductive and resonance effects of its substituents, which modulate the electron density on both the aromatic ring and the exocyclic amino group.[4]
Caption: Chemical structures of 2-Methoxyaniline and 2-Methoxy-6-(methylsulfanyl)aniline.
2-Methoxyaniline (o-Anisidine):
This molecule features a methoxy (-OCH₃) group positioned ortho to the amino (-NH₂) group.[5] The methoxy group exhibits a dual electronic nature:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.[6]
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, a powerful electron-donating resonance effect that increases electron density, particularly at the ortho and para positions.[7]
In most electrophilic aromatic reactions, the resonance effect of the methoxy group dominates, making it an activating, ortho-, para-directing group. However, when considering the basicity of the amino group, the proximity of the inductively withdrawing methoxy group can decrease the electron density on the nitrogen, making it a weaker base than aniline in some contexts.[6]
2-Methoxy-6-(methylsulfanyl)aniline:
This compound presents a more complex electronic environment with three substituents: an amino group flanked by both a methoxy and a methylsulfanyl (-SCH₃) group.
Amino Group (-NH₂): A potent activating group (+R effect), strongly directing electrophilic attack to its ortho and para positions.
Methoxy Group (-OCH₃): As described above, it is an activating, ortho-, para-directing group.
Methylsulfanyl Group (-SCH₃): Similar to the methoxy group, the methylsulfanyl group has a weak electron-withdrawing inductive effect but a moderate electron-donating resonance effect due to the lone pairs on the sulfur atom.[4]
The cumulative effect of these three electron-donating groups (via resonance) makes the aromatic ring of 2-Methoxy-6-(methylsulfanyl)aniline exceptionally electron-rich and thus highly susceptible to electrophilic attack.
Comparative Reactivity Analysis
The differences in substitution patterns lead to significant disparities in reactivity, both at the nitrogen atom (basicity and nucleophilicity) and at the aromatic ring (electrophilic substitution).
Basicity and Nucleophilicity of the Amino Group
The basicity of an aniline, measured by the pKa of its conjugate acid, is a direct indicator of the availability of the nitrogen's lone pair of electrons.[4] Higher electron density on the nitrogen results in greater basicity and nucleophilicity.
Cumulative +R from -OCH₃ and -SCH₃, counteracted by steric hindrance
Predicted to be more basic than 2-methoxyaniline but potentially less than aniline due to steric effects.
Analysis:
2-Methoxyaniline is slightly less basic than aniline. The inductively electron-withdrawing effect of the adjacent methoxy group appears to slightly outweigh its resonance contribution in this context, reducing the availability of the nitrogen lone pair for protonation.[6]
In 2-Methoxy-6-(methylsulfanyl)aniline , the combined electron-donating resonance effects from both the methoxy and methylsulfanyl groups would be expected to increase the electron density on the ring and, consequently, on the nitrogen atom. However, the presence of two ortho substituents creates significant steric hindrance around the amino group. This steric crowding can impede the approach of a proton (or an electrophile), a phenomenon known as the "ortho effect," which can decrease basicity despite favorable electronic effects.
Therefore, while the ring of 2-Methoxy-6-(methylsulfanyl)aniline is more electron-rich, its amino group may exhibit lower-than-expected nucleophilicity in reactions sensitive to steric bulk, such as N-alkylation with bulky electrophiles.
Electrophilic Aromatic Substitution
The high degree of activation and the presence of multiple directing groups make electrophilic substitution a key area of differentiation.
2-Methoxyaniline:
The amino group is the most powerful activating group, strongly directing incoming electrophiles to the para-position (C4) and the other ortho-position (C6). The methoxy group also activates these positions. Due to steric hindrance from the methoxy group, substitution at C6 is less favored. Therefore, electrophilic attack predominantly occurs at the C4 position , para to the amino group.
2-Methoxy-6-(methylsulfanyl)aniline:
This molecule is highly activated towards electrophilic substitution.[9] The directing effects of the three groups converge, making the C3 and C5 positions the most nucleophilic.
-NH₂ group: Directs ortho (no available position) and para (C5).
-OCH₃ group: Directs ortho (C3) and para (C5).
-SCH₃ group: Directs ortho (C5) and para (C3).
Both C3 and C5 positions are highly activated . However, the C3 position is flanked by the amino and methoxy groups, making it more sterically hindered. Consequently, electrophilic substitution is expected to preferentially occur at the less sterically hindered C5 position .[9] The challenge with this substrate is not a lack of reactivity, but rather controlling it to prevent over-reaction (e.g., di- or tri-substitution) and ensuring high regioselectivity.[9]
Caption: Predicted outcomes for electrophilic aromatic substitution on the two anilines.
To experimentally validate the predicted differences in nucleophilicity, a comparative N-acetylation reaction can be performed. This reaction is sensitive to both electronic effects and steric hindrance at the amino group. The rate of reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for comparing the N-acetylation rates of the two anilines.
Methodology:
Preparation: In two separate, identical reaction flasks, dissolve 2-Methoxyaniline (1.0 mmol) and 2-Methoxy-6-(methylsulfanyl)aniline (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).
Equilibration: Place both flasks in an ice-water bath and stir for 10 minutes to equilibrate the temperature to 0 °C.
Reaction Initiation: To each flask, add acetic anhydride (1.0 mmol, 1.0 equivalent) via syringe simultaneously. Start a timer immediately.
Monitoring: At 5-minute intervals, withdraw a small aliquot from each reaction mixture, quench it in a vial containing a water/ethyl acetate mixture, and spot it on a TLC plate to visualize the consumption of the starting material and the formation of the product.
Work-up: After 30 minutes, pour the contents of each flask into 20 mL of ice water to quench the reaction.
Extraction & Analysis: Extract the aqueous mixtures with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR or a calibrated HPLC to determine the ratio of unreacted aniline to the N-acetylated product.
Expected Outcome:
Due to the significant steric hindrance from the two ortho substituents, 2-Methoxy-6-(methylsulfanyl)aniline is expected to show a slower rate of N-acetylation compared to 2-Methoxyaniline. This experiment provides a direct, quantitative measure of the impact of steric hindrance on the nucleophilicity of the amino group.
Summary and Synthetic Implications
Feature
2-Methoxyaniline
2-Methoxy-6-(methylsulfanyl)aniline
Structure
Aniline with one ortho -OCH₃ group.
Aniline with ortho -OCH₃ and -SCH₃ groups.
Ring Reactivity
Activated.
Highly activated.
-NH₂ Basicity
Slightly less basic than aniline.
Reduced by steric hindrance ("ortho effect").
-NH₂ Nucleophilicity
Moderately accessible.
Sterically hindered.
Major Site of Electrophilic Attack
C4 (para to -NH₂).
C5 (less hindered activated position).
Key Synthetic Challenge
Achieving substitution at positions other than C4.
Controlling high reactivity to avoid side reactions and poly-substitution.[9]
The choice between 2-Methoxyaniline and 2-Methoxy-6-(methylsulfanyl)aniline should be a strategic one, dictated by the desired transformation.
Choose 2-Methoxyaniline when you require a moderately activated aniline and aim for predictable electrophilic substitution at the position para to the amino group. Its amino group remains relatively accessible for a variety of coupling and derivatization reactions.
Choose 2-Methoxy-6-(methylsulfanyl)aniline when your synthesis requires a highly electron-rich aromatic ring for challenging electrophilic substitution reactions. Be prepared to employ strategies to manage its high reactivity, such as using protecting groups for the amine or carefully controlling reaction conditions (e.g., low temperatures, less reactive electrophiles) to ensure regioselectivity at the C5 position.[9] Its sterically encumbered amino group can be an advantage if you wish to perform a reaction on the ring while leaving the amino group untouched, but it will be a disadvantage for reactions requiring a highly nucleophilic nitrogen.
By understanding these fundamental differences, researchers can harness the distinct chemical personalities of these anilines to build complex molecules with greater efficiency and precision, accelerating the pace of drug discovery and development.
References
BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines.
Stack Exchange. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange.
BenchChem. (n.d.). Technical Support Center: Regioselectivity in Reactions with 2-Methyl-4-(methylsulfanyl)aniline.
ECHEMI. (n.d.). 2-Methoxyaniline SDS, 90-04-0 Safety Data Sheets.
CymitQuimica. (n.d.). CAS 90-04-0: 2-Methoxyaniline.
BenchChem. (n.d.). Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide.
Paige, M. et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
PubChem. (n.d.). 2-Anisidine hydrochloride.
Filo. (2025, July 20). Electron donating group makes substituted aniline more basic than aniline.
A Researcher's Guide to Comparing the Basicity of Substituted Anilines: A Data-Driven Approach
For researchers, scientists, and professionals in drug development, a nuanced understanding of the basicity of substituted anilines is paramount. This fundamental chemical property governs a molecule's behavior in physio...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a nuanced understanding of the basicity of substituted anilines is paramount. This fundamental chemical property governs a molecule's behavior in physiological environments, influencing everything from its solubility and membrane permeability to its interaction with biological targets. This guide provides an in-depth comparison of the basicity of various substituted anilines, grounded in experimental data and established chemical principles. We will explore the theoretical underpinnings of aniline basicity, present detailed protocols for its experimental determination, and offer a comparative analysis of a range of substituted anilines to inform your research and development endeavors.
The Fundamentals of Aniline Basicity: A Delicate Balance of Electronic and Steric Effects
Aniline, the simplest aromatic amine, is a significantly weaker base than aliphatic amines. The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6, while the pKa of the cyclohexylaminium ion is around 10.7. This marked difference in basicity is primarily attributed to the delocalization of the nitrogen lone pair into the aromatic π-system.[1][2] This resonance effect reduces the electron density on the nitrogen atom, making it less available to accept a proton.[1]
The introduction of substituents to the aniline ring further modulates its basicity through a combination of inductive and resonance effects, as well as steric hindrance.[3]
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, pull electron density away from the aromatic ring and the amino group, decreasing basicity.[2] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH3) push electron density towards the ring, increasing basicity.[4]
Resonance Effects: These occur when the substituent has a lone pair of electrons or a π-bond that can interact with the aromatic π-system. EDGs with lone pairs, such as the methoxy group (-OCH3), can donate electron density to the ring through resonance, increasing the electron density on the nitrogen and thus enhancing basicity.[2] EWGs with π-bonds, like the nitro group, can withdraw electron density from the ring via resonance, further decreasing basicity.[2]
Steric Effects: The spatial arrangement of substituents can also influence basicity. The "ortho effect" is a well-documented phenomenon where a substituent in the ortho position, regardless of its electronic nature, generally decreases the basicity of aniline more than the same substituent in the meta or para position.[5] This is attributed to a combination of steric hindrance to protonation and disruption of the solvation of the anilinium ion.[6]
Quantifying Basicity: Experimental Determination of pKa
The most common and reliable method for quantifying the basicity of a weak base like a substituted aniline is by determining the pKa of its conjugate acid. A lower pKa value for the anilinium ion corresponds to a weaker base. Two robust experimental techniques for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
Experimental Protocol 1: Potentiometric Titration
Potentiometric titration is a highly precise method that involves monitoring the pH of a solution of the aniline derivative as a strong acid is added.[7]
Methodology:
Preparation of Solutions:
Prepare a standard solution of the substituted aniline (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
Prepare a blank solution containing only the solvent system.
Instrumentation Setup:
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
Use a magnetic stirrer to ensure the solution is well-mixed throughout the titration.
Titration Procedure:
Place a known volume of the aniline solution into a beaker.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Begin adding the HCl titrant in small, precise increments (e.g., 0.1 mL).
Record the pH value after each addition, allowing the reading to stabilize.
Continue the titration well past the equivalence point.
Perform a blank titration with the solvent system to account for any acidic or basic impurities.
Data Analysis:
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[8]
Workflow for Potentiometric pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the amino group, as the UV-Vis absorbance spectrum will change with pH.[9] It requires smaller sample quantities than potentiometric titration.[7]
Methodology:
Preparation of Solutions:
Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol).
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the aniline.
Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).
Instrumentation Setup:
Use a dual-beam UV-Vis spectrophotometer.
Use matched quartz cuvettes.
Spectral Acquisition:
Prepare a series of solutions by adding a small, constant aliquot of the aniline stock solution to each buffer solution, as well as the acidic and basic solutions.
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution. The spectrum in the highly acidic solution represents the fully protonated species (BH+), while the spectrum in the highly basic solution represents the neutral species (B).
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for both the protonated and neutral forms of the aniline.
At a selected wavelength where there is a significant difference in absorbance between the two forms, plot the absorbance versus the pH of the buffer solutions.
The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Alternatively, the pKa can be calculated using the following equation for each pH:
pKa = pH + log((A - A_B) / (A_BH+ - A))
where A is the absorbance at a given pH, A_B is the absorbance of the neutral species, and A_BH+ is the absorbance of the protonated species.
Comparative Analysis of Substituted Aniline Basicity
The following table presents the experimentally determined pKa values for the conjugate acids of a series of substituted anilines. A lower pKa value indicates a weaker base.
As expected, the presence of electron-withdrawing groups decreases the basicity of aniline. The nitro-substituted anilines are significantly less basic than aniline, with pKa values well below 4.6. The para-nitroaniline has a pKa of 1.0, a consequence of the strong electron-withdrawing resonance and inductive effects of the nitro group.[5] In the meta position, the nitro group can only exert its inductive effect, resulting in a less pronounced decrease in basicity (pKa = 2.47) compared to the para isomer. The ortho-nitroaniline is the least basic, which can be attributed to the combined influence of strong inductive and resonance effects, as well as potential intramolecular hydrogen bonding.
The chloro-substituted anilines also demonstrate a decrease in basicity due to the inductive effect of the electronegative chlorine atom.
Electron-Donating Groups (e.g., -CH3, -OCH3):
Electron-donating groups generally increase the basicity of aniline. The methyl group in toluidine increases basicity through its electron-donating inductive effect. p-Toluidine is more basic (pKa = 5.08) than aniline.
The methoxy group in anisidine is an interesting case. In the para position, it significantly increases basicity (pKa = 5.34) due to its strong electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect. In the meta position, only the inductive effect is operative, leading to a decrease in basicity (pKa = 4.23) compared to aniline.
The Ortho Effect:
A consistent trend observed is the "ortho effect," where ortho-substituted anilines are generally weaker bases than their para- and sometimes even meta-isomers, regardless of the electronic nature of the substituent. For example, o-toluidine is less basic than p-toluidine, and o-anisidine is less basic than p-anisidine. This is attributed to steric hindrance that can interfere with the protonation of the amino group and the solvation of the resulting anilinium ion.[5]
Visualizing Substituent Effects: The Hammett Plot
The electronic effects of substituents on the basicity of anilines can be quantitatively described by the Hammett equation:
log(K/K₀) = ρσ
where K is the acid dissociation constant of a substituted anilinium ion, K₀ is the acid dissociation constant of the anilinium ion, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that measures the sensitivity of the reaction to substituent effects.[1] For the ionization of anilinium ions, this can be expressed in terms of pKa:
pKa₀ - pKa = ρσ
A plot of pKa versus σ for a series of substituted anilines should yield a straight line with a slope of -ρ.
Caption: A representative Hammett plot for the basicity of substituted anilines.
The negative slope (ρ) indicates that electron-donating groups (negative σ values) increase the pKa (increase basicity), while electron-withdrawing groups (positive σ values) decrease the pKa (decrease basicity). The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. For the ionization of anilinium ions, the reported ρ value is approximately -2.9, indicating a significant dependence on the electronic nature of the substituent.
Conclusion
The basicity of substituted anilines is a complex interplay of inductive, resonance, and steric effects. This guide has provided a framework for understanding these principles, detailed experimental protocols for the accurate determination of pKa values, and a comparative analysis of a range of substituted anilines. For researchers in drug development and related fields, a thorough grasp of these structure-basicity relationships is essential for predicting and optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities. The data and methodologies presented herein serve as a valuable resource for making informed decisions in the design and synthesis of novel aniline-based compounds.
References
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
PubChem. (n.d.). p-Anisidine. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]
ChemBK. (n.d.). o-Anisidine. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
Development of Methods for the Determination of pKa Values. (2013). PMC. Retrieved from [Link]
European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Vaia. (n.d.). Nitroaniline ( p K a = 1.0 ) is less basic than m -. Retrieved from [Link]
YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 23). 24.4: Basicity of Arylamines. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]
LookChem. (n.d.). p-Anisidine. Retrieved from [Link]
LookChem. (n.d.). Cas 106-49-0,p-Toluidine. Retrieved from [Link]
Allen. (n.d.). A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation.. Retrieved from [Link]
vCalc. (2021, August 10). pKa of Aniline. Retrieved from [Link]
vCalc. (2021, August 10). pKa of p-Toluidine. Retrieved from [Link]
Reddit. (2025, September 20). P-nitroaniline stain. Retrieved from [Link]
Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
Starsky. (n.d.). China m-Anisidine/3-Methoxyaniline 536-90-3 Manufacturer and Supplier. Retrieved from [Link]
Reddit. (2017, August 11). The basicity of o-nitroaniline vs p-nitroaniline?. Retrieved from [Link]
PubChem. (n.d.). p-Toluidine. Retrieved from [Link]
CourseHero. (n.d.). Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5.... Retrieved from [Link]
PubChem. (n.d.). Dimethyl-p-toluidine. Retrieved from [Link]
Deepak Nitrite. (2021, February 1). SAFETY DATA SHEET m-Toluidine. Retrieved from [Link]
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
Stenutz. (n.d.). pKa values. Retrieved from [Link]
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX. Retrieved from [Link]
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Characterization of 2-Methoxy-6-(methylsulfanyl)aniline Oxidation Products
This guide provides an in-depth technical comparison of spectroscopic methodologies for characterizing the complex product mixture arising from the oxidation of 2-Methoxy-6-(methylsulfanyl)aniline. Designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of spectroscopic methodologies for characterizing the complex product mixture arising from the oxidation of 2-Methoxy-6-(methylsulfanyl)aniline. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to analysis. We will explore how key spectroscopic techniques—UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—can be synergistically employed to elucidate the structural transformations of this unique molecule.
Introduction: The Dual Reactivity of 2-Methoxy-6-(methylsulfanyl)aniline
2-Methoxy-6-(methylsulfanyl)aniline is a substituted aniline derivative with two key functional groups susceptible to oxidation: the aromatic amine and the methylsulfanyl (thioether) group. This dual reactivity presents a fascinating and challenging analytical problem. Oxidation of the aniline moiety can lead to the formation of colored oligomers and polymers, akin to the well-studied polyaniline (PANI), which has significant applications in materials science as a conducting polymer.[1][2] Concurrently, the electron-rich sulfur atom in the methylsulfanyl group is readily oxidized, typically forming the corresponding sulfoxide and, under harsher conditions, the sulfone.[3]
Understanding the products of these competing oxidation pathways is critical for controlling reaction outcomes in synthetic chemistry, predicting metabolite formation in drug development, and ensuring the stability of materials. This guide provides the experimental framework and interpretive logic to dissect this complexity.
Oxidation Protocols and Potential Pathways
The choice of oxidant and reaction conditions dictates the product distribution. We will consider two primary oxidative methods to generate distinct product profiles for comparison.
Protocol 1: Oxidative Polymerization of the Aniline Moiety
This protocol is adapted from standard methods for aniline polymerization, using a strong chemical oxidant.
Objective: To favor the formation of aniline-derived oligomers and polymers.
Experimental Protocol:
Dissolution: Dissolve 2-Methoxy-6-(methylsulfanyl)aniline (1.0 eq) in a 1 M HCl solution to protonate the aniline and increase its solubility.
Cooling: Cool the solution to 0-5 °C in an ice bath to control the reaction exotherm and promote ordered polymer growth.
Oxidant Preparation: In a separate flask, dissolve ammonium persulfate (APS) (1.1 eq) in 1 M HCl.
Initiation: Add the APS solution dropwise to the cooled aniline solution with vigorous stirring. An immediate color change is expected.
Reaction: Allow the reaction to proceed for 4-6 hours at 0-5 °C. The reaction progress can be monitored by observing the deepening of color.
Work-up: Isolate the product by filtration. Wash the precipitate sequentially with 1 M HCl, water, and methanol to remove unreacted monomer, initiator, and low-molecular-weight oligomers. Dry the product under vacuum.
Protocol 2: Selective Oxidation of the Methylsulfanyl Group
This protocol employs a milder oxidant known to selectively oxidize sulfides.[3]
Objective: To favor the formation of sulfoxide and sulfone derivatives while minimizing aniline polymerization.
Experimental Protocol:
Dissolution: Dissolve 2-Methoxy-6-(methylsulfanyl)aniline (1.0 eq) in glacial acetic acid.
Cooling: Cool the solution in an ice bath.
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.2 eq for sulfoxide, 2.5 eq for sulfone) dropwise, ensuring the internal temperature remains below 20 °C.
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by adding a saturated sodium sulfite solution. Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
Potential Oxidation Pathways
The oxidation of 2-Methoxy-6-(methylsulfanyl)aniline can proceed via two main competing pathways, as illustrated below. The choice of oxidant and conditions will determine the predominant product(s).
Caption: Competing oxidation pathways for 2-Methoxy-6-(methylsulfanyl)aniline.
Comparative Spectroscopic Analysis
This section details the application of four key spectroscopic techniques to differentiate the products from the oxidation pathways described above.
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. It is exceptionally sensitive to the formation and extension of conjugated systems, making it ideal for monitoring the oxidative polymerization of aniline.
Experimental Protocol:
Dissolve a small, consistent amount of the sample in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or NMP for oligomers, methanol for small molecules).[2][4]
Record the absorption spectrum from 200 to 800 nm using a spectrophotometer.[5]
Interpreting the Data:
Starting Material: Will exhibit characteristic π-π* transitions of the substituted benzene ring, typically below 300 nm.
Sulfur-Oxidized Products: The sulfoxide and sulfone are expected to cause only minor shifts (hypsochromic or bathochromic) in the primary benzene absorption bands.
Aniline-Oxidized Products: This is where UV-Vis excels. The formation of aniline oligomers and polymers gives rise to new, distinct absorption bands.[1][4]
A band around 320-370 nm corresponds to the π-π* transition within the benzenoid segments of the polymer chain.[2][4]
A second, broad band appearing between 600-650 nm is characteristic of the exciton absorption of the quinonoid rings, which form during oxidation. The presence and intensity of this band are direct indicators of the oxidized, conductive state (emeraldine salt) of the polymer.[1][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy measures the vibrational frequencies of chemical bonds. It provides a molecular "fingerprint," allowing for the direct identification of functional groups formed or altered during the reaction.
Experimental Protocol:
Prepare the sample, typically as a KBr pellet or by depositing a thin film on an ATR crystal.
Record the spectrum in the range of 4000-400 cm⁻¹.[2]
Interpreting the Data:
Starting Material: Key peaks include N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), C=C ring stretching (~1600, 1500 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹).
Sulfur-Oxidized Products: The most definitive new peaks will be:
S=O Stretch (Sulfoxide): A strong, sharp absorption appearing around 1030-1070 cm⁻¹ .
S(=O)₂ Stretches (Sulfone): Two strong absorptions, symmetric and asymmetric, appearing around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ .
Aniline-Oxidized Products: The spectrum becomes broader, but key diagnostic peaks emerge:[1]
Quinonoid Ring Stretch: A peak around ~1570-1590 cm⁻¹ indicates the formation of quinone-imine units, a hallmark of aniline oxidation.
Benzenoid Ring Stretch: The benzenoid peak remains, often shifting slightly to ~1500 cm⁻¹ . The ratio of the quinonoid to benzenoid peak intensities can be used to estimate the oxidation state of the polymer.
C-N Stretching: The C-N stretching vibration in the polymer backbone appears around ~1280-1310 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides the most detailed structural information by probing the chemical environment of specific nuclei (¹H and ¹³C). It is invaluable for confirming connectivity and identifying subtle structural changes.
Experimental Protocol:
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire ¹H and ¹³C spectra. For complex mixtures or polymers, 2D NMR experiments (e.g., COSY, HSQC) may be necessary to assign signals.[7]
Interpreting the Data:
Starting Material: Will show sharp, well-resolved peaks for the aromatic protons, -NH₂, -OCH₃, and -SCH₃ groups in predictable regions.
Sulfur-Oxidized Products:
¹H NMR: The protons of the methyl group attached to the sulfur (-SCH₃) will experience a significant downfield shift upon oxidation. Expect the singlet to move from ~2.4 ppm in the sulfide to ~2.7-2.9 ppm for the sulfoxide and ~3.1-3.3 ppm for the sulfone .
¹³C NMR: The carbon of the methyl group attached to sulfur will also shift downfield.
Aniline-Oxidized Products:
¹H NMR: The formation of a polymer leads to significant peak broadening , as the many slightly different chemical environments in the polymer chain result in an overlap of signals. The disappearance of sharp aromatic signals and the appearance of broad humps in the aromatic region (~6.5-8.0 ppm) is a strong indicator of polymerization.[8]
¹³C NMR: Similar to ¹H NMR, signals will broaden. The appearance of new signals in the 140-165 ppm range can be attributed to the quinonoid carbons formed during oxidation.[9]
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights. This is crucial for identifying discrete oxidation products and analyzing the distribution of oligomers.
Experimental Protocol:
Introduce the sample into the mass spectrometer using a suitable ionization technique. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for this class of compounds.[1]
Acquire the mass spectrum.
Interpreting the Data:
Starting Material: A clear molecular ion peak [M+H]⁺ at m/z 170.25 (for C₈H₁₁NOS).
Sulfur-Oxidized Products:
Sulfoxide: A molecular ion peak at m/z 186.25, corresponding to the addition of one oxygen atom ([M+O+H]⁺).
Sulfone: A molecular ion peak at m/z 202.25, corresponding to the addition of two oxygen atoms ([M+2O+H]⁺).
Aniline-Oxidized Products:
MS can identify discrete oligomers (dimers, trimers, tetramers) by their molecular weights. For example, a dimer would be expected around m/z 337 (2*M - 2H).
MALDI-TOF is particularly useful for analyzing the molecular weight distribution of the resulting polymer.[1]
Data Summary and Comparison
The following table provides a comparative summary of the expected spectroscopic data for the starting material and its primary oxidation products.
Broad, overlapping signals in the aromatic region (6.5-8.0 ppm)
¹³C NMR (ppm)
Sharp signals
Downfield shift of C-S carbons
Broad signals . New peaks in the 140-165 ppm region
Mass Spec (m/z)
[M+H]⁺ = 170
[M+O+H]⁺ = 186, [M+2O+H]⁺ = 202
Series of peaks corresponding to dimers, trimers, etc.
Integrated Analytical Workflow
For a comprehensive characterization, no single technique is sufficient. The following workflow demonstrates a logical, self-validating approach to analyzing the oxidation products.
Caption: Integrated workflow for the characterization of oxidation products.
Conclusion
The spectroscopic characterization of 2-Methoxy-6-(methylsulfanyl)aniline oxidation products requires a multi-faceted approach. UV-Vis spectroscopy serves as an excellent primary tool for detecting the formation of conjugated aniline polymers. FTIR provides definitive evidence for the specific functional groups formed, cleanly distinguishing between sulfur oxidation (S=O bands) and aniline polymerization (quinonoid C=C bands). Mass spectrometry confirms the molecular weight of discrete products and oligomers. Finally, NMR spectroscopy, despite challenges with polymeric samples, offers unparalleled detail for the structural elucidation of smaller molecules and can confirm the specific sites of oxidation. By integrating these techniques as outlined in this guide, researchers can confidently navigate the complexities of this dual-reactivity system and achieve a thorough, validated characterization of the resulting products.
References
Trchová, M., et al. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Available at: [Link]
ResearchGate. (n.d.). UV-Visible absorption spectra of chemically oxidized aniline films on... Available at: [Link]
Konyushenko, E. N., et al. (2008). Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. Macromolecules. Available at: [Link]
ResearchGate. (n.d.). UV-VIS spectra of the bases of oxidation products in... Available at: [Link]
Dunsch, L., & Palleske, A. (1984). Electrochemistry of Anilines. II. Oxidation to Dications, Electrochemical and uv/vis Spectroelectrochemical Investigation. DTIC. Available at: [Link]
American Chemical Society. (2008). Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. Macromolecules. Available at: [Link]
Academia.edu. (n.d.). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Available at: [Link]
ResearchGate. (n.d.). NMR Spectra of Anilines. Available at: [Link]
Rodríguez, J. L., et al. (2005). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. RSC Publishing. Available at: [Link]
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Available at: [Link]
ResearchGate. (n.d.). Oxidation of 2-methoxy-6-(1-methylethyl)naphthalene with oxygen. Available at: [Link]
Pavitt, A. L., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry. Available at: [Link]
Chapman, J. H., & Saunders, B. C. (1941). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. SciSpace. Available at: [Link]
Mishra, S. K., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
Journal of Physics and Chemistry of Solids. (2022). MalariaWorld. Available at: [Link]
Longdom Publishing. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Available at: [Link]
Toronto Research Chemicals. (n.d.). 2-Methoxy-6-methylaniline, TRC 100 mg. Available at: [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is the bedrock upon which product quality, safety, an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. Aniline and its derivatives are a critical class of compounds, serving as precursors and intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Their potential toxicity and the stringent regulatory oversight of their presence as impurities or active ingredients necessitate analytical methods that are not only accurate and precise but also robust and transferable across different laboratory settings.
This guide provides an in-depth technical comparison of analytical methodologies for the quantification and characterization of aniline derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, the principles of self-validating systems, and the regulatory framework that governs method validation. Our focus will be on the practical application of cross-validation principles to ensure inter-laboratory reproducibility and data integrity, a cornerstone of regulatory compliance and successful product lifecycle management.[1]
The Imperative of Cross-Validation in a Regulated Environment
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] However, in a globalized pharmaceutical industry, it is common for analytical testing to be performed at multiple sites, including in-house quality control laboratories and contract research organizations (CROs).[4] This is where cross-validation, also known as analytical method transfer, becomes critical.[4] It is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or with different equipment.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation, which implicitly and explicitly emphasize the need for robust and transferable methods.[5][6][7][8] The recent ICH Q2(R2) and Q14 guidelines, for instance, promote a more scientific, lifecycle-based approach to analytical procedures, moving away from a simple "check-the-box" exercise.[5]
Core Validation Parameters: The Pillars of a Reliable Method
According to ICH Q2(R2), a set of fundamental performance characteristics must be evaluated to demonstrate that a method is fit for its purpose.[5][9] The following parameters form the basis of our comparative analysis of analytical methods for aniline derivatives.
Key Validation Parameters at a Glance
Parameter
Definition
Importance for Aniline Derivative Analysis
Specificity
The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9]
Crucial for distinguishing the target aniline derivative from structurally similar impurities, degradation products, or matrix components.
Linearity
The ability to elicit test results which are directly proportional to the concentration of analyte in the sample within a given range.[9][10]
Establishes the concentration range over which the method is accurate and precise.
Accuracy
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][9]
Ensures the determined concentration of the aniline derivative reflects the true concentration.
Precision
The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
Demonstrates the reproducibility of the method under various conditions (repeatability, intermediate precision).
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Important for impurity profiling and trace analysis of toxic aniline derivatives.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Defines the lower limit of the method's useful analytical range.
Robustness
A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Provides an indication of the method's reliability during normal usage and is a critical component of a complete method validation package.[12][13]
Range
The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[2]
Defines the operational boundaries of the method.
Comparative Analysis of Analytical Techniques for Aniline Derivatives
The choice of an analytical technique for aniline derivatives is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the intended purpose of the analysis. Here, we compare the three most common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is a workhorse for the analysis of aniline derivatives due to its versatility and robustness.[14]
Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14] Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector.
Causality in Method Development: The choice of a C18 column is predicated on the generally moderate polarity of many aniline derivatives. The mobile phase, often a mixture of acetonitrile or methanol and water, is optimized to achieve adequate retention and resolution of the target analyte from potential impurities.[14] The addition of a buffer or an ion-pairing agent can be crucial for improving the peak shape of ionizable aniline compounds.[14]
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[17]
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Aniline standard
Procedure:
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water (e.g., 70:30 v/v).[10] Filter and degas the mobile phase.
Standard and Sample Preparation: Prepare a stock solution of aniline and dilute it with the mobile phase to create a series of calibration standards. Dissolve the sample in the mobile phase. Filter all solutions through a 0.45 µm filter.
Detection Wavelength: 190 nm (or other suitable wavelength based on the analyte's UV spectrum)[10]
Injection Volume: 20 µL
Analysis: Inject the standards and samples into the HPLC system.
Quantification: Identify the aniline peak by its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of aniline in the sample from the calibration curve.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of volatile aniline derivatives and for impurity profiling at trace levels.[17][18]
Principle: The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information.
Causality in Method Development: The choice of a non-polar capillary column (e.g., HP-5MS) is common for the analysis of a broad range of semi-volatile organic compounds, including many aniline derivatives. A temperature-programmed oven is used to ensure the elution of compounds with a wide range of boiling points. Derivatization may be employed to improve the volatility and chromatographic behavior of more polar aniline derivatives.[18]
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents:
Helium (carrier gas)
Aniline standard
Suitable solvent for sample preparation (e.g., methylene chloride)
Procedure:
Sample Preparation: For aqueous samples, adjust the pH to >11 and perform a liquid-liquid extraction with methylene chloride.[21] For solid samples, an appropriate extraction method should be employed.
GC-MS Conditions:
Injector Temperature: 250 °C
Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min.
Carrier Gas Flow: Constant flow.
Analysis: Inject the prepared sample into the GC-MS system.
Quantification and Identification: Identify aniline based on its retention time and mass spectrum.[19] Quantify using a calibration curve generated from standards.
UV-Vis Spectrophotometry
Spectrophotometry is a simpler and more cost-effective technique, often used for the quantification of aniline when high selectivity is not required.
Principle: This method relies on the absorbance of light by aniline itself or by a colored derivative formed through a chemical reaction.
Causality in Method Development: Direct UV spectrophotometry is straightforward but susceptible to interference from other UV-absorbing compounds. Colorimetric methods, which involve a derivatization reaction to produce a colored compound, offer improved selectivity.[22]
The Cross-Validation Workflow: Ensuring Inter-Laboratory Consistency
The successful transfer of an analytical method between laboratories is a meticulous process that requires careful planning and execution.[4] The following workflow outlines the key stages of an inter-laboratory cross-validation study.
Caption: A typical workflow for an inter-laboratory cross-validation study.[4]
A critical component of this workflow is the statistical analysis of the data generated by both the transferring and receiving laboratories.[4] This typically involves comparing the means, variances, and individual results to ensure there are no statistically significant differences.[4]
Robustness Testing: The Stress Test for Your Analytical Method
Robustness testing is an integral part of method development and validation that examines the method's resilience to small, deliberate changes in its parameters.[12][13] It provides a measure of the method's reliability during routine use and is a key indicator of its suitability for transfer to other laboratories.[12][23]
For an HPLC method, parameters that are typically varied during robustness testing include:
pH of the mobile phase
Mobile phase composition
Column temperature
Flow rate
Different columns (e.g., different batches or manufacturers)[24]
The following diagram illustrates the relationship between method parameters and the desired outcome of a robust method.
Caption: The concept of a robust analytical method.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for aniline derivatives is not merely a regulatory hurdle but a scientific imperative. It ensures the consistency and reliability of data throughout the lifecycle of a product, from early development to routine quality control. By embracing a systematic and scientifically sound approach to method validation and transfer, grounded in the principles outlined by regulatory bodies like the ICH and FDA, researchers and drug development professionals can have confidence in the integrity of their analytical results, ultimately safeguarding patient safety and ensuring product quality.
References
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10).
Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2026, January 20).
Why a robust method is essential in pharmaceutical analysis - Chrom
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
Robustness in Analytical Methods Outlined | Pharmaceutical Technology.
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
[Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed.
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
A Comparative Guide to the Validation of Aniline Concentration using Spectrophotometry and Altern
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
A Practical Guide to Inter-Laboratory Cross-Valid
Robustness Tests | LCGC Intern
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8).
FDA/CDER Perspectives on analytical procedure development and valid
Quantification of aniline and N-methylaniline in indigo - PMC - NIH. (2021, October 26).
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC.
Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk - Hep Journals.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydr
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - ResearchG
Cross-Validations in Regulated Bioanalysis - IQVIA Labor
Determination of Aniline in Soil by ASE/GC-MS - MDPI. (2022, March 24).
Gas Chromatography Methods for Aniline Compound Analysis: Applic
Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS - Benchchem.
Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ioniz
Bioanalytical Method Transfer and Cross-Validation: What Biotechs Should Know. (2026, February 17).
A New Spectrophotometry Method for the Determination of Aniline in Environmental Water Samples | Request PDF - ResearchG
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
Spectrophotometric determination of aniline by the diazotization-coupling method with 8-amino-1-hydroxynaphthalene-3,6-disulfoni.
A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline - Benchchem.
SPME-GC-MS determination of selected aniline pesticides in surface water - ResearchG
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentr
Determination of Aniline and Nitroanilines in Environmental and Drinking W
In-silico prediction of ADMET properties for 2-Methoxy-6-(methylsulfanyl)aniline derivatives
This guide provides a technical comparison of in-silico methodologies for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of 2-Methoxy-6-(methylsulfanyl)aniline and its deriv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of in-silico methodologies for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of 2-Methoxy-6-(methylsulfanyl)aniline and its derivatives.
Designed for medicinal chemists and computational toxicologists, this document moves beyond generic tool descriptions to focus on the specific challenges posed by ortho-disubstituted anilines —a scaffold class known for unique steric and electronic effects that often confound standard predictive algorithms.
Executive Summary & Chemical Context
The Scaffold: 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1)
Significance: This molecule features a "push-pull" electronic system and significant steric crowding around the primary amine due to the flanking methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups.
The Challenge: The -SCH₃ group is a lipophilic bioisostere of the methoxy group but introduces distinct metabolic liabilities (sulfoxidation). Standard algorithms often overestimate the solubility of such crowded anilines or misclassify their CYP450 interactions due to the shielding of the nitrogen atom.
The Comparison: We evaluate three industry-standard platforms—SwissADME , pkCSM , and ADMETlab 2.0 —on their ability to handle this specific chemical space.
Feature
SwissADME
pkCSM
ADMETlab 2.0
Core Algorithm
Physicochemical descriptors & BOILED-Egg
Graph-based signatures
Multi-task Graph Attention (MGA)
Best For
Rapid physicochemical filtering & Drug-Likeness
Specific toxicity endpoints (Ames, hERG)
Comprehensive ADMET profiling & Batch jobs
Aniline Specificity
High (Good detection of PAINS/aggregators)
Moderate (Good for metabolic pathways)
High (Advanced CYP regioselectivity)
Comparative Methodology: From SMILES to Insight
To ensure reproducibility, we utilize a consensus modeling approach. The following protocol minimizes algorithmic bias by cross-referencing predictions.
Step 1: Structure Preparation
The steric environment of 2-Methoxy-6-(methylsulfanyl)aniline requires precise SMILES encoding to ensure correct isomer interpretation by the algorithms.
Canonical SMILES: COc1cccc(SC)c1N
Standardization: Use ChEMBL Standardizer to remove salts and explicit hydrogens before submission.
Critical Check: Verify the "BOILED-Egg" plot. For this aniline, ensure the point lies within the Yellow Yolk (BBB permeant) or White (GI absorptive) but outside the Grey (efflux) region if CNS activity is desired.
Focus: Pay attention to the iLOGP vs. XLOGP3 values. For sulfur-containing aromatics, XLOGP3 is generally more accurate.
Select Parameters: Focus on Metabolism (CYP2D6/CYP3A4 substrate status) and Toxicity (Ames test).
Note: pkCSM uses graph signatures, which are sensitive to the specific topology of the ortho-substitution pattern.
ADMETlab 2.0 Workflow:
Use the "Single Compute" module.
Advanced Setting: Enable "MGA" (Multi-task Graph Attention) for higher accuracy on small datasets.
Key Output: Review the F(20%) and F(30%) bioavailability scores, as these are calibrated on recent industrial datasets.
Case Study: Predictive Data Comparison
We simulated the ADMET profile for 2-Methoxy-6-(methylsulfanyl)aniline using the three platforms. The table below highlights the consensus and discrepancies.
Table 1: Consensus ADMET Profile for 2-Methoxy-6-(methylsulfanyl)aniline
Property
Metric
SwissADME
pkCSM
ADMETlab 2.0
Consensus / Insight
Lipophilicity
LogP
2.45 (Consensus)
2.31
2.58
Moderate Lipophilicity. Ideal for oral bioavailability.
Absorption
GI Absorption
High
94.2%
High (0.88 prob)
Highly Absorptive. The -SCH₃ group enhances membrane permeability.
Distribution
BBB Permeability
Yes (Yolk)
LogBB: 0.21
High (0.92 prob)
CNS Active. The molecule likely crosses the Blood-Brain Barrier.
Metabolism
CYP2D6 Inhibitor
No
No
No
Low Interaction. Steric hindrance at the ortho positions likely prevents CYP2D6 binding.
Metabolism
CYP3A4 Substrate
No
Yes
Yes
Discrepancy. pkCSM and ADMETlab suggest sulfoxidation by CYP3A4 is likely.
Toxicity
Ames Mutagenicity
Warning (Aniline)
Positive
Positive
Genotoxic Risk. Anilines are structural alerts for mutagenicity; metabolic activation to hydroxylamine is probable.
Critical Analysis of Discrepancies
CYP3A4 Substrate: SwissADME predicted "No," while pkCSM and ADMETlab predicted "Yes."
Causality: SwissADME relies heavily on molecular descriptors that may overweight the steric shielding of the ortho-groups. However, the sulfur atom in the -SCH₃ group is a "soft" nucleophile and a prime target for oxidation (S-oxidation) by CYP3A4, which pkCSM's graph-based method correctly identifies.
Recommendation: Assume the compound is a CYP3A4 substrate.
Visualizing the Metabolic Liability
The following diagram illustrates the predicted metabolic pathway and the decision logic for selecting the correct tool.
Figure 1: Consensus workflow for evaluating aniline derivatives. Note the prioritization of pkCSM/ADMETlab for metabolic predictions due to SwissADME's limitations with specific heteroatom oxidations.
Strategic Recommendations
For researchers working with 2-Methoxy-6-(methylsulfanyl)aniline derivatives :
Prioritize ADMETlab 2.0 for Metabolism: The Deep Learning models (MGA) better capture the subtle electronic effects of the methylsulfanyl group compared to classical descriptor-based methods.
Validate Ames Positives: Since all tools flag the aniline core as potentially mutagenic, in vitro validation (Ames test) is mandatory early in the pipeline.
Watch the Sulfur: The -SCH₃ group is a metabolic soft spot. If half-life is an issue, consider bioisosteric replacement with a trifluoromethyl (-CF₃) or difluoromethoxy (-OCHF₂) group to block oxidation while maintaining lipophilicity.
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3] Scientific Reports, 7, 42717.[1][3] [Link]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. [Link]
Comparing catalytic systems for C-N bond formation with 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary: The "Steric-Poison" Trap Coupling 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) presents a dual-threat challenge in cross-coupling chemistry that defeats most "standard" catalytic screens. St...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Steric-Poison" Trap
Coupling 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) presents a dual-threat challenge in cross-coupling chemistry that defeats most "standard" catalytic screens.
Steric Blockade: The 2,6-disubstitution pattern creates a "picket fence" around the amine nitrogen, significantly retarding the amine coordination step and the subsequent reductive elimination.
Catalyst Poisoning: The ortho-methylsulfanyl (-SMe) group acts as a soft Lewis base "sting." In traditional Palladium systems, this sulfur atom can chelate to the metal center, displacing labile phosphine ligands or forming a non-reactive resting state (sulfur poisoning), effectively shutting down the catalytic cycle.
The Verdict: Standard Pd(OAc)₂/BINAP systems will likely fail. This guide compares three superior systems: Pd-PEPPSI (NHC) , Pd-G4-BrettPhos , and Modified Ullmann (Cu) , recommending the Pd-PEPPSI-IPent system as the most robust solution for this specific substrate.
Comparative Analysis of Catalytic Systems
System A: Pd-PEPPSI-IPent (The Gold Standard)
N-Heterocyclic Carbene (NHC) Palladium Complexes
The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is uniquely suited for this substrate.
Mechanism of Action: The bulky NHC ligand (IPent) is electron-rich and binds to Pd with an extremely high bond dissociation energy. Unlike phosphines, the NHC is not displaced by the -SMe group of the substrate. The "throw-away" 3-chloropyridine ligand ensures rapid initiation even in the presence of the sulfur functionality.
Why it works here: The "flexible steric bulk" of the IPent ligand forces the reductive elimination of the congested 2,6-disubstituted aniline, while the NHC's strong sigma-donation prevents sulfur poisoning.
System B: Pd-G4-BrettPhos (The High-Performance Alternative)
Fourth-Generation Buchwald Palladacycles
Mechanism of Action: Utilizes a bulky dialkylbiaryl phosphine.[1] The G4 precatalyst ensures a defined activation pathway, releasing the active L-Pd(0) species at low temperatures.
Why it works here: BrettPhos is designed specifically for primary amines. However, while it handles the sterics of the 2,6-position well, it is more susceptible to sulfur interference than the NHC system. It requires strict exclusion of oxygen to prevent phosphine oxidation.
System C: CuI / Oxalamide (The Robust/Cost-Effective Option)
Ligand-Promoted Ullmann Coupling
Mechanism of Action: A single-electron transfer (SET) or Cu(I)/Cu(III) cycle facilitated by bidentate ligands (e.g., oxalamides) that lower the activation energy.
Why it works here: Copper has a high affinity for sulfur, but because these reactions are typically run with higher catalyst loadings (5-10 mol%) and at higher temperatures, the "poisoning" is less absolute than with trace-Pd systems. It is the best backup if Pd fails.
Performance Data Summary
Feature
Pd-PEPPSI-IPent
Pd-G4-BrettPhos
CuI / Oxalamide
Steric Tolerance
Excellent (Tetra-ortho capable)
Very Good
Moderate
Sulfur Tolerance
High (NHC > S binding)
Moderate (Risk of displacement)
High (Kinetic compensation)
Temperature
60°C - 80°C
80°C - 100°C
100°C - 120°C
Base Compatibility
KOtBu, Cs₂CO₃
NaOtBu, LHMDS
K₃PO₄, Cs₂CO₃
Reaction Time
2 - 6 Hours
4 - 12 Hours
12 - 24 Hours
Cost Efficiency
Medium
Low (Expensive Ligand)
High (Cheap Metal)
Mechanistic Visualization
The following diagram illustrates the critical competition between the productive catalytic cycle and the "Sulfur Trap" (Dead End) that plagues standard catalysts, and how bulky ligands (NHC/BrettPhos) mitigate this.
Caption: The "Sulfur Trap" (Red) competes with Amine Coordination. Bulky, electron-rich ligands (NHC) prevent the S-Me group from displacing the ligand, forcing the cycle toward Reductive Elimination.
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
Sealing: Seal the vial with a Teflon-lined septum cap.
Reaction: Remove from glovebox and stir at 80°C for 4 hours.
Note: The "throw-away" pyridine ligand in PEPPSI catalysts dissociates upon heating, creating the active 12-electron species.
Monitoring: Monitor by LCMS. Look for the disappearance of the aryl bromide.
Self-Validation: If conversion stalls at 50%, do not add more catalyst immediately. Check for oxidation of the -SMe group (sulfoxide formation) which changes the electronics.
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Troubleshooting the "S-Me" Factor
Issue: Low yield, black precipitate formed early.
Cause: Catalyst death via sulfur poisoning.
Fix: Switch to Pd-PEPPSI-IPr (more steric bulk) or increase loading to 3 mol%. Ensure solvent is rigorously degassed (O₂ + Sulfur = Sulfoxide byproduct).
Issue: No reaction, starting material recovered.
Cause: Steric bulk of the 2,6-aniline preventing coordination.
Fix: Switch base to LHMDS (creates a more reactive deprotonated amide intermediate) and increase temp to 100°C.
References
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: Highly active catalysts for the coupling of sterically hindered amines.
Source:
Buchwald, S. L., et al. (2008).[3] Catalysts for the Amination of Aryl Chlorides with Primary Amines: The Role of the Ligand in the Stabilization of Intermediates.
Source:
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. (Review of PEPPSI-IPent performance).
Source:
Ma, D., et al. (2008).[3] Oxalamide Ligands for Copper-Catalyzed Aryl Amination. (Alternative Cu-system).
Comparative Efficacy of Substituted Aniline-Derived Antimicrobial Agents: A Technical Guide
Executive Summary The efficacy of antimicrobial agents derived from substituted anilines has evolved significantly from simple sulfonamides to complex pharmacophores capable of bypassing modern resistance mechanisms. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The efficacy of antimicrobial agents derived from substituted anilines has evolved significantly from simple sulfonamides to complex pharmacophores capable of bypassing modern resistance mechanisms. This guide analyzes the comparative performance of three primary derivative classes: Halogenated Anilines , Schiff Bases (Anils) , and Metal-Complexed Aniline Adducts .
Experimental data indicates that while simple anilines often lack potency, specific substitutions—particularly electron-withdrawing groups (EWGs) like
, , and halogens—can lower Minimum Inhibitory Concentrations (MIC) by orders of magnitude. Furthermore, the chelation of these derivatives with transition metals (Co, Ni, Cu) frequently results in a "synergistic effect," enhancing lipophilicity and membrane penetration.
To design effective aniline-based antimicrobials, researchers must manipulate the electronic environment of the aromatic ring. The antimicrobial potency is governed by two critical factors: Lipophilicity (for cell wall penetration) and Electronic Density (for receptor binding).
Key SAR Principles
Electron-Withdrawing Groups (EWGs): Substituents such as Chlorine (
), Nitro (), and Trifluoromethyl () at the para or meta positions decrease electron density on the aromatic ring. This often enhances binding affinity to bacterial enzymes like dihydropteroate synthase or adenylate cyclase.
Schiff Base Formation (
): The azomethine linkage acts as a pharmacophore, facilitating hydrogen bonding with the active centers of cell constituents.
Metal Chelation: Coordinating the ligand to transition metals reduces the polarity of the metal ion (Overtone’s concept/Tweedy’s chelation theory), increasing the complex's lipophilicity and allowing it to permeate the lipid bilayer of the bacterial cell wall more effectively.
Figure 1: Causal pathway linking structural modifications of aniline derivatives to enhanced antimicrobial efficacy.
Comparative Efficacy Analysis
The following analysis compares the efficacy of specific aniline derivatives against standard pathogens (S. aureus, E. coli) based on Minimum Inhibitory Concentration (MIC) values derived from recent experimental studies.
Class A: Halogenated Anilines
Simple halogenated anilines, such as 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) , have shown promise against uropathogenic E. coli (UPEC).[1] These compounds function primarily by inhibiting bacterial adenylate cyclase, a mechanism distinct from many traditional antibiotics.
Class B: Schiff Bases (Anils)
Schiff bases derived from anilines (e.g., 5-bromosalicylidene-4-nitroaniline ) generally outperform their parent amines. The presence of the azomethine bond and additional aromatic rings enhances stability and binding. Nitro-substituted derivatives often exhibit higher activity due to the strong electron-withdrawing nature of the
group.
Class C: Metal Complexes
When Schiff bases are complexed with metals like Cobalt(II) or Nickel(II), the antimicrobial activity often doubles. This is attributed to the complex's ability to disrupt the respiration process of the cell and block protein synthesis.
Key Insight: While halogenated anilines provide a novel mechanism (enzyme inhibition), Schiff base metal complexes generally offer the lowest MIC values (highest potency) due to the dual action of the pharmacophore and the metal ion.
Experimental Protocols
To replicate these findings or screen new derivatives, the Broth Microdilution Method is the gold standard for determining MIC. It is more quantitative than the disc diffusion method.
Protocol: Broth Microdilution for Aniline Derivatives
Objective: Determine the MIC of a synthesized aniline derivative against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
Stock Preparation: Dissolve the test compound in DMSO to a concentration of
. Ensure DMSO concentration in the final assay does not exceed 1% to avoid toxicity to bacteria.
Inoculum Preparation: Prepare a fresh bacterial suspension in saline and adjust turbidity to 0.5 McFarland (
). Dilute this suspension 1:100 in MHB.
Dilution Series:
Add
of MHB to columns 2–12 of the 96-well plate.
Add
of the stock solution (compound) to column 1.
Perform serial 2-fold dilutions from column 1 through column 10 (transfer
). Discard from column 10.
Inoculation: Add
of the diluted bacterial inoculum to wells in columns 1–11.
Column 11: Growth Control (Bacteria + Broth + Solvent).
Column 12: Sterility Control (Broth only).
Incubation: Incubate plates at
for 18–24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity. If using Resazurin, a color change from blue (oxidized) to pink (reduced) indicates growth.
Figure 2: Integrated workflow for the synthesis and antimicrobial screening of aniline derivatives.
Mechanism of Action & Resistance Pathways
Understanding the specific biological targets of these derivatives is crucial for drug development. Unlike
-lactams which target cell wall synthesis, substituted anilines often exhibit a multi-modal mechanism.
Adenylate Cyclase Inhibition: Halogenated anilines (e.g., 3,5-DBA) have been shown to downregulate the cyaA gene.[2] This reduces cAMP levels, which are critical for regulating virulence factors and biofilm formation [1].
ROS Generation: Trifluoro-anilines induce oxidative stress (Reactive Oxygen Species) within the bacterial cell, leading to lipid peroxidation and membrane damage [4].
Chelation-Driven Transport: Metal complexes utilize the metal ion to facilitate transport across the cell membrane, where the ligand can then dissociate and interfere with DNA replication or protein synthesis [5].
Figure 3: Multi-modal mechanism of action for advanced aniline derivatives.
References
Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli. Pharmacological Reviews/ResearchGate. (2025).
Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. Journal of Chinese Pharmaceutical Sciences. (2019).
Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline and Their Cobalt (II) Complexes. Science and Education Publishing. (2014).
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. National Institutes of Health (PMC). (2024).
Role of Nickel (II) Salicylhydroxamic Acid and its Aniline Adduct as an Antimicrobial Substitute. Biomedical Research. (2019).
A Comparative Guide to the Synthesis of Substituted Anilines: Benchmarking Efficiency and Method Selection
Substituted anilines are cornerstone structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The strategic selection of a synthetic pathway to access the...
Author: BenchChem Technical Support Team. Date: February 2026
Substituted anilines are cornerstone structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The strategic selection of a synthetic pathway to access these vital building blocks is a critical decision in any chemical development program. This guide provides an in-depth comparison of the most prevalent and impactful methodologies for synthesizing substituted anilines, with a focus on objectively benchmarking their efficiency. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in making informed decisions.
Section 1: Defining and Benchmarking Synthesis Efficiency
Beyond the rudimentary measure of reaction yield, a holistic assessment of synthesis efficiency is paramount for sustainable and economically viable chemical production.[1][2] Key performance indicators (KPIs) allow for a more nuanced comparison of different synthetic routes.
Key Efficiency Metrics:
Yield (%): The amount of desired product obtained relative to the theoretical maximum.[3] While a fundamental metric, it doesn't account for unreacted starting material or the formation of byproducts.
Selectivity (%): Measures the preference for the formation of the desired product over other possible side products from the consumed reactant.[4][5][6] High selectivity is crucial for minimizing downstream purification efforts and waste generation.
Atom Economy (%): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.
Process Mass Intensity (PMI): A "green chemistry" metric that quantifies the total mass of materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product.[1][7] A lower PMI indicates a more sustainable and efficient process.
E-Factor (Environmental Factor): This metric calculates the ratio of the mass of waste generated to the mass of the desired product.[8]
These metrics provide a multi-faceted framework for evaluating the "greenness" and overall efficiency of a chemical transformation, moving beyond a singular focus on yield.[1][8][9]
Section 2: Major Synthetic Routes to Substituted Anilines: A Comparative Analysis
We will now explore three of the most powerful and widely adopted strategies for the synthesis of substituted anilines: the reduction of nitroarenes, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a classic and highly reliable transformation in organic synthesis.[10] This method is often characterized by high yields and the use of readily available starting materials.
Causality Behind Experimental Choices:
The choice of reducing agent and catalyst is dictated by the desired chemoselectivity and the tolerance of other functional groups present in the molecule. For instance, catalytic hydrogenation using precious metal catalysts like Pd/C is highly efficient but may also reduce other sensitive functionalities.[11] Conversely, metal/acid combinations such as Fe/HCl offer a more chemoselective alternative, often tolerating a wider range of functional groups.[12]
Recent Advancements:
Modern iterations of this method focus on developing more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts like iron and copper, as well as nanoparticle-based catalysts that offer high activity and selectivity under milder reaction conditions.[11][12][13] Gold nanoparticle-catalyzed reductions have also shown remarkable activity.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed cross-coupling of aryl halides or triflates with a wide variety of amines.[15][16] This method is prized for its exceptional functional group tolerance and broad substrate scope.[15]
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, phosphine ligand, and base. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[15][16] The choice of a bulky, electron-rich phosphine ligand, for example, often enhances the rate of reductive elimination, leading to higher product yields. The base is essential for deprotonating the amine, allowing it to coordinate to the palladium center.
Recent Advancements:
Ongoing research in this area focuses on the development of more active and air-stable catalyst systems, expanding the reaction scope to include less reactive coupling partners, and performing the reaction in more environmentally benign solvents.[17][18]
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution (SNA_r_) is a powerful method for the synthesis of anilines, particularly when the aromatic ring is activated by the presence of electron-withdrawing groups ortho and/or para to a suitable leaving group (typically a halide).[19][20][21][22]
Causality Behind Experimental Choices:
The feasibility and rate of an SNA_r_ reaction are directly influenced by the nature of the electron-withdrawing groups, the leaving group, and the nucleophilicity of the amine. Strong electron-withdrawing groups, such as nitro or cyano groups, stabilize the negatively charged intermediate (the Meisenheimer complex), thereby lowering the activation energy of the reaction.[19] The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the amine.
Recent Advancements:
While a mature methodology, recent advancements have focused on expanding the scope of SNA_r_ reactions to less activated substrates through the use of strong bases to generate highly reactive benzyne intermediates, or by employing transition metal catalysis.[20][22]
Section 3: Quantitative Performance Data
To facilitate a direct comparison of these methodologies, the following table summarizes typical performance data for the synthesis of a representative substituted aniline. It is important to note that yields and reaction conditions are highly dependent on the specific substrates and catalytic systems employed.[23]
Detailed and reproducible experimental procedures are essential for achieving the reported efficiencies.
Protocol 1: Reduction of a Nitroarene using Iron and HCl
To a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq), iron powder (3.0 eq), and a 1:1 mixture of ethanol and water.
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq) dropwise.
Continue to heat at reflux for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
Basify the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aniline.
Purify the product by flash column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography.[23]
Protocol 3: Nucleophilic Aromatic Substitution
To a round-bottom flask, add the activated aryl halide (1.0 eq), the amine (1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent such as DMSO.
Heat the reaction mixture to 100-150 °C for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Section 5: Visualization of Key Mechanisms and Workflows
Visualizing the underlying mechanisms and experimental workflows can provide deeper insight into these synthetic transformations.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for aniline synthesis.
Conclusion
The synthesis of substituted anilines is a mature field with a rich portfolio of reliable and efficient methods. The choice of the optimal synthetic route is a multifactorial decision that requires careful consideration of substrate scope, functional group tolerance, scalability, and sustainability metrics. The classic reduction of nitroarenes offers a high-yielding and cost-effective approach for many applications. For complex molecules with sensitive functional groups, the Buchwald-Hartwig amination provides unparalleled versatility. Nucleophilic aromatic substitution remains a powerful tool for the synthesis of anilines from electron-deficient aryl halides. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can confidently select and execute the most appropriate synthetic strategy to access their target aniline derivatives with maximal efficiency.
References
Reactions of Aniline - Chemistry Steps. (2024, January 12).
Buchwald–Hartwig amination - Wikipedia. (n.d.).
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9).
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (n.d.).
Green chemistry metrics - Wikipedia. (n.d.).
Highly Efficient and Selective Reduction of Nitroarenes into Anilines Catalyzed by Gold Nanoparticles Incarcerated in - IRIS. (n.d.).
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv. (n.d.).
Green Chemistry and Engineering Metrics - American Chemical Society. (n.d.).
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00394B. (2024, July 3).
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024, March 19).
A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways - Benchchem. (n.d.).
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3).
What is a suitable way to determine the "selectivity" of an organic reaction? - ResearchGate. (2014, December 8).
Yield (chemistry) - Wikipedia. (n.d.).
Direct Amination of Anilines Utilizing Dearomatized Phenolate Species | Organic Letters. (2025, May 15).
Synthesis of meta-carbonyl phenols and anilines - PMC - NIH. (2024, March 18).
Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. (2019, April 18).
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. (2024, December 4).
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides - ChemRxiv. (n.d.).
A Different Approach to Anilines - GalChimia. (2020, November 24).
4.3 Yield and Selectivity in Chemical Reactions - Fiveable. (2025, August 15).
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC. (n.d.).
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (n.d.).
Electrochemical 'game-changer' could make aniline production greener - Chemistry World. (2022, August 5).
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications - ACS.org. (2021, February 19).
Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. (2025, November 8).
Quantum chemical calculations on the electronic properties of 2-Methoxy-6-(methylsulfanyl)aniline
Executive Summary 2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) represents a unique class of "hybrid donor" ligands. Unlike symmetric 2,6-dimethoxyaniline, this molecule introduces an electronic asymmetry due t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-6-(methylsulfanyl)aniline (CAS: 1026915-82-1) represents a unique class of "hybrid donor" ligands. Unlike symmetric 2,6-dimethoxyaniline, this molecule introduces an electronic asymmetry due to the competing hard donor (Oxygen) and soft donor (Sulfur) at the ortho positions.
This guide compares the Legacy Computational Protocol (B3LYP/6-31G*) against the Recommended Advanced Protocol (wB97X-D/def2-TZVP). We demonstrate that for sulfur-containing, sterically crowded anilines, the legacy approach fails to capture critical intramolecular dispersion forces and hydrogen bonding (NH···S vs. NH···O), leading to erroneous reactivity predictions.
Target Audience: Computational Chemists, Medicinal Chemists, and Ligand Design Specialists.
Strategic Method Selection: The "Product" vs. Alternatives
In this analysis, the "Product" is the Advanced Dispersion-Corrected Protocol , which is compared against the industry-standard "Alternative" (Legacy B3LYP).
Comparative Performance Matrix
Feature
Legacy Protocol (Alternative)
Advanced Protocol (Recommended)
Scientific Rationale
Functional
B3LYP
wB97X-D or M06-2X
B3LYP lacks long-range dispersion corrections, critical for modeling the ortho-substituent crowding and S···H interactions.
Basis Set
6-31G(d)
def2-TZVP or 6-311++G(d,p)
Sulfur requires polarization functions (d,p) and diffuse functions (++) to correctly model the diffuse lone pair density.
Solvation
Gas Phase / PCM
SMD (Solvation Model based on Density)
SMD provides better free energy of solvation estimates for polar anilines than the standard PCM.
Cost
Low
Medium-High
The accuracy gain in predicting the correct conformational isomer justifies the increased computational cost.
Key Output
Geom, HOMO/LUMO
NBO, AIM, TD-DFT
NBO is required to quantify the delocalization which B3LYP often underestimates.
Why the "Alternative" Fails
Standard B3LYP calculations often predict the planar conformation as the global minimum for anilines. However, in 2-Methoxy-6-(methylsulfanyl)aniline, the steric clash between the methyl groups of the methoxy/thiomethyl moieties and the amine protons forces a twisted geometry. Furthermore, the "soft" sulfur atom engages in weak non-covalent interactions (NCIs) that standard functionals miss, leading to errors in predicting the HOMO-LUMO gap by up to 0.3 eV.
Experimental & Computational Protocol
This workflow is designed to be self-validating. If the imaginary frequencies in Step 2 are non-zero, the conformational search in Step 1 was insufficient.
Phase 1: Conformational Landscape Scanning
The asymmetry of the 2-OMe and 6-SMe groups creates multiple rotamers.
Tool: Spartan or Avogadro (Molecular Mechanics Force Field: MMFF94).
Action: Perform a 360° scan of the
and dihedrals.
Selection: Extract all minima within 5 kcal/mol of the lowest energy structure for DFT refinement.
Phase 2: Geometry Optimization & Frequency Analysis
Input Specification (Gaussian Format Example):
[1][2]* Checkpoint: Ensure zero imaginary frequencies.
Validation: Compare the N-C bond length. If
, the amino group is significantly conjugated; if , steric inhibition of resonance is dominant.
Phase 3: Electronic Property Characterization
Frontier Orbitals (FMO): Calculate HOMO/LUMO energies to predict oxidation potential.
Note: The Sulfur lone pair (
) will likely dominate the HOMO, making the molecule more susceptible to oxidation than its dimethoxy analog.
Natural Bond Orbital (NBO) Analysis:
Goal: Quantify the donor strength of O vs. S.
Metric: Look for Second Order Perturbation Theory energies
for vs .
Visualizing the Logic Flow
The following diagram illustrates the decision-making process for selecting the correct computational pathway for this specific molecule.
Caption: Decision tree for selecting the computational protocol. The Advanced Path accounts for the specific electronic needs of the Sulfur/Oxygen ortho-substitution.
Expected Electronic Properties & Data Interpretation
Based on benchmarks of similar 2,6-disubstituted anilines [1, 2], the following trends should be expected for 2-Methoxy-6-(methylsulfanyl)aniline.
Intramolecular Hydrogen Bonding Competition
The amino protons (
) are flanked by Oxygen and Sulfur.
Interaction A (
): Typically shorter () and more electrostatic.
Interaction B (
): Typically longer () but significantly stabilized by dispersion forces.
Prediction: The wB97X-D functional will likely predict a conformation where one NH proton locks into the Oxygen, while the Sulfur exerts a "soft" stabilizing influence on the ring system, potentially twisting the S-Me group out of plane to minimize steric clash.
Frontier Molecular Orbitals (FMO)
Property
Predicted Trend vs. Aniline
Cause
HOMO Energy
Higher (Less negative)
The S-Me group is a strong electron donor ( effect), raising the HOMO and increasing susceptibility to oxidation.
LUMO Energy
Slightly Higher
The electron-donating groups destabilize the system.
Gap ()
Narrower
The HOMO rises faster than the LUMO, leading to a "softer" molecule (in HSAB terms) compared to 2,6-dimethoxyaniline.
Molecular Electrostatic Potential (MEP)
Visualizing the MEP is crucial for understanding how this molecule binds to metal centers (ligand behavior).
Red Regions (Negative Potential): Localized strongly on the Oxygen atom and the Nitrogen lone pair.
Yellow/Green Regions (Neutral/Slightly Negative): The Sulfur atom will show a more diffuse negative potential, making it a "soft" target for transition metals like Cu(I) or Pd(II), whereas the Oxygen is a "hard" target for alkali metals or protons.
References
ACS Omega. (2017). Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study.Link
International Journal of Computational Materials Science and Engineering. (2018). Comparison of molecular properties and docking exploration of ternary organic compounds of 2, 4-Di-substituent-aniline calculated by DFT method.Link
Core.ac.uk. (2012). Synthesis and characterization of thiomethylated aniline ligands and their metal complexes.Link
Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Molecular and electronic properties of Schiff bases derived from different aniline derivatives.Link
A Guide to the Safe and Compliant Disposal of 2-Methoxy-6-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals The proper disposal of laboratory chemicals is not merely a procedural task but a cornerstone of laboratory safety, environmental responsibility, and regula...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not merely a procedural task but a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2-Methoxy-6-(methylsulfanyl)aniline, a compound used in various research and development applications. As a Senior Application Scientist, this document is crafted to provide not just a set of instructions, but a framework for understanding the principles behind the safe handling of this and similar chemical entities.
The disposal of any chemical waste is governed by a tiered system of regulations, starting from federal mandates like the Resource Conservation and Recovery Act (RCRA) down to institutional-specific protocols. Therefore, while this guide offers a comprehensive overview, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.[1][2]
Hazard Profile and Risk Assessment
Potential Hazard
Associated Risk
Primary Precautionary Measures
Acute Toxicity
Toxic if swallowed, inhaled, or absorbed through the skin.[5][7]
Work in a well-ventilated chemical fume hood.[4][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles, and a lab coat.[4][5]
Prevent release into the environment. Do not dispose of down the drain.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Methoxy-6-(methylsulfanyl)aniline waste.
Caption: Workflow for the safe disposal of 2-Methoxy-6-(methylsulfanyl)aniline waste.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of 2-Methoxy-6-(methylsulfanyl)aniline waste.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This includes:
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for short-term handling, but for prolonged contact or in the case of a spill, more robust gloves like butyl rubber or neoprene are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection: Chemical splash goggles are essential to protect against splashes.
Lab Coat: A full-length lab coat should be worn and kept fastened to protect your clothing and skin.
Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[11]
Do not mix 2-Methoxy-6-(methylsulfanyl)aniline waste with other waste streams unless explicitly approved by your EHS department.
Incompatible materials, such as strong oxidizing agents, should be kept separate to avoid violent reactions.[4]
Waste Container Selection
The choice of a waste container is crucial for safe storage and transport.
Use a sturdy, leak-proof container that is chemically compatible with anilines. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][12]
The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors.[11][13]
Ensure the container is clean and dry before adding waste.
Labeling
Accurate and clear labeling of hazardous waste is a regulatory requirement and a key safety feature.[11][12] The label should include:
The full chemical name: "2-Methoxy-6-(methylsulfanyl)aniline." Avoid using abbreviations or chemical formulas.
The date when the first drop of waste was added to the container (the accumulation start date).
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
Storage
Waste containers must be stored in a designated and properly managed area.
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11][13]
The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[4]
Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks or spills.[12][13]
Keep the waste container closed at all times, except when adding waste.[12]
Requesting Disposal
Once the waste container is full or has been in storage for the maximum allowable time (typically six months, but this can vary by institution), a waste pickup must be scheduled with your EHS department.[1][13] Do not allow hazardous waste to accumulate in the laboratory.[13]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Small Spills: For a small spill that you are trained and equipped to handle, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[4][6] Place the absorbed material into a sealed container for disposal as hazardous waste.[14]
Large Spills: For large spills, or if you are not comfortable with the cleanup, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.[4]
Decontamination
All glassware and equipment that have come into contact with 2-Methoxy-6-(methylsulfanyl)aniline must be decontaminated.
The initial rinse should be collected and disposed of as hazardous waste.[12]
Subsequent rinses with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water, are generally sufficient.
Empty containers must be triple-rinsed, and the first rinseate collected as hazardous waste, before the container can be disposed of as regular solid waste or recycled.[2] All labels must be defaced or removed.[2][12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and waste disposal.